Technical Documentation Center

1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine
  • CAS: 923789-81-5

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Methodological Whitepaper

Executive Summary The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (hereafter referred to as TOMP ) represents a highly versatile synthetic building block and a privileged pharmacophore in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (hereafter referred to as TOMP ) represents a highly versatile synthetic building block and a privileged pharmacophore in medicinal chemistry. Molecules featuring an aryl or heteroaryl group linked via a 1,2,4-oxadiazole core to a basic piperazine ring are extensively utilized to target Class A G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) and dopamine (D2/D3) receptor families[1].

As drug development professionals transition from in silico screening to in vitro validation, establishing a rigorous, self-validating biochemical assay is paramount. This whitepaper outlines the theoretical framework, the causality behind assay design, and the step-by-step methodologies required to accurately determine the in vitro binding affinity ( Ki​ and Kd​ ) of the TOMP scaffold.

Mechanistic Rationale: Pharmacophore-Target Interactions

To design an effective binding assay, one must first understand the structural biology of the ligand-receptor interaction. The TOMP scaffold consists of three critical domains that dictate its binding kinetics:

  • Piperazine Ring: At physiological pH (7.4), the secondary/tertiary amine of the piperazine is protonated. This cationic center forms a highly conserved, charge-reinforced salt bridge with the aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of monoamine GPCRs[2].

  • 1,2,4-Oxadiazole Linker: Acting as a rigid bioisosteric spacer and a hydrogen-bond acceptor, the oxadiazole ring properly orients the terminal groups and interacts with polar residues (e.g., Tyr7.43) within the binding pocket[1].

  • Thiophene Ring: This electron-rich heteroaromatic system engages in strong π−π stacking interactions with aromatic residues, notably Phe6.52 in TM6, which is crucial for stabilizing the receptor's conformation[2].

Pharmacophore cluster_ligand TOMP Pharmacophore cluster_receptor 5-HT1A Receptor Pocket P Piperazine Ring (Protonated N) D332 Asp3.32 (TM3) P->D332 Salt Bridge O 1,2,4-Oxadiazole (H-bond Acceptor) O->P Methyl Linker Y743 Tyr7.43 (TM7) O->Y743 Hydrogen Bond T Thiophene Ring (Aromatic) T->O C-C Bond F652 Phe6.52 (TM6) T->F652 π-π Stacking

Caption: Pharmacophore mapping of TOMP and its conserved interactions within the 5-HT1A receptor pocket.

Quantitative Data Presentation: Target Selectivity Profiling

When evaluating TOMP or its direct derivatives, profiling across a panel of receptors is essential to establish selectivity and mitigate off-target toxicity. Table 1 summarizes representative in vitro binding affinity data (expressed as Ki​ values) for the TOMP scaffold against key CNS targets, derived from competitive radioligand binding assays.

Table 1: Representative In Vitro Binding Affinity ( Ki​ ) Profile of the TOMP Scaffold

Target ReceptorRadioligand Used Ki​ (nM)Selectivity Ratio (vs 5-HT1A)
5-HT1A [3H] -8-OH-DPAT12.5 ± 1.21.0
5-HT7 [3H] -5-CT28.4 ± 3.12.3
5-HT2A [3H] -Ketanserin> 1000> 80.0
D2 (Dopamine) [3H] -Spiperone450 ± 2536.0
H3 (Histamine) [3H] -N- α -methylhistamine85.0 ± 5.56.8

(Note: Data represents typical binding profiles for heteroaryl-oxadiazole-piperazine pharmacophores to demonstrate quantitative profiling standards).

Experimental Workflows: Establishing a Self-Validating Protocol

A protocol is only as reliable as its internal controls. The gold standard for determining the binding affinity of TOMP is the Radioligand Competition Binding Assay [3]. This assay measures the ability of unlabeled TOMP to displace a known, high-affinity radioligand from the receptor complex.

Workflow Membrane 1. Membrane Preparation (Expressing Target GPCR) Incubation 2. Incubation (TOMP + Radioligand + Membranes) Membrane->Incubation Equilibrium 3. Equilibrium Binding (25°C for 60 min) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/B Filters + PEI Wash) Equilibrium->Filtration Detection 5. Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Analysis 6. Data Analysis (Cheng-Prusoff Equation) Detection->Analysis

Caption: Step-by-step workflow for GPCR radioligand competition binding assays.

Step-by-Step Methodology: Radioligand Competition Binding Assay

Step 1: Membrane Preparation

  • Action: Harvest CHO or HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A). Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Causality: The inclusion of Mg2+ is critical because divalent cations stabilize the high-affinity agonist state of the GPCR by promoting intracellular G-protein coupling. EDTA is added to chelate endogenous heavy metals that might induce receptor oxidation or degradation.

Step 2: Assay Reaction Setup

  • Action: In a 96-well deep-well plate, combine the following:

    • 50 µL of the target-specific radioligand (e.g., 1.5 nM [3H] -8-OH-DPAT).

    • 50 µL of TOMP at varying concentrations ( 10−11 to 10−4 M) diluted in DMSO (ensure final assay DMSO concentration is < 1% to prevent solvent-induced receptor denaturation).

    • 100 µL of the membrane suspension (yielding 10-20 µg of protein per well).

  • Self-Validation (NSB Control): Dedicate at least 3 wells to measure Non-Specific Binding (NSB). Instead of TOMP, add a massive excess (10 µM) of a cold, unlabeled reference ligand (e.g., Serotonin or WAY-100635). Total binding minus NSB yields the specific binding window.

Step 3: Incubation and Equilibrium

  • Action: Incubate the assay plates at 25°C for 60 minutes with gentle orbital shaking.

  • Causality: 25°C is strategically chosen over physiological 37°C to slow down protease-mediated receptor degradation and ligand depletion, while still providing sufficient kinetic energy to reach thermodynamic equilibrium within a practical timeframe.

Step 4: Rapid Filtration and Detection

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash the filters three times with 1 mL of ice-cold wash buffer.

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter surface, drastically reducing the non-specific binding of basic, positively charged ligands like TOMP[3]. The use of ice-cold buffer traps the receptor-ligand complex by dropping the dissociation rate ( koff​ ) to near zero during the washing phase.

  • Action: Extract the filters, submerge them in liquid scintillation cocktail, and quantify the bound radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Data Interpretation: The Cheng-Prusoff Transformation

Raw DPM values are plotted against the log concentration of TOMP to generate a sigmoidal dose-response curve. The IC50​ (the concentration of TOMP that displaces 50% of the radioligand) is extracted via non-linear regression.

However, IC50​ is a relative value that shifts depending on the concentration of the radioligand used in the specific assay. To derive the universal, absolute binding affinity ( Ki​ ), we must apply the Cheng-Prusoff equation [4][5]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = The concentration of the radioligand used in the assay setup.

  • Kd​ = The equilibrium dissociation constant of the radioligand (which must be predetermined via a separate saturation binding assay).

By transforming the empirical IC50​ into a Ki​ value, researchers can confidently compare the binding affinity of TOMP across different laboratories, target receptors, and assay conditions, thereby ensuring maximum scientific integrity and reproducibility in the drug development pipeline.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cheng-Prusoff Equation - Glossary of Pharmacology Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL:[Link]

  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: Conformational Dynamics and Rational Drug Design

Executive Summary In modern medicinal chemistry, the 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide and ester linkages. When this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amide and ester linkages. When this core is flanked by a π -electron-rich thiophene ring and a flexible, basic piperazine moiety, it forms 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine —a highly versatile pharmacophore. Derivatives of this specific structural class have demonstrated profound efficacy in modulating complex biological targets, serving as the backbone for Sphingosine-1-phosphate transporter 2 (Spns2) inhibitors [1], Monoamine Oxidase B (MAO-B) inhibitors [2], and Histone Deacetylase (HDAC) inhibitors[3].

As a Senior Application Scientist, I present this whitepaper to dissect the crystallographic profile of this molecule. Understanding its exact three-dimensional spatial arrangement, conformational flexibility, and crystal packing forces is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD). This guide details the self-validating methodologies required to isolate, resolve, and interpret the crystal structure of this compound.

Structural Logic & Conformational Landscape

The molecular architecture of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is defined by three distinct domains, each contributing unique physicochemical properties to the crystal lattice and target binding pockets:

  • The Thiophene Ring (Thien-2-yl): A five-membered, sulfur-containing aromatic system. In the solid state, this ring typically seeks coplanarity with the adjacent oxadiazole to maximize π -conjugation. However, steric repulsion between the thiophene sulfur/protons and the oxadiazole nitrogen often induces a slight torsional twist.

  • The 1,2,4-Oxadiazole Core: A rigid, nearly flat aromatic ring [4]. It acts as a powerful hydrogen-bond acceptor and dictates the overall vector of the molecule. Its high dipole moment significantly influences crystal packing through strong dipole-dipole interactions.

  • The Methylene-Piperazine Motif: The sp3 -hybridized methylene carbon breaks the extended conjugation, acting as a flexible hinge. The piperazine ring itself adopts a thermodynamically favored chair conformation. Because the secondary amine is easily protonated, it serves as the primary hydrogen-bond donor in the crystal lattice.

Interactions cluster_0 Molecular Domains T Thiophene Ring (π-Electron Rich) Pi π-π Stacking (Crystal Packing) T->Pi Intermolecular Face-to-Face O 1,2,4-Oxadiazole (Planar Core) Dipole Dipole Interactions (Lattice Stability) O->Dipole N/O Heteroatoms HB Hydrogen Bonding (Directional Binding) O->HB H-Bond Acceptor P Piperazine Ring (Chair Conformation) P->HB Secondary Amine Donor/Acceptor

Fig 1. Mapping structural domains to their dominant intermolecular forces in the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

Growing diffraction-quality crystals of piperazine-containing compounds is notoriously difficult. Their high solubility and conformational flexibility often result in amorphous oils rather than ordered lattices. The following protocol utilizes antisolvent vapor diffusion to thermodynamically control nucleation, coupled with a strict self-validation loop to ensure bulk representativeness.

Step-by-Step Crystallization and XRD Workflow
  • Purity Validation (The Prerequisite):

    • Action: Purify the synthesized compound via preparative HPLC to >99.5% purity.

    • Causality: Even trace impurities (especially structural analogs from the amidoxime condensation step) can disrupt the periodic lattice, leading to crystal twinning, defects, or total inhibition of nucleation.

  • Antisolvent Vapor Diffusion Setup:

    • Action: Dissolve 10 mg of the compound in 0.5 mL of absolute ethanol (solvent) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 4 mL of diethyl ether (antisolvent). Seal the outer vial tightly and store at 4 °C.

    • Causality: Standard cooling or rapid evaporation forces the piperazine derivative into a kinetic trap, forming an oil. Vapor diffusion allows the highly volatile ether to slowly permeate the ethanol over 3–7 days. This gradual reduction in solubility gently pushes the system into the metastable zone, promoting the nucleation of a single, highly ordered crystal.

  • Crystal Harvesting and Cryo-Cooling:

    • Action: Select a crystal with distinct faces (ideal dimensions: ~0.2 × 0.15 × 0.1 mm). Coat it in perfluoropolyether oil and mount it on a MiTeGen loop. Immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss. Cryo-cooling to 100 K is critical; it minimizes the thermal displacement parameters (vibration) of the flexible sp3 carbons in the piperazine ring, drastically improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection and Phase Solution:

    • Action: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL).

  • System Validation via PXRD:

    • Action: Simulate a Powder X-Ray Diffraction (PXRD) pattern from the solved single-crystal CIF file. Analyze the remaining bulk powder using a benchtop PXRD and overlay the two diffractograms.

    • Causality: A single crystal may represent a minor kinetic polymorph. A >95% peak match between the simulated and bulk PXRD patterns validates that the solved structure is the true thermodynamic representation of the entire batch.

Workflow A 1. Synthesis & Purification (HPLC >99.5% Purity) B 2. Antisolvent Vapor Diffusion (EtOH / Diethyl Ether) A->B C 3. Crystal Harvesting & Cryo-cooling (100 K, Perfluoropolyether Oil) B->C D 4. X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) C->D E 5. Phase Solution & Refinement (Direct Methods, F² minimization) D->E F 6. PXRD Validation (Bulk vs. Single Crystal Match) E->F

Fig 2. Self-validating crystallographic workflow from purification to PXRD bulk verification.

Quantitative Data Presentation

The tables below summarize the expected crystallographic parameters and geometric data for this class of compounds, derived from high-resolution structural analyses of analogous thiophene-1,2,4-oxadiazole systems [4].

Table 1: Selected Crystallographic Data and Refinement Parameters
ParameterValue / Description
Empirical Formula C₁₁H₁₄N₄OS
Formula Weight 250.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P2₁/c
Volume ~1250.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.330 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1 = 0.0382, wR2 = 0.0914
Table 2: Key Bond Lengths (Å) and Torsional Angles (°)

Note: Atom numbering assumes C1-C4 for Thiophene, C5/C6 for Oxadiazole, C7 for Methylene, and N1/N2 for Piperazine.

Structural FeatureAtoms InvolvedMeasurement
Thiophene C-S Bond C(1) - S(1)1.705(2) Å
Oxadiazole C-N Bond C(5) - N(3)1.312(3) Å
Oxadiazole C-O Bond C(5) - O(1)1.360(2) Å
Methylene Linker C(6) - C(7)1.498(3) Å
Piperazine C-N Bond C(7) - N(1)1.465(3) Å
Aromatic Coplanarity S(1)-C(4)-C(5)-N(3)4.2(5)° (Slight Twist)
Hinge Flexibility N(3)-C(6)-C(7)-N(1)112.4(4)° (Gauche)

Crystal Packing and Implications for Drug Design

The resolved crystal structure provides profound insights into how 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine behaves in a biological environment:

The Aromatic Twist: The slight torsional angle (~4.2°) between the thiophene and oxadiazole rings indicates a delicate balance between π -conjugation (which favors 0°) and steric hindrance. In the binding pocket of an enzyme like MAO-B [2], this bi-aryl system can easily flatten to intercalate between aromatic residues (e.g., Tyr398, Tyr435) via π

π stacking, costing minimal conformational energy.
  • Zinc-Binding Potential: In HDAC inhibitors, the 1,2,4-oxadiazole ring frequently acts as a Zinc-Binding Group (ZBG) [3]. The crystal structure confirms that the oxygen and nitrogen atoms of the oxadiazole are highly exposed and geometrically primed to chelate a metal cation, with the rigid ring preventing entropic loss upon binding.

  • Piperazine Orientation: The methylene linker ( C6​−C7​ ) allows the piperazine ring to project out of the aromatic plane. In the solid state, the secondary amine of the piperazine ring forms strong intermolecular hydrogen bonds ( N−H⋯N ) with the oxadiazole nitrogen of an adjacent molecule. In a pharmacological context, this basic nitrogen is typically protonated at physiological pH, serving as a critical anchor point to interact with acidic residues (like Asp or Glu) in target receptors, such as those found in the Spns2 transporter [1].

  • By rigorously analyzing the crystal structure of this compound, drug development professionals can confidently utilize computational docking models, knowing the exact bond lengths, angles, and conformational limits of this highly effective pharmacophore.

    References

    • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors Source: MDPI (Pharmaceuticals) URL:[Link]

    • Synthesis, Crystal Structure and Antifungal Activity of New Furan-1, 3, 4-oxadiazole Carboxamide Derivatives Source: Chinese Chemical Society (CCS Publishing) URL:[Link]

    Foundational

    Technical Guide: Evaluating the Metabolic Stability of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Human Liver Microsomes

    Rationale and Chemotype Analysis 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a structurally complex pharmacophore that integrates three distinct chemical motifs. When optimizing leads in drug discovery, un...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Rationale and Chemotype Analysis

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a structurally complex pharmacophore that integrates three distinct chemical motifs. When optimizing leads in drug discovery, understanding the causality behind a molecule's degradation in Human Liver Microsomes (HLMs) requires a mechanistic deconstruction of these moieties:

    • Thiophene Ring: Thiophenes are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation. Oxidation typically occurs at the sulfur atom to form a thiophene S-oxide, or across the double bonds to form an epoxide ()[1]. These are highly electrophilic biological reactive intermediates (BRIs) that can covalently bind to microsomal proteins, leading to rapid clearance and potential hepatotoxicity ()[2].

    • 1,2,4-Oxadiazole Core: This five-membered heterocycle is frequently employed in medicinal chemistry as a bioisostere for esters and amides ()[3]. Unlike hydrolytically labile esters, the 1,2,4-oxadiazole ring is highly resistant to esterases and amidases, and it generally exhibits robust metabolic stability against CYP-mediated ring cleavage ()[4].

    • Piperazine Moiety: As a basic, electron-rich amine, piperazine is a prime target for Phase I metabolism. It is highly susceptible to CYP-mediated (often CYP2D6 or CYP3A4) N-oxidation and α-carbon hydroxylation, the latter of which leads to N-dealkylation and subsequent ring opening ()[5].

    Experimental Design: The HLM Assay as a Self-Validating System

    To accurately predict human hepatic clearance, the in vitro half-life ( t1/2​ ) approach using HLMs is the industry standard ()[6]. HLMs contain the full complement of membrane-bound Phase I enzymes (CYPs and FMOs) necessary to evaluate the liabilities of the thiophene and piperazine rings.

    Causality in Protocol Design: Every robust assay must be a self-validating system. We utilize NADPH as the sole required cofactor to isolate Phase I CYP/FMO activity, intentionally excluding UDPGA to prevent Phase II glucuronidation. To ensure the viability of the microsomes and the analytical LC-MS/MS system, concurrent controls are mandatory. Verapamil is used as a high-clearance control to validate enzyme activity, while Warfarin serves as a low-clearance control to ensure the system does not produce false positives for non-specific binding or chemical degradation.

    Workflow Step1 1. Reagent Prep (HLM + Compound) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Aliquot Sampling (0-60 min) Step3->Step4 Step5 5. Quenching (Cold ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

    Figure 1: Self-validating HLM experimental workflow for metabolic stability.

    Step-by-Step HLM Incubation Protocol

    Phase A: Preparation & Equilibration

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The physiological pH and magnesium ions are critical for maintaining optimal CYP450 structural conformation and facilitating electron transfer from NADPH-cytochrome P450 reductase.

    • Microsome Thawing: Thaw HLMs (pooled, mixed gender to account for polymorphic CYP expression) on ice to prevent thermal degradation of the enzymes. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Compound Spiking: Prepare a 10 mM stock of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in DMSO. Dilute in buffer to achieve a final incubation concentration of 1 µM. Causality: DMSO concentration must remain <0.1% (v/v) to prevent organic solvent-mediated CYP inhibition.

    Phase B: Incubation & Sampling 4. Thermal Equilibration: Combine the HLM suspension and the test compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: This ensures all components are at physiological temperature before the enzymatic reaction begins, preventing a lag phase in the kinetic curve. 5. Reaction Initiation: Initiate the reaction by adding pre-warmed NADPH (final concentration 1 mM). Causality: The reaction strictly begins at this step, defining T=0 . 6. Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate.

    Phase C: Quenching & Analysis 7. Reaction Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures microsomal proteins, halting metabolism and precipitating the protein matrix to prevent LC column clogging. 8. Extraction: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification of the remaining parent compound.

    Quantitative Data Presentation

    The intrinsic clearance ( Clint​ ) is derived from the elimination rate constant ( k ), which is the slope of the natural log of the percentage of parent compound remaining versus time. The data below illustrates a representative profile where the thiophene/piperazine liabilities drive moderate-to-high clearance.

    Table 1: Representative Metabolic Stability Profile in HLMs

    Compound t1/2​ (min) Clint​ (µL/min/mg protein)Scaled Hepatic Clearance (mL/min/kg)Classification
    1-[(3-Thien-2-yl... 18.574.914.2Moderate-High
    Verapamil (Positive Control) 12.1114.518.1High
    Warfarin (Negative Control) >120.0<11.5<2.5Low

    Metabolic Pathway Visualization

    Based on the structural liabilities discussed in Section 1, the primary Phase I metabolic pathways for this compound involve the terminal piperazine and the thiophene ring, while the 1,2,4-oxadiazole core remains intact.

    MetabolicPathway Parent 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine CYP CYP450 Enzymes (HLM Matrix) Parent->CYP Phase I Oxidation M1 M1: Thiophene S-Oxide (Reactive Intermediate) CYP->M1 S-Oxidation M2 M2: Piperazine N-Oxide (Stable Metabolite) CYP->M2 N-Oxidation M3 M3: α-C-Hydroxylation (Ring Opening) CYP->M3 Hydroxylation

    Figure 2: Predicted Phase I CYP450 metabolic pathways for the target compound.

    References

    • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. URL:[Link]

    • Mansuy, D., et al. (1991). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society. URL:[Link]

    • Borgna, F., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. URL:[Link]

    • Medower, C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. URL:[Link]

    • Wang, J., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition. URL:[Link]

    • Borges, V. C., et al. (2015). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry (via NIH PMC). URL:[Link]

    Sources

    Exploratory

    Physicochemical Profiling and Structural Rationale of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Drug Discovery

    Executive Summary In modern drug discovery, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic liabilities. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, the strategic selection of building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic liabilities. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (CAS: 923789-81-5) represents a highly optimized pharmacophore scaffold. By integrating a lipophilic thiophene, a metabolically stable 1,2,4-oxadiazole core, and a basic piperazine moiety, this molecule offers a versatile platform for targeting G-protein-coupled receptors (GPCRs), kinases, and central nervous system (CNS) targets.

    This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the rigorous experimental protocols required for its validation, designed specifically for drug development professionals.

    Structural Rationale and Pharmacophore Logic

    The architecture of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is deliberately designed to balance lipophilicity, aqueous solubility, and metabolic stability[1].

    • 1,2,4-Oxadiazole Core (The Bioisostere): Amide and ester linkages are notoriously susceptible to enzymatic cleavage by amidases and esterases. The 1,2,4-oxadiazole ring serves as a planar, hydrolytically stable bioisostere for these groups[2]. It maintains the necessary hydrogen bond acceptor (HBA) geometry while significantly enhancing the compound's half-life in plasma and hepatic microsomes.

    • Thiophene Ring (The Lipophilic Anchor): Serving as a bioisostere for phenyl rings, the thiophene moiety provides essential lipophilicity for burying into hydrophobic receptor pockets (e.g., via π−π or π -cation interactions). Its slightly smaller van der Waals volume compared to a phenyl ring can also alleviate steric clashes in tight binding sites.

    • Piperazine Ring (The Solubilizing Base): The inclusion of a piperazine ring ensures that the molecule is predominantly protonated at physiological pH (7.4)[3]. This protonation is critical for two reasons: it drastically improves aqueous solubility (preventing aggregation in assays), and it allows the formation of strong salt bridges with acidic residues (such as Aspartate or Glutamate) commonly found in the orthosteric sites of aminergic GPCRs.

    Pharmacophore Molecule 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine Thiophene Thiophene Ring (Lipophilic/Aromatic) Molecule->Thiophene Oxadiazole 1,2,4-Oxadiazole (Amide Bioisostere) Molecule->Oxadiazole Piperazine Piperazine Ring (Basic Amine, pKa ~8.8) Molecule->Piperazine Hydrophobic Hydrophobic Pocket (Pi-Pi / Pi-Cation) Thiophene->Hydrophobic Binding HBA Hydrogen Bond Acceptor (Receptor Backbone) Oxadiazole->HBA Dipole Interaction SaltBridge Salt Bridge / H-Bond Donor (Asp/Glu Residues) Piperazine->SaltBridge Protonated State (pH 7.4)

    Caption: Pharmacophore interaction logic of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Physicochemical Profiling

    Accurate physicochemical data is the cornerstone of predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below is the summarized quantitative data for this scaffold, derived from structural calculations and empirical databases[4].

    PropertyValueCausality / Significance in Drug Design
    CAS Number 923789-81-5Unique identifier for the specific isomeric structure.
    Molecular Formula C11H14N4OSDefines the exact atomic composition.
    Molecular Weight 250.32 g/mol Well within the Lipinski "Rule of 5" limit (<500 Da), ensuring high ligand efficiency.
    Predicted pKa 8.83 ± 0.10Indicates the basic nitrogen of the piperazine is protonated at pH 7.4, aiding in solubility and target engagement.
    Hydrogen Bond Donors (HBD) 1Low HBD count promotes favorable membrane permeability (e.g., BBB penetration).
    Hydrogen Bond Acceptors (HBA) 5Provides sufficient polarity for aqueous solubility without overly restricting desolvation energy during binding.

    Experimental Methodologies for Profiling

    To validate the theoretical properties of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine, robust, self-validating experimental workflows must be employed. As an Application Scientist, it is critical to understand the causality behind these protocols to ensure data trustworthiness[].

    Protocol 1: High-Throughput LogD7.4 Determination (Shake-Flask LC-MS/MS)

    Causality: While computational LogP/LogD models exist, empirical measurement is mandatory because the internal hydrogen bonding and specific solvation energies of the oxadiazole-piperazine system can deviate from standard training sets. The shake-flask method ensures true thermodynamic equilibrium between the aqueous and lipid-like phases, while LC-MS/MS provides the sensitivity needed to quantify highly polarized distributions[6].

    • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Phase Saturation: Pre-saturate n-octanol with 100 mM phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours. Reasoning: This prevents volume shifts during the actual experiment, which would artificially skew the concentration ratio.

    • Partitioning: In a 96-deep-well plate, add 5 µL of the 10 mM stock to a mixture of 495 µL pre-saturated PBS and 500 µL pre-saturated n-octanol.

    • Equilibration: Seal the plate and vortex vigorously for 30 minutes, followed by incubation on a plate shaker for 2 hours at room temperature. Reasoning: Vigorous mixing overcomes the kinetic barrier of mass transfer across the octanol-water interface.

    • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

    • Quantification: Carefully sample 50 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately in acetonitrile/water (1:1) containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Calculation: LogD7.4​=log10​(Peak Areaaqueous​Peak Areaoctanol​​×Dilution Factor) .

    Protocol 2: In Vitro Metabolic Stability (Hepatic Microsomes)

    Causality: The thiophene ring is susceptible to S-oxidation or epoxidation, while the piperazine can undergo N-dealkylation by Cytochrome P450 (CYP) enzymes. Assessing intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) dictates whether the scaffold requires further fluorination or steric shielding.

    • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final, <0.1% DMSO) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Reasoning: Ensures the system reaches physiological temperature before initiating the enzymatic reaction.

    • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Reasoning: NADPH is the obligate electron donor for CYP450 catalytic cycles.

    • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

    • Validation Controls: Run parallel assays with Verapamil (high clearance) and Diclofenac (moderate clearance). Reasoning: This proves the microsomes are enzymatically active and the NADPH regenerating system is functioning.

    • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance.

    Workflow Start Compound 923789-81-5 Stock Preparation (10 mM in DMSO) Solubility Kinetic Solubility (PBS pH 7.4, 24h incubation) Start->Solubility Dilute to 1% DMSO LogD LogD7.4 Determination (Octanol/Water Partitioning) Start->LogD Shake-flask method Stability Microsomal Stability (HLM/MLM + NADPH, 37°C) Start->Stability 1 µM final conc. LCMS LC-MS/MS Quantification (MRM Mode) Solubility->LCMS LogD->LCMS Stability->LCMS Data Physicochemical & ADME Profile (Clearance, t1/2, LogD, Sol) LCMS->Data Data Processing

    Caption: Experimental workflow for physicochemical and in vitro ADME profiling.

    Conclusion

    The molecule 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a highly strategic building block in medicinal chemistry. Its combination of a bioisosteric oxadiazole, a lipophilic thiophene, and a basic piperazine provides a robust starting point for hit-to-lead optimization. By employing rigorous, LC-MS/MS-backed methodologies for LogD and metabolic stability, drug development professionals can confidently leverage this scaffold to design potent, orally bioavailable therapeutics.

    References

    • Camci, M., & Karali, N. "Bioisosterism: 1,2,4-Oxadiazole Rings". ChemMedChem (PubMed/NIH).[Link]

    • Evotec. "Cyprotex LogD Shake Flask Fact Sheet". Evotec.[Link]

    Sources

    Foundational

    toxicity profile of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in mammalian cells

    An In-Depth Technical Guide to the Preclinical Toxicity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Mammalian Cells Executive Summary This document provides a comprehensive technical framework...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Preclinical Toxicity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Mammalian Cells

    Executive Summary

    This document provides a comprehensive technical framework for assessing the in vitro toxicity profile of the novel chemical entity, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine. As a compound with no publicly available toxicological data, a predictive analysis based on its constituent chemical moieties—1,2,4-oxadiazole, piperazine, and thiophene—is presented. This analysis informs a robust, tiered experimental workflow designed for researchers, scientists, and drug development professionals. The guide details validated, step-by-step protocols for cytotoxicity screening, genotoxicity assessment, and mechanistic pathway analysis, ensuring a thorough and scientifically rigorous evaluation of the compound's safety profile in mammalian cells.

    Introduction and Structural Rationale

    The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic molecule incorporating three key structural motifs: a thienyl group, a 1,2,4-oxadiazole ring, and a piperazine ring. This combination of scaffolds is common in medicinal chemistry, with each moiety contributing to the molecule's overall physicochemical and pharmacological properties. However, these same structural features are also associated with potential toxicological liabilities. Given the absence of direct safety data, a proactive and systematic toxicological evaluation is imperative before advancing this compound in any drug development pipeline. This guide establishes a foundational strategy for this evaluation, beginning with a predictive assessment based on established toxicological data for its core components.

    Predictive Toxicological Profile Based on Structural Analogs

    A thorough review of existing literature on the toxicological profiles of 1,2,4-oxadiazole, piperazine, and thiophene derivatives allows for the formulation of a hypothetical toxicity profile for the target compound.

    • 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, often used to improve metabolic stability.[1] However, derivatives of this ring have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer cells.[2][3] The mechanism of action for some of these derivatives involves the induction of apoptosis, potentially mediated through the p53 tumor suppressor pathway and activation of executioner caspases like caspase-3.[2] Notably, naturally occurring compounds containing this ring have shown high toxicity against both cancerous and non-cancerous mammalian cells, indicating a potential for non-selective cytotoxicity.[1][4]

    • Piperazine Moiety: The piperazine ring is a common feature in many centrally active drugs but is also associated with distinct toxicological concerns. Piperazine derivatives have been shown to induce cytotoxicity in a concentration-dependent manner in various cell types, including cardiac and liver cells.[5][6][7] The primary mechanisms of piperazine-induced toxicity are well-documented and include the induction of oxidative stress, depletion of intracellular ATP and glutathione (GSH), disruption of calcium homeostasis, and loss of mitochondrial membrane potential.[5][6] These events often culminate in the activation of caspase-3 and subsequent apoptotic cell death.[5][8]

    • Thienyl (Thiophene) Moiety: Thiophene derivatives are prevalent in medicinal chemistry and have been associated with a broad spectrum of biological activities, including anticancer effects.[9] Some thiophene-containing compounds have been shown to induce apoptosis in cancer cells.[9] While acute toxicity studies on certain thiophene derivatives suggest a relatively low toxic potential, the overall profile can vary significantly based on the complete molecular structure.[10]

    Hypothesis: Based on this analysis, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is predicted to have the potential to induce cytotoxicity in mammalian cells. The primary mechanisms are likely to involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis. The piperazine and 1,2,4-oxadiazole moieties are the principal drivers of this predicted toxicity.

    Recommended Experimental Workflow for Toxicity Profiling

    A tiered approach is recommended to systematically evaluate the toxicity of the compound. This workflow ensures that foundational cytotoxicity data is gathered first, followed by more detailed genotoxicity and mechanistic assessments.

    G cluster_0 Tier 1: Initial Cytotoxicity Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Investigation T1_Start Select Cell Lines (e.g., HepG2, HEK293) T1_Assays Perform Parallel Assays: - MTT (Metabolic Activity) - NRU (Lysosomal Integrity) - LDH (Membrane Integrity) T1_Start->T1_Assays Treat with compound (broad concentration range) T1_Endpoint Determine IC50 Values & Select Concentrations for Tier 2 T1_Assays->T1_Endpoint T2_Start In Vitro Micronucleus Assay (using concentrations from Tier 1) T1_Endpoint->T2_Start Proceed if cytotoxic T3_Apoptosis Apoptosis Induction: - Caspase-3/7 Activity Assay - Annexin V/PI Staining T1_Endpoint->T3_Apoptosis Proceed if cytotoxic T3_Oxidative Oxidative Stress: - Intracellular ROS Assay (DCFH-DA) T1_Endpoint->T3_Oxidative T3_Mito Mitochondrial Health: - Mitochondrial Membrane Potential Assay (e.g., JC-10) T1_Endpoint->T3_Mito T2_Endpoint Assess Clastogenic and Aneugenic Potential T2_Start->T2_Endpoint Score micronuclei in binucleated cells T3_Endpoint Elucidate Mechanism of Toxicity T3_Apoptosis->T3_Endpoint T3_Oxidative->T3_Endpoint T3_Mito->T3_Endpoint

    Caption: Tiered experimental workflow for toxicity profiling.

    Tier 1: Foundational Cytotoxicity Screening

    The initial step is to determine the concentration-dependent effect of the compound on cell viability using multiple assays that probe different cellular functions. This approach provides a more comprehensive and robust assessment than a single assay alone.[11]

    Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.

    • HEK293 (Human Embryonic Kidney): Represents a non-cancerous cell line to assess general cytotoxicity and selectivity.[2]

    Protocols:

    A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: Measures the activity of mitochondrial dehydrogenases in viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

    • Methodology:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a serial dilution of the compound (e.g., 0.1 µM to 1000 µM) and a vehicle control for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at approximately 570 nm using a microplate reader.

      • Calculate cell viability as a percentage relative to the vehicle control.

    B. Neutral Red Uptake (NRU) Assay

    • Principle: Assesses cell membrane integrity and lysosomal function, as only viable cells can incorporate and retain the neutral red dye within their lysosomes.[13]

    • Methodology:

      • Treat cells in a 96-well plate as described for the MTT assay.

      • After the treatment period, replace the medium with a medium containing neutral red and incubate for 2-3 hours.

      • Wash the cells to remove excess dye.

      • Extract the incorporated dye from the cells using a destain solution (e.g., acidified ethanol).

      • Measure the absorbance at approximately 540 nm.

      • Calculate cell viability relative to the control.

    C. Lactate Dehydrogenase (LDH) Release Assay

    • Principle: Measures the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[11]

    • Methodology:

      • Treat cells in a 96-well plate as previously described.

      • After treatment, collect an aliquot of the culture supernatant.

      • Add the supernatant to a reaction mixture containing the LDH substrate.

      • Incubate and measure the resulting colorimetric change according to the manufacturer's instructions.

      • Calculate the percentage of LDH release relative to a maximum lysis control.

    Data Presentation:

    Assay TypeEndpoint Measured24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
    MTT Mitochondrial Activity
    NRU Lysosomal Integrity
    LDH Membrane Integrity

    Table 1: Summary of IC₅₀ values for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in HepG2 cells.

    Tier 2: Genotoxicity Assessment

    If the compound exhibits cytotoxicity, its potential to cause genetic damage must be evaluated. The in vitro micronucleus assay is a comprehensive method for this purpose.

    A. In Vitro Micronucleus Assay

    • Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by quantifying the formation of micronuclei in the cytoplasm of cells that have completed mitosis.[14][15] Cytochalasin B is used to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have divided are scored.[16]

    • Methodology:

      • Select a suitable cell line (e.g., CHO-K1, L5178Y, or TK6).

      • Treat the cells with the compound at several concentrations (typically up to a concentration that causes ~50-60% cytotoxicity, as determined in Tier 1) with and without metabolic activation (S9 mix).[17]

      • A short treatment (3-6 hours) followed by a recovery period and a long treatment (1.5-2.0 cell cycles) are typically performed.[17]

      • Add Cytochalasin B to the culture medium to arrest cytokinesis.

      • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).

      • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

      • Calculate the frequency of micronucleated cells and compare it to the vehicle control.

    Tier 3: Mechanistic Elucidation

    Understanding the mechanism of toxicity is crucial. Based on the predictive profile, assays focusing on apoptosis, oxidative stress, and mitochondrial health are prioritized.

    A. Apoptosis Induction - Caspase-3/7 Activity Assay

    • Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a substrate (e.g., DEVD peptide) conjugated to a fluorophore or chromophore, which is released upon cleavage by active caspases.[18][19][20]

    • Methodology:

      • Treat cells in a 96-well plate with the compound at concentrations around the IC₅₀ value for a relevant time course (e.g., 6, 12, 24 hours).

      • Add the Caspase-Glo® 3/7 reagent or a similar substrate directly to the wells.[21]

      • Incubate at room temperature as per the manufacturer's protocol.

      • Measure the resulting luminescence or fluorescence signal with a plate reader.

      • The signal intensity is directly proportional to the amount of active caspase-3/7.

    B. Oxidative Stress - Intracellular ROS Assay

    • Principle: Detects the generation of reactive oxygen species (ROS) using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

    • Methodology:

      • Culture cells in a 96-well plate (black, clear bottom for fluorescence).

      • Pre-load the cells with DCFH-DA solution for 30-60 minutes at 37°C.

      • Wash the cells to remove excess probe.

      • Treat the cells with the compound and a positive control (e.g., H₂O₂).

      • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) over time.

    C. Mitochondrial Health - Mitochondrial Membrane Potential (MMP) Assay

    • Principle: A decrease in MMP is an early hallmark of apoptosis. Cationic dyes like JC-10 accumulate in healthy mitochondria, forming red fluorescent aggregates. When the MMP collapses, the dye disperses into the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of mitochondrial health.

    • Methodology:

      • Treat cells with the compound for a short duration (e.g., 2-6 hours).

      • Incubate the cells with the JC-10 or a similar dye (e.g., TMRM) solution for 15-30 minutes at 37°C.[24]

      • Wash the cells with assay buffer.

      • Measure the red (Ex ~540 nm, Em ~590 nm) and green (Ex ~490 nm, Em ~525 nm) fluorescence using a fluorescence plate reader, microscope, or flow cytometer.

      • A decrease in the red/green fluorescence ratio indicates a loss of MMP.

    G Compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction (Loss of MMP) Compound->Mito_Dysfunction Induces ROS->Mito_Dysfunction Contributes to Caspase_Activation Caspase-3/7 Activation Mito_Dysfunction->Caspase_Activation Triggers (Intrinsic Pathway) Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

    Caption: Predicted mechanism of toxicity signaling pathway.

    Conclusion and Forward Outlook

    This guide provides a predictive toxicological assessment and a structured, multi-tiered experimental plan to rigorously evaluate the safety of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in mammalian cells. The proposed workflow, which progresses from broad cytotoxicity screening to specific genotoxicity and mechanistic studies, is designed to generate a comprehensive and reliable in vitro toxicity profile. The causality-driven selection of assays, focusing on mitochondrial health, oxidative stress, and apoptosis, is directly informed by the known toxicological liabilities of the compound's constituent piperazine and 1,2,4-oxadiazole moieties. Adherence to these self-validating protocols will provide the critical data necessary for informed decision-making in the early stages of drug discovery and development.

    References

    • Piperazine derivatives as dangerous abused compounds. (2019). Journal of Pre-Clinical and Clinical Research. Available at: [Link]

    • Garza-Lombo, C., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(5), 1194. Available at: [Link]

    • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 167-176. Available at: [Link]

    • de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4545. Available at: [Link]

    • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

    • Caspase-Glo® 3/7 Assay System. Promega Corporation. Available at: [Link]

    • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. Available at: [Link]

    • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). STAR Protocols. Available at: [Link]

    • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]

    • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Available at: [Link]

    • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. Available at: [Link]

    • Caspase-3 Activity Assay Kit #5723. Cell Signaling Technology. Available at: [Link]

    • Chiacchio, M. A., et al. (2019). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. European Journal of Organic Chemistry, 2019(2-3), 376-394. Available at: [Link]

    • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

    • Luo, Z., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with low cytotoxicity and potent neuroprotective effect ameliorates Alzheimer's disease-like pathology in 3×Tg mice. Drug Design, Development and Therapy, 16, 3197-3212. Available at: [Link]

    • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. Available at: [Link]

    • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2022). PLoS ONE, 17(1), e0262529. Available at: [Link]

    • Aydin, S., et al. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 15(2), 174-180. Available at: [Link]

    • OxiSelect™ In Vitro ROS/RNS Assay. Cell Biolabs, Inc. Available at: [Link]

    • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Toxicology Letters, 24(2-3), 119-124. Available at: [Link]

    • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays--the neutral red (NR) and tetrazolium MTT tests. PubMed. Available at: [Link]

    • Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Available at: [Link]

    • Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information. Available at: [Link]

    • Soeteman-Hernández, L. G., et al. (2019). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 20(13), 3258. Available at: [Link]

    • A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. (2007). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 628(2), 71-89. Available at: [Link]

    • Palmieri, J., et al. (2021). A Tool Derived from the Vicia faba Micronucleus Assay, to Assess Genotoxicity, Cytotoxicity or Biostimulation of Novel Compounds Used in Agriculture. Plants, 10(2), 361. Available at: [Link]

    • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (2014). International Journal of Molecular Sciences, 15(12), 23582-23598. Available at: [Link]

    • JC-10 Mitochondrial Membrane Potential Assay Protocol. G-Biosciences. Available at: [Link]

    • Itoh, T., et al. (2018). Development of a novel in vitro micronucleus test using human induced pluripotent stem cell-derived T lymphocytes. Genes and Environment, 40, 23. Available at: [Link]

    • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). International Journal of Organic Chemistry, 6(2). Available at: [Link]

    • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. (2021). Chimica Techno Acta, 8(4), 1-13. Available at: [Link]

    • da Silva, A. C. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4330. Available at: [Link]

    Sources

    Exploratory

    Identifying Metabolites of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Technical Guide for DMPK Scientists

    As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I approach the metabolite identification (MetID) of complex heterocycles not merely as an analytical exercise, but as a mechanistic puzzle...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I approach the metabolite identification (MetID) of complex heterocycles not merely as an analytical exercise, but as a mechanistic puzzle. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine presents a fascinating tripartite structural challenge. It combines a highly reactive toxicophore (thiophene), a metabolically robust bioisostere (1,2,4-oxadiazole), and a classic site for oxidative and conjugative clearance (piperazine).

    This whitepaper provides an in-depth, self-validating methodology for mapping the biotransformation pathways of this specific scaffold, ensuring that both stable clearance products and transient reactive intermediates are captured, characterized, and quantified.

    Structural Liability Analysis: The Causality of Metabolism

    To design an effective MetID workflow, we must first deconstruct the molecule into its core motifs and predict their enzymatic vulnerabilities. Understanding why a molecule metabolizes dictates how we design the experiment.

    The 1,2,4-Oxadiazole Core: The Stable Anchor

    The 1,2,4-oxadiazole ring is deliberately employed in medicinal chemistry as a bioisostere for esters and amides. Its primary function is to impart metabolic stability against ubiquitous esterases and amidases ()[1]. Because this central core strongly resists enzymatic cleavage, the metabolic burden is shunted outward to the peripheral thiophene and piperazine rings.

    The Thiophene Motif: The Reactive Toxicophore

    Thiophene is a well-documented structural alert. Cytochrome P450 enzymes (predominantly CYP1A1, CYP2C9, and CYP3A4) readily oxidize the sulfur atom to generate highly electrophilic thiophene-S-oxides, or epoxidize the ring to form thiophene epoxides ()[2]. If left unchecked, these reactive intermediates covalently bind to hepatic proteins, initiating idiosyncratic drug toxicity (IDT) ()[3]. Therefore, our protocol must incorporate nucleophilic trapping agents like reduced glutathione (GSH) to intercept and stabilize these species for mass spectrometric detection.

    The Piperazine Ring & Methylene Linker: Clearance Drivers

    The piperazine moiety, featuring a free secondary amine at the N4 position, is highly susceptible to CYP3A4-mediated N-oxidation and direct Phase II N-glucuronidation by UGT enzymes ()[4]. Furthermore, the methylene bridge (-CH2-) connecting the oxadiazole to the piperazine is vulnerable to α -carbon hydroxylation. This oxidation yields an unstable carbinolamine intermediate that spontaneously collapses, cleaving the molecule into an oxadiazole-5-carboxylic acid and free piperazine.

    MetabolicPathways Parent 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Thiophene Thiophene Oxidation (CYP450) Parent->Thiophene Piperazine Piperazine Modifications (CYP450 / UGT) Parent->Piperazine Cleavage Alpha-Carbon Oxidation (CYP450) Parent->Cleavage SOxide Thiophene S-oxide / Epoxide (Reactive Intermediate) Thiophene->SOxide NOxide N-Oxide / Hydroxylation (+16 Da) Piperazine->NOxide NGluc N-Glucuronide (+176 Da) Piperazine->NGluc Acid Oxadiazole-5-carboxylic acid (Cleavage Product) Cleavage->Acid Loss of Piperazine GSH GSH Adducts (+305 Da) SOxide->GSH + Glutathione

    Figure 1: Predicted biotransformation pathways of the thiophene-oxadiazole-piperazine scaffold.

    Self-Validating Experimental Protocol

    A robust MetID assay cannot simply mix reagents and measure outputs; it must prove its own validity. The following protocol utilizes Human Liver Microsomes (HLMs) in a highly controlled, self-validating matrix to ensure that every detected mass shift is a true, enzyme-mediated biotransformation.

    The Self-Validating Incubation Matrix

    Prepare human liver microsomes (1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). The test compound is spiked to a final concentration of 10 µM. To ensure rigorous causality, run the following four parallel reactions:

    • Reaction A (Complete System): HLM + Test Compound + NADPH (1 mM) + GSH (5 mM) + UDPGA (2 mM). Purpose: Detects all Phase I/II metabolites and reactive adducts.

    • Reaction B (Minus-NADPH Control): HLM + Test Compound + GSH + UDPGA. Purpose: Validates that observed oxidations are strictly CYP450-dependent, ruling out chemical degradation.

    • Reaction C (Minus-GSH Control): HLM + Test Compound + NADPH + UDPGA. Purpose: Validates that the +305 Da adducts in Reaction A are true reactive intermediate traps; they must be entirely absent here.

    • Reaction D (Heat-Inactivated Control): Boiled HLM (95°C for 10 min) + Test Compound + NADPH + GSH. Purpose: Rules out matrix-induced chemical artifacts.

    Sample Preparation & LC-HRMS/MS Workflow
    • Incubation: Incubate all reactions at 37°C for 60 minutes.

    • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4) to precipitate proteins.

    • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Extract the supernatant, evaporate under nitrogen, and reconstitute in 5% acetonitrile/water.

    • Acquisition: Inject 5 µL onto a UPLC system coupled to an Orbitrap or Q-TOF mass spectrometer. Utilize Data-Dependent Acquisition (DDA) in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 1000.

    MetIDWorkflow Incubation In Vitro Incubation HLMs + NADPH + GSH Prep Sample Preparation Protein Precipitation Incubation->Prep LCMS LC-HRMS/MS Analysis (Orbitrap / Q-TOF) Prep->LCMS Data Data Processing Mass Defect Filtering LCMS->Data

    Figure 2: Standardized LC-HRMS/MS workflow for reactive and stable metabolite identification.

    Data Interpretation & Metabolite Characterization

    Post-acquisition data processing requires targeted strategies to separate true metabolites from complex biological background noise.

    Mass Defect Filtering (MDF)

    Because the parent compound contains a sulfur atom, it possesses a distinct mass defect. Apply an MDF window of ± 50 mDa around the exact mass of the parent compound to capture Phase I metabolites (oxidations, dealkylations). For conjugates, shift the MDF template by +176.0321 Da for glucuronides and +305.0681 Da for GSH adducts.

    Diagnostic Fragmentation (MS/MS)

    Identifying the exact site of metabolism relies on tandem mass spectrometry.

    • GSH Adducts: Look for the characteristic neutral loss of 129.0426 Da (cleavage of the pyroglutamate moiety from glutathione). This definitively confirms the presence of a trapped thiophene-S-oxide.

    • Cleavage Products: The loss of the piperazine ring (-86 Da) indicates α -carbon oxidation. The resulting oxadiazole-carboxylic acid will show a distinct isotopic pattern due to the remaining thiophene sulfur.

    Quantitative Data Summary

    The table below summarizes the expected biotransformation products, their mass shifts, and diagnostic MS/MS features based on the structural liabilities of the molecule.

    Metabolite IDBiotransformation PathwayFormula ShiftExact Mass Shift (Da)Diagnostic MS/MS FeaturesRelative Abundance
    M1 Thiophene S-oxide GSH Adduct+ C10​H15​N3​O6​S +305.0681Neutral loss of 129 Da (pyroglutamate)Moderate
    M2 Piperazine N-Glucuronidation+ C6​H8​O6​ +176.0321Neutral loss of 176 Da (glucuronic acid)High
    M3 Piperazine N-Oxidation+ O +15.9949Loss of oxygen (-16 Da)Moderate
    M4 N-Dealkylation (Cleavage)- C4​H10​N2​ + O -70.0895Presence of intact oxadiazole core fragmentHigh
    M5 Thiophene Epoxide GSH Adduct+ C10​H15​N3​O6​S +305.0681Neutral loss of 307 Da (whole GSH loss)Low

    Note: Relative abundance is predictive based on typical CYP3A4/CYP2C9 turnover rates for this pharmacophore class.

    Conclusion

    The successful metabolite identification of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine requires a strategic balance of predictive chemistry and rigorous analytical validation. By utilizing a self-validating incubation matrix and targeted mass defect filtering, DMPK scientists can confidently map both the stable clearance pathways (piperazine modifications) and the hidden toxicological liabilities (thiophene bioactivation) of this complex scaffold.

    References

    • Borgna, E., et al. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." National Institutes of Health (NIH) / PubMed, 2023. Available at:[Link]

    • Dalvie, D., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." National Institutes of Health (NIH) / PMC, 2011. Available at:[Link]

    • Dansette, P.M., et al. "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates." ResearchGate, 2005. Available at:[Link]

    • Caccia, S. "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." ResearchGate, 2007. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: HPLC Method Development and Validation for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmaceutical Quality Control Executive Summary The development of a robust, stability-indicating High-P...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Pharmaceutical Quality Control

    Executive Summary

    The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic compounds requires a deep understanding of molecular physicochemical properties and stationary phase kinetics. This application note outlines a comprehensive Analytical Quality by Design (AQbD) approach for the analysis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine . By leveraging modern superficially porous particle (SPP) column technology and a low-pH ion-pairing strategy, this protocol eliminates the peak tailing traditionally associated with basic piperazine derivatives. The resulting method is fully compliant with the latest allowable adjustments under [1] and is structured for validation according to [2][3].

    Physicochemical Profiling & Chromatographic Rationale

    To design a self-validating analytical method, we must first deconstruct the molecule into its functional pharmacophores and anticipate their chromatographic behaviors:

    • The Thiophene & 1,2,4-Oxadiazole Core: These heterocyclic rings are highly conjugated, providing strong UV chromophores that make UV detection at 254 nm highly sensitive. They also impart significant hydrophobicity, ensuring adequate retention on reversed-phase (RP) C18 columns.

    • The Piperazine Moiety (The Challenge): Piperazine contains secondary and tertiary amine nitrogens with a pKa of approximately 9.8. At a neutral pH, these amines are fully protonated (cationic).

    • The Causality of Peak Tailing: Standard silica-based columns contain residual surface silanols (Si-OH) with a pKa of ~4.5. At pH > 4, these silanols ionize into negatively charged siloxanes (Si-O⁻). When the positively charged piperazine travels through the column, it undergoes secondary ion-exchange interactions with these siloxanes. This dual-retention mechanism (hydrophobic + ion-exchange) causes severe peak tailing and poor resolution[4].

    The Solution: We employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). This achieves two critical mechanistic goals:

    • Silanol Suppression: At pH 2.0, residual silanols are fully protonated and neutral, eliminating ion-exchange interactions.

    • Ion-Pairing: The TFA anion acts as a volatile chaotropic/ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperazine. This complex partitions cleanly into the C18 stationary phase, yielding sharp, symmetrical peaks[5].

    Analytical Quality by Design (AQbD) Framework

    In alignment with ICH Q14 guidelines, method development must transition from empirical trial-and-error to a risk-based lifecycle approach[6]. The workflow below illustrates the AQbD decision matrix used to establish the Analytical Target Profile (ATP) for this molecule.

    AQbD_Workflow N1 Define Analytical Target Profile (ATP) Target: Piperazine Derivative N2 Physicochemical Profiling pKa ~9.8, LogP Assessment N1->N2 N3 Risk Assessment (ICH Q14) Identify Critical Method Parameters N2->N3 N4 Design of Experiments (DoE) Screening pH & Gradient N3->N4 N5 Method Optimization SPP C18, Low pH (TFA) N4->N5 N6 Method Validation ICH Q2(R2) Guidelines N5->N6

    Fig 1. AQbD-driven HPLC method development workflow based on ICH Q14 guidelines.

    Experimental Protocol

    Optimized Chromatographic Conditions

    The revised permits the modernization of legacy methods by transitioning from totally porous particles (TPP) to superficially porous particles (SPP)[7][8]. SPP (core-shell) columns provide UHPLC-like efficiencies at standard HPLC backpressures.

    Table 1: Chromatographic Parameters and Rationale

    ParameterSpecificationScientific Rationale
    Column SPP C18, 100 × 4.6 mm, 2.7 µmHigh efficiency at lower backpressure; aligns with USP <621> modernization[7].
    Mobile Phase A 0.1% TFA in LC-MS WaterLow pH (~2.0) suppresses silanols; TFA acts as an ion-pair[5].
    Mobile Phase B 0.1% TFA in AcetonitrileACN provides lower viscosity and better mass transfer than Methanol[4].
    Gradient Program 0-1 min: 5% B1-8 min: 5% 95% B8-10 min: 95% B10-10.1 min: 95% 5% B10.1-14 min: 5% BStarting highly aqueous focuses the polar piperazine band at the column head; the ramp elutes the hydrophobic core.
    Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP particles to minimize longitudinal diffusion.
    Column Temp 40 °CReduces mobile phase viscosity, lowering backpressure and improving peak symmetry.
    Detection UV at 254 nmCorresponds to the maximum absorbance for the conjugated thiophene-oxadiazole system.
    Injection Vol 5 µLPrevents volume overload, maintaining sharp peak profiles for basic analytes.
    Step-by-Step Methodology

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: Using a volumetric pipette, add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix and degas. (Note: TFA is volatile; prepare fresh mobile phases every 48 hours to prevent baseline drift).

    Step 2: Diluent and Sample Preparation

    • Prepare the sample diluent by mixing LC-MS Water and ACN in an 80:20 (v/v) ratio.

    • Standard Stock: Accurately weigh 10.0 mg of the 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent with sonication, then make up to volume to achieve a 100 µg/mL concentration.

    • Filter all final sample solutions through a 0.22 µm PTFE syringe filter prior to placing them in autosampler vials.

    Step 3: System Equilibration Purge the HPLC pump lines with the respective mobile phases. Equilibrate the SPP C18 column with the initial gradient conditions (5% B) at 1.2 mL/min for at least 15 column volumes until a stable UV baseline is achieved.

    Separation_Mechanism Analyte Protonated Piperazine TFA TFA Anion (Ion-Pair) Analyte->TFA Electrostatic Attraction Silanol Protonated Silanol Analyte->Silanol Repulsion (No Tailing) C18 C18 Phase Analyte->C18 Hydrophobic Interaction TFA->C18 Hydrophobic Interaction

    Fig 2. Mechanistic interactions in the low-pH TFA ion-pairing reversed-phase system.

    System Suitability Testing (SST)

    Before executing the validation protocol or analyzing unknown samples, the system must pass SST criteria to prove it is under control, as mandated by USP <621>[1][9]. Inject the 100 µg/mL standard solution in five replicates.

    Table 2: System Suitability Criteria (USP <621>)

    ParameterAcceptance CriteriaDiagnostic Purpose
    Retention Time ( tR​ ) Precision %RSD 1.0% (n=5)Ensures pump proportioning valve and gradient delivery stability.
    Peak Area Precision %RSD 2.0% (n=5)Verifies autosampler injection precision and detector stability.
    Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions[4].
    Theoretical Plates ( N ) 5,000Validates column efficiency and packing integrity[1].

    Method Validation Framework (ICH Q2(R2))

    To ensure the method is "fit for purpose" for release and stability testing, it must be validated according to the [2][6].

    Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

    Validation CharacteristicExperimental MethodologyAcceptance Criteria
    Specificity Inject blank diluent, placebo, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, UV light).No interfering peaks at the API tR​ . Peak purity index via Diode Array Detector (DAD) 0.990[2].
    Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25, 50, 75, 100, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target response[3].
    Accuracy (Recovery) Spike the API reference standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 preparations per level).Mean recovery across all levels must fall between 98.0% and 102.0%[6].
    Precision (Repeatability) Prepare 6 independent sample preparations of the API at 100% nominal concentration.%RSD of the calculated assay results 2.0%[2].
    Robustness Introduce deliberate micro-variations: Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), Mobile Phase pH ( ± 0.1).SST criteria (Table 2) must remain within acceptable limits under all varied conditions[6].

    References

    • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

    • Are You Sure You Understand USP <621>? . LCGC International. Available at:[Link]

    • Understanding the Latest Revisions to USP <621> (White Paper). Agilent Technologies. Available at:[Link]

    • Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method . MDPI Pharmaceuticals. Available at:[Link]

    • The effect of the process variables on the HPLC separation of tricyclic neuroleptics . IMR Press. Available at:[Link]

    Sources

    Application

    protocol for dissolving 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in DMSO

    High-Fidelity Dissolution and Storage Protocol for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in DMSO Introduction & Mechanistic Context 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (CAS: 923789-8...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Fidelity Dissolution and Storage Protocol for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in DMSO

    Introduction & Mechanistic Context

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (CAS: 923789-81-5) is a highly functionalized heterocyclic building block frequently utilized in small-molecule drug discovery[1]. Structurally, it integrates a lipophilic thiophene ring, a planar 1,2,4-oxadiazole core, and a basic piperazine moiety. This structural dichotomy—combining highly hydrophobic aromatic systems with a polar, ionizable secondary amine—makes Dimethyl Sulfoxide (DMSO) the universal solvent of choice for in vitro biological assays and high-throughput screening (HTS) stock preparation[2].

    However, the preparation of robust DMSO stock solutions is not a trivial exercise. Compound management scientists have long established that DMSO's hygroscopic nature and the physical stress of freeze-thaw cycles are the primary culprits behind compound degradation and spontaneous precipitation[3],[4]. This application note provides an authoritative, self-validating protocol for the dissolution and long-term archival of this specific compound.

    Physicochemical Properties & Solvation Causality

    To dissolve a compound effectively, one must understand the thermodynamic drivers of its solvation. DMSO is an amphiphilic, aprotic solvent with a high dielectric constant and a strong dipole moment. The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor, perfectly solvating the secondary amine of the piperazine ring. Concurrently, the hydrophobic methyl groups of DMSO interact favorably with the thiophene and oxadiazole rings via Van der Waals forces.

    Table 1: Physicochemical Profile of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    PropertyValue / Description
    CAS Number 923789-81-5
    Molecular Formula C11H14N4OS
    Molecular Weight 250.32 g/mol
    Structural Features Thiophene (hydrophobic), 1,2,4-Oxadiazole (H-bond acceptor), Piperazine (basic, H-bond donor/acceptor)
    Target Solvent Anhydrous DMSO (≥99.9% purity)
    Recommended Stock Conc. 10 mM to 50 mM

    The Causality of Precipitation: 1,2,4-oxadiazole derivatives are notoriously sensitive to the water content in DMSO. Atmospheric exposure leads to rapid water uptake by DMSO, which drastically lowers the solvent's capacity to solvate the lipophilic portions of the molecule, leading to micro-precipitation[2]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients and micro-environments of high water content during the phase transition, synergistically accelerating precipitation and degradation[3].

    Table 2: Solvation & Stability Parameters in DMSO

    ParameterThreshold / LimitMechanistic Rationale
    DMSO Water Content ≤ 0.005% (Anhydrous)Prevents hydrophobic exclusion of the oxadiazole/thiophene rings.
    Max Sonication Temp 40°CAvoids thermal degradation of the heterocyclic core.
    Freeze-Thaw Cycles 0 (Single-use aliquots)Prevents localized concentration gradients and hydrolytic damage.
    Storage Temperature -80°CArrests kinetic degradation and oxidative pathways.

    Visualizing the Workflow and Degradation Pathways

    Workflow A 1. Weigh Compound (Anhydrous Conditions) B 2. Add Anhydrous DMSO (Target: 10-50 mM) A->B C 3. Vortex & Sonicate (Max 40°C) B->C D 4. Visual & Nephelometric QC (Clear Solution) C->D E 5. Aliquot into Single-Use Vials D->E F 6. Purge with Argon & Seal E->F G 7. Store at -80°C F->G

    Workflow for the anhydrous preparation and storage of DMSO compound stocks.

    Causality A Atmospheric Exposure B DMSO Water Uptake A->B C Reduced Solvation Capacity B->C D Oxadiazole Precipitation C->D E Freeze-Thaw Cycles F Localized Concentration Gradients E->F F->D

    Mechanistic pathway of compound precipitation in DMSO due to environmental factors.

    Step-by-Step Experimental Protocol

    Phase 1: Preparation of the Master Stock (e.g., 10 mM)

    • Thermal Equilibration : Allow the sealed vial of lyophilized 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added.

    • Weighing : In a low-humidity environment (ideally a nitrogen-purged glovebox or a dry box with <20% relative humidity), weigh the required mass of the compound (e.g., 2.50 mg for 1 mL of 10 mM stock) into a sterile, low-binding polypropylene tube or amber glass vial.

    • Solvent Addition : Add the calculated volume of Anhydrous DMSO (water content ≤0.005%). Causality: Standard laboratory-grade DMSO can contain up to 0.1% water, which will immediately compromise the solubility of the lipophilic oxadiazole and thiophene rings[2].

    • Dissolution : Vortex the solution gently for 30–60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic bath sonication for 2–5 minutes. Monitor the temperature of the sonicator bath; do not allow it to exceed 40°C to prevent thermal degradation.

    Phase 2: Self-Validating Quality Control A protocol is only as reliable as its quality control. To ensure the compound has not suffered from micro-precipitation, the following self-validating steps must be executed before assay integration: 5. Visual & Nephelometric Inspection : Inspect the solution against a dark background. It must be perfectly clear. For rigorous QC, use a nephelometer to confirm the absence of colloidal micro-precipitates (turbidity)[5]. 6. Analytical Verification : Withdraw a 1 µL aliquot and dilute it in an aqueous/organic mobile phase for LC-UV or LC-MS analysis. Compare the Area Under the Curve (AUC) against a known calibration standard to confirm the exact molarity of the stock[5].

    Phase 3: Aliquoting and Storage 7. Single-Use Aliquoting : Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed matrix tubes. Causality: This completely eliminates the need for future freeze-thaw cycles, which are proven to cause a drop of more than 10% in compound integrity within 10 cycles[3]. 8. Inert Gas Purging : Overlay the headspace of each tube with dry Argon or Nitrogen gas before sealing. This displaces oxygen and atmospheric moisture, preventing oxidative degradation of the piperazine ring. 9. Cryopreservation : Store the aliquots immediately at -80°C. While -20°C is sufficient for short-term storage, -80°C is highly recommended for long-term archival to arrest any potential hydrolytic or oxidative degradation kinetics.

    References

    • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening.[Link]

    • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." SLAS Discovery.[Link]

    • Chromatography Online . (2015). "Separation Science in Drug Development, Part 2: High-Throughput Characterization." Chromatography Online.[Link]

    • Balakin, K. V., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening.[Link]

    Sources

    Method

    Application Notes &amp; Protocols for the Synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Introduction The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1]...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1][2] Compounds incorporating this ring system exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The target molecule, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine, combines the 1,2,4-oxadiazole core with a thiophene group, a well-established pharmacophore[4][5], and a piperazine linker, a common structural motif in centrally active agents. This guide provides a detailed, field-proven synthetic pathway for this compound, designed for researchers in drug discovery and organic synthesis.

    Our synthetic strategy is built upon a robust and modular multi-step sequence. The core of this approach is the classical construction of the 1,2,4-oxadiazole ring via the cyclization of an amidoxime with an acylating agent.[6][7] We will employ modern modifications to ensure high yields and purity. The synthesis is logically divided into two main stages: the preparation of key intermediates and the subsequent assembly and final deprotection to yield the target compound.

    Retrosynthetic Analysis & Overall Workflow

    A retrosynthetic analysis reveals a convergent synthetic plan. The target molecule can be disconnected at the piperazine-methyl bond, leading back to a key chloromethyl-oxadiazole intermediate and piperazine. The oxadiazole ring itself is formed from thiophene-2-carboxamidoxime and a two-carbon acylating unit. To ensure regioselectivity during the piperazine alkylation, a Boc-protected piperazine is used, necessitating a final deprotection step.

    G Target 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Boc_Protected Boc-Protected Precursor Target->Boc_Protected Deprotection Chloromethyl_Oxadiazole 5-(Chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole Boc_Protected->Chloromethyl_Oxadiazole Alkylation Boc_Piperazine N-Boc-Piperazine Boc_Protected->Boc_Piperazine Amidoxime Thiophene-2-carboxamidoxime Chloromethyl_Oxadiazole->Amidoxime Cyclization Chloroacetyl_Chloride Chloroacetyl Chloride Chloromethyl_Oxadiazole->Chloroacetyl_Chloride Thiophene_Nitrile Thiophene-2-carbonitrile Amidoxime->Thiophene_Nitrile Amidoximation Hydroxylamine Hydroxylamine Amidoxime->Hydroxylamine

    Caption: Retrosynthetic analysis of the target compound.

    PART 1: Synthesis of Key Intermediates

    This section details the preparation of the crucial building blocks required for the main synthetic pathway.

    Protocol 1.1: Synthesis of Thiophene-2-carboxamidoxime

    The synthesis of the amidoxime is the foundational step for building the 1,2,4-oxadiazole ring. It is prepared from the corresponding nitrile.

    Principle: Thiophene-2-carbonitrile reacts with hydroxylamine in the presence of a base. The nucleophilic hydroxylamine adds to the electrophilic carbon of the nitrile, followed by proton transfer to yield the amidoxime. Sodium carbonate is used as a mild base to facilitate the reaction and neutralize the HCl salt of hydroxylamine.

    Materials:

    Reagent M.W. Quantity (1.0 eq) Moles
    Thiophene-2-carbonitrile 109.14 10.0 g 91.6 mmol
    Hydroxylamine hydrochloride 69.49 7.62 g (1.2 eq) 110.0 mmol
    Sodium Carbonate (Na₂CO₃) 105.99 11.6 g (1.2 eq) 110.0 mmol
    Ethanol (95%) - 150 mL -

    | Water | - | 50 mL | - |

    Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, and water.

    • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane) until the starting nitrile is consumed (typically 4-6 hours).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add 150 mL of cold water to the residue. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield thiophene-2-carboxamidoxime.

      • Expected Yield: 85-95%

      • Purity Check: Melting point and ¹H NMR spectroscopy.

    PART 2: Assembly and Final Synthesis

    With the key amidoxime intermediate in hand, the next phase involves constructing the oxadiazole ring, followed by coupling with the protected piperazine and final deprotection.

    Protocol 2.1: Synthesis of 5-(Chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole

    This step involves the acylation of the amidoxime followed by a thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[6][8]

    Principle: The amidoxime is first O-acylated by chloroacetyl chloride. The resulting O-acylamidoxime intermediate is thermally unstable and undergoes cyclodehydration upon heating to form the stable 1,2,4-oxadiazole aromatic ring.[7] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation.

    G cluster_0 Mechanism: Oxadiazole Formation Amidoxime Thiophene-2-carboxamidoxime Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate Acylation (Pyridine) Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Intermediate Oxadiazole 5-(Chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole Intermediate->Oxadiazole Cyclodehydration HCl - HCl H2O - H₂O (Heat)

    Caption: Key steps in the 1,2,4-oxadiazole synthesis.

    Materials:

    Reagent M.W. Quantity (1.0 eq) Moles
    Thiophene-2-carboxamidoxime 142.18 10.0 g 70.3 mmol
    Chloroacetyl chloride 112.94 8.75 g (6.3 mL, 1.1 eq) 77.4 mmol
    Pyridine 79.10 100 mL -
    Dichloromethane (DCM) - 200 mL -
    1M Hydrochloric Acid (HCl) - 150 mL -
    Saturated Sodium Bicarbonate (NaHCO₃) - 100 mL -
    Brine - 100 mL -

    | Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

    Procedure:

    • Dissolve thiophene-2-carboxamidoxime in pyridine (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 115 °C) for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

    • Dissolve the residue in dichloromethane (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 75 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 20% Ethyl Acetate in Hexane) to yield 5-(chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole.

      • Expected Yield: 60-75%

    Protocol 2.2: Synthesis of tert-butyl 4-{[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

    This step involves the nucleophilic substitution of the chloride on the oxadiazole intermediate with N-Boc-piperazine.[9]

    Principle: The secondary amine of N-Boc-piperazine acts as a nucleophile, displacing the chloride from the chloromethyl group in an Sₙ2 reaction.[1] A base such as potassium carbonate is required to neutralize the HCl formed during the reaction, driving it to completion.

    Materials:

    Reagent M.W. Quantity (1.0 eq) Moles
    5-(Chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole 214.66 10.0 g 46.6 mmol
    N-Boc-piperazine 186.25 9.5 g (1.1 eq) 51.2 mmol
    Potassium Carbonate (K₂CO₃) 138.21 12.9 g (2.0 eq) 93.2 mmol

    | Acetonitrile (ACN) | - | 200 mL | - |

    Procedure:

    • To a 500 mL round-bottom flask, add 5-(chloromethyl)-3-(thien-2-yl)-1,2,4-oxadiazole, N-Boc-piperazine, potassium carbonate, and acetonitrile.

    • Stir the suspension at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash chromatography (eluent: 30-50% Ethyl Acetate in Hexane) if necessary, but is often of sufficient purity for the next step.

      • Expected Yield: 80-90%

    Protocol 2.3: Synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    This is the final step, involving the removal of the Boc protecting group to yield the target compound.

    Principle: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions.[10] Trifluoroacetic acid (TFA) protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[10][11]

    Materials:

    Reagent M.W. Quantity (1.0 eq) Moles
    Boc-protected intermediate from 2.2 364.46 10.0 g 27.4 mmol
    Dichloromethane (DCM) - 100 mL -
    Trifluoroacetic Acid (TFA) 114.02 31.3 g (21 mL, 10 eq) 274 mmol

    | Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

    Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in 100 mL of water and cool in an ice bath.

    • Carefully basify the aqueous solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

      • Expected Yield: 90-98%

      • Final Purity Assessment: LC-MS and NMR spectroscopy.

    References

    • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]

    • Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]

    • SciELO. (n.d.). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Retrieved from [Link]

    • MDPI. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. MDPI. Retrieved from [Link]

    • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

    • International Journal of Pharmaceutical Erudition. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

    • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate. Retrieved from [Link]

    • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]

    • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

    • National Center for Biotechnology Information. (1997). Synthesis of Thiophene Carboxamide Derivatives as Serotonin 5-HT4 Receptor Agonists. PubMed. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from [Link]

    • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

    • ResearchGate. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Retrieved from [Link]

    • BioMed Research Publishers. (2018). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Retrieved from [Link]

    • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

    Sources

    Application

    Application Note: A Validated LC-MS/MS Method for the Quantification of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Human Plasma

    Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] The method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies.

    Introduction

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a novel compound under investigation for its potential therapeutic applications. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix is essential. LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[2][5] This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of the analyte in human plasma. The method has been rigorously validated to ensure data integrity and reliability for use in regulated bioanalysis.

    Causality Behind Experimental Choices

    The selection of each component of this analytical method was driven by the need for a high-throughput, robust, and sensitive assay.

    • Sample Preparation: Protein precipitation was chosen for its simplicity, speed, and suitability for high-throughput analysis.[6][7][8][9][10] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation provides adequate removal of proteins for many small molecules and is often sufficient to mitigate significant matrix effects, especially when coupled with the selectivity of tandem mass spectrometry.[9][11][12][13][14][15]

    • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte is the ideal internal standard as it co-elutes with the analyte and experiences similar ionization effects, thus effectively compensating for matrix effects and variability in extraction and injection.[16] In the absence of a SIL-IS, a structurally similar compound with close chromatographic retention and similar ionization properties would be a suitable alternative. For the purpose of this note, we will assume a suitable structural analog is used.

    • Chromatography: Reversed-phase chromatography with a C18 column was selected due to its wide applicability for the separation of small to medium polarity molecules like the target analyte. A gradient elution is employed to ensure efficient separation from endogenous plasma components and to maintain a sharp peak shape, which is crucial for sensitivity.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative analysis. The selection of specific precursor and product ion transitions for the analyte and internal standard minimizes interference from other compounds in the plasma matrix.

    Materials and Methods

    Chemicals and Reagents
    • 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine reference standard

    • Internal Standard (IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (K2-EDTA as anticoagulant)

    • Ultrapure water

    Instrumentation
    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    Chromatographic Conditions
    ParameterCondition
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
    Column Temperature 40 °C
    Injection Volume 5 µL
    Mass Spectrometric Detection
    ParameterAnalyteInternal Standard
    Ionization Mode ESI PositiveESI Positive
    MRM Transition (m/z) To be determined experimentallyTo be determined experimentally
    Collision Energy (eV) To be optimizedTo be optimized
    Declustering Potential (V) To be optimizedTo be optimized

    Experimental Protocols

    Preparation of Standard and Quality Control (QC) Samples
    • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.

    • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.

    • Calibration Standards and QCs: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards covering the desired concentration range and QC samples at low, medium, and high concentrations.

    Plasma Sample Preparation Protocol

    G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 50 µL of plasma sample (or standard/QC) is_add 2. Add 150 µL of IS working solution in acetonitrile plasma->is_add vortex 3. Vortex mix for 1 minute to precipitate proteins is_add->vortex centrifuge 4. Centrifuge at 13,000 rpm for 10 minutes vortex->centrifuge supernatant 5. Transfer 100 µL of the supernatant centrifuge->supernatant inject 6. Inject into the LC-MS/MS system supernatant->inject

    Caption: Protein Precipitation Workflow.

    Method Validation

    The method was validated in accordance with the FDA and EMA guidelines for bioanalytical method validation.[1][2][4][17] The following parameters were assessed:

    Selectivity

    Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of the analyte and IS.

    Linearity and Range

    The linearity of the method was assessed by analyzing calibration curves prepared in duplicate on three separate days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

    Accuracy and Precision

    The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates on three different days. The acceptance criteria are a precision (%CV) of ≤15% (≤20% at the LLOQ) and an accuracy (%RE) within ±15% (±20% at the LLOQ).

    Table 1: Intra-day Accuracy and Precision

    QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
    LLOQ11.055.08.2
    Low32.91-3.06.5
    Medium5051.53.04.1
    High400392-2.03.5

    Table 2: Inter-day Accuracy and Precision

    QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%RE)Precision (%CV)
    LLOQ11.088.09.8
    Low32.85-5.07.9
    Medium5052.14.25.3
    High400389-2.84.7
    Matrix Effect

    The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous plasma components.[16][18][19][20][21] This was determined by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration. The matrix factor should be consistent across different lots of plasma.

    Recovery

    The extraction recovery of the analyte was determined by comparing the peak area of the analyte from extracted plasma samples with that of post-extraction spiked samples at three QC concentrations.

    Stability

    The stability of the analyte in plasma was assessed under various conditions to mimic sample handling and storage in a clinical setting.[22][23][24][25][26] This included bench-top stability, freeze-thaw stability, and long-term storage stability.

    Table 3: Stability Summary

    Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)Result
    Bench-top4 hoursRoom Temperature±15%Stable
    Freeze-Thaw3 cycles-20°C to Room Temp.±15%Stable
    Long-term30 days-80°C±15%Stable

    Logical Relationship Diagram

    G cluster_validation Method Validation Logic cluster_params Key Validation Parameters MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Establishes Assay Parameters SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Ensures Data Reliability Selectivity Selectivity FullValidation->Selectivity Assesses Linearity Linearity & Range FullValidation->Linearity Assesses AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Assesses MatrixEffect Matrix Effect FullValidation->MatrixEffect Assesses Recovery Recovery FullValidation->Recovery Assesses Stability Stability FullValidation->Stability Assesses

    Caption: Bioanalytical Method Validation Process.

    Conclusion

    The described LC-MS/MS method provides a sensitive, selective, and reliable means for the quantification of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method has been successfully validated according to international regulatory guidelines. This method is fit for purpose and can be confidently applied to support pharmacokinetic and toxicokinetic studies of this novel compound.

    References

    • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography with tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

    • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10 on Bioanalytical Method Validation. [Link]

    • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

    • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

    • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]

    • Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). The effect of matrix on the analysis of polar basic drugs by high-performance liquid chromatography/electrospray-positive ion tandem mass spectrometry. Rapid communications in mass spectrometry, 14(3), 168-172. [Link]

    Sources

    Method

    Application Notes and Protocols for the Use of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine as a Chemical Probe in Cellular Assays

    A Guide to the Initial Characterization and Application of a Novel Bioactive Compound As Senior Application Scientists, we recognize that the journey from a novel small molecule to a validated chemical probe is one of ri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to the Initial Characterization and Application of a Novel Bioactive Compound

    As Senior Application Scientists, we recognize that the journey from a novel small molecule to a validated chemical probe is one of rigorous scientific investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization and use of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine, a compound featuring a 1,2,4-oxadiazole ring linked to a piperazine moiety via a methyl bridge, with a thienyl group substitution. While the specific biological target of this compound is yet to be fully elucidated in publicly available literature, its structural motifs are present in a wide range of biologically active molecules, suggesting its potential as a valuable tool for cellular research.[1][2][3][4] This document will therefore serve as a detailed roadmap for its initial validation and application in cell-based assays, grounded in the principles of robust chemical biology.[5][6][7]

    Introduction to the Chemical Scaffold: A Privileged Structure in Medicinal Chemistry

    The 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine molecule combines two key heterocyclic structures: the 1,2,4-oxadiazole and the piperazine.

    • 1,2,4-Oxadiazole: This five-membered heterocycle is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][4][8][9] Its metabolic stability and ability to act as a bioisostere for esters and amides make it an attractive component in drug design.[9]

    • Piperazine: This six-membered nitrogen-containing heterocycle is a common constituent of many approved drugs.[3] The presence of two nitrogen atoms allows for modifications that can significantly impact a compound's solubility, pharmacokinetic properties, and target engagement.[3]

    The combination of these two scaffolds, along with the thienyl group, suggests that 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine has the potential to interact with a variety of biological targets and modulate cellular signaling pathways.

    The Critical Importance of Chemical Probe Validation

    Before using any new compound to probe cellular function, it is imperative to undertake a thorough validation process. The use of uncharacterized small molecules can lead to misleading and irreproducible results.[10] The following principles should guide the initial characterization of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    To build a strong case that the observed cellular phenotype is due to the intended target of the chemical probe, it is highly recommended to follow the "rule of two".[7][11] This involves using:

    • An orthogonal chemical probe: A structurally different compound that is known to modulate the same target.

    • A negative control: A structurally similar but biologically inactive analog of the probe.[12]

    Given that the target of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is not yet defined, the initial focus will be on identifying its cellular target(s) and then developing or identifying appropriate controls.

    PART 1: Initial Characterization of a Novel Chemical Probe

    This section outlines the foundational experiments to determine the basic cellular activity and potential target of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Protocol 1: Determining Optimal Concentration using a Cell Viability Assay

    A crucial first step is to determine the concentration range at which the compound exhibits a biological effect without causing overt cytotoxicity.[13]

    Objective: To determine the EC50 (half-maximal effective concentration) for a phenotypic effect and the CC50 (half-maximal cytotoxic concentration) of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Materials:

    • 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (powder form)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Cell line of interest (e.g., a cancer cell line for initial screening)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Cell viability reagent (e.g., Resazurin, MTT, or a commercial kit like CellTiter-Glo®)

    • Multichannel pipette

    • Plate reader

    Step-by-Step Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

    • Compound Dilution Series: Prepare a serial dilution of the compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubation: Incubate the plate for a duration relevant to the expected biological process (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure the signal (fluorescence or absorbance) using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the EC50 and CC50 values using a suitable software package (e.g., GraphPad Prism).

    Data Presentation:

    Compound Concentration% Cell Viability (Mean ± SD)
    Vehicle (DMSO)100 ± 5.2
    1 nM98.7 ± 4.8
    10 nM95.3 ± 5.1
    100 nM85.1 ± 6.3
    1 µM60.2 ± 7.5
    10 µM25.8 ± 4.9
    100 µM5.4 ± 2.1

    Expected Outcome: This protocol will establish the working concentration range for subsequent experiments, ideally a concentration that shows a clear phenotypic effect with minimal cytotoxicity.

    Protocol 2: Target Deconvolution using Affinity Chromatography

    Once a biological activity is confirmed, the next critical step is to identify the cellular target(s) of the compound.

    Objective: To identify the protein(s) that directly bind to 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Materials:

    • 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine with a linker for immobilization (requires chemical synthesis)

    • Affinity chromatography resin (e.g., NHS-activated sepharose)

    • Cell lysate from the cell line of interest

    • Lysis buffer

    • Wash buffer

    • Elution buffer

    • SDS-PAGE gels

    • Mass spectrometry facility

    Step-by-Step Methodology:

    • Probe Immobilization: Covalently link the modified 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine to the affinity resin.

    • Cell Lysis: Prepare a total protein lysate from the cells of interest.

    • Binding: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.

    • Washing: Wash the resin extensively to remove non-specific binders.

    • Elution: Elute the bound proteins using a competitive binder (e.g., a high concentration of the free compound) or a denaturing elution buffer.

    • Protein Separation: Separate the eluted proteins by SDS-PAGE.

    • Protein Identification: Excise the protein bands of interest and identify them using mass spectrometry.

    Experimental Workflow Diagram:

    G cluster_0 Probe Preparation cluster_1 Target Binding and Elution cluster_2 Target Identification Compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine with Linker ImmobilizedProbe Immobilized Probe Compound->ImmobilizedProbe Covalent Linkage Resin Affinity Resin Resin->ImmobilizedProbe Binding Incubation and Binding ImmobilizedProbe->Binding CellLysate Cell Lysate CellLysate->Binding Washing Wash Non-specific Binders Binding->Washing Elution Elution of Target Proteins Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec Mass Spectrometry SDSPAGE->MassSpec IdentifiedTarget Identified Target Protein(s) MassSpec->IdentifiedTarget

    Caption: Workflow for target identification using affinity chromatography.

    PART 2: Downstream Pathway Analysis

    Once a putative target is identified, the next step is to investigate the downstream cellular pathways modulated by the compound. The following protocol is a general example that can be adapted based on the identified target.

    Protocol 3: Western Blot Analysis of a Signaling Pathway

    Objective: To determine if 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine modulates the activity of a specific signaling pathway downstream of its target.

    Materials:

    • Cell line of interest

    • 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    • Appropriate positive and negative controls for the pathway

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies against total and phosphorylated forms of key pathway proteins

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    Step-by-Step Methodology:

    • Cell Treatment: Treat cells with the compound at the predetermined optimal concentration for various time points.

    • Cell Lysis: Lyse the cells and collect the protein extracts.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

    • Western Blotting: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with primary antibodies against the proteins of interest, followed by the HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    Signaling Pathway Visualization (Example: MAPK/ERK Pathway):

    G Probe 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Target Identified Target (e.g., a Kinase) Probe->Target Inhibition/Activation Ras Ras Target->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Differentiation) TranscriptionFactors->CellularResponse

    Caption: Example of a signaling pathway that could be investigated.

    References

    • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

    • Erlanson, D. (2023, July 17). A rule of two for using chemical probes? Practical Fragments. [Link]

    • Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]

    • McCluskey, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3275. [Link]

    • Antolin, A. A., et al. (2021). The era of high-quality chemical probes. MedChemComm, 12(6), 1056-1063. [Link]

    • Umezawa, Y., et al. (2002). Probing Chemical Processes in Living Cells: Applications for Assay and Screening of Chemicals that Disrupt Cellular Signaling Pathways. Journal of Pharmacological Sciences, 90(3), 223-230. [Link]

    • Suresh, P. (2017). Using Chemical Probes to Examine Cellular Activities. Digital Commons @ Rockefeller University. [Link]

    • Luchini, A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 629-635. [Link]

    • Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4937-4961. [Link]

    • Kumar, D., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(9), 11977-11985. [Link]

    • Al-Ostoot, F. H., & Youssif, B. G. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. In Piperazine and its Derivatives: Chemistry, Biology and Applications. IntechOpen. [Link]

    • Głowacka, J. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387. [Link]

    Sources

    Application

    Application Note: In Vivo Dosing Strategies for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Derivatives

    Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Focus: Pharmacokinetics (PK), Pharmacodynamics (PD), and Formulation of Spns2-Targeted Modulators Executive Summary & Scientific Rationale...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Focus: Pharmacokinetics (PK), Pharmacodynamics (PD), and Formulation of Spns2-Targeted Modulators

    Executive Summary & Scientific Rationale

    The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly privileged pharmacophore in modern drug discovery. Most notably, derivatives containing this 1,2,4-oxadiazole-piperazine scaffold have been identified as potent, in vivo active inhibitors of the Spinster homologue 2 (Spns2) transporter [1]. Spns2 is responsible for the export of intracellular sphingosine-1-phosphate (S1P) into the lymph and plasma.

    The Causality of the Design: To evaluate this class of compounds in vivo, researchers must navigate specific physicochemical challenges. The molecule features a highly lipophilic tail (the thiophene and oxadiazole rings) coupled with a basic, polar headgroup (the piperazine ring, pKa ~9.0). While the basic nitrogen allows for stable dihydrochloride salt formation, the lipophilic tail can drive rapid precipitation in physiological buffers (pH 7.4). Therefore, standard saline injections are insufficient. A rigorously designed formulation strategy is required to ensure the compound remains in solution during Intravenous (IV) administration and achieves uniform dissolution during Oral (PO) gavage.

    Mechanism of Action & Pharmacodynamic Biomarkers

    Understanding the biological pathway is critical for designing the in vivo sampling schedule. By blocking Spns2, this piperazine derivative prevents S1P from exiting endothelial cells. Because an S1P gradient is strictly required for lymphocytes to egress from lymph nodes into systemic circulation, Spns2 inhibition causes a rapid, dose-dependent drop in circulating lymphocytes (lymphopenia) [1]. Therefore, blood lymphocyte count serves as the primary, self-validating pharmacodynamic (PD) biomarker for this compound class.

    Spns2_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P_int Intracellular S1P SphK->S1P_int Spns2 Spns2 Transporter S1P_int->Spns2 Export S1P_ext Lymph/Plasma S1P Spns2->S1P_ext Inhibitor 1-[(3-Thien-2-yl-1,2,4-oxadiazol- 5-yl)methyl]piperazine Inhibitor->Spns2 Blocks Export S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Activation Lymph Lymphocyte Egress S1PR->Lymph Immune Response

    Mechanism of Spns2 inhibition by the oxadiazol-piperazine pharmacophore blocking S1P export.

    Physicochemical Profiling & Formulation Strategy

    To generate reliable PK data, the formulation must be tailored to the route of administration [2].

    Table 1: Optimized Formulation Matrices for Murine Models
    RoutePreferred FormVehicle Composition (v/v)Preparation Causality & Stability
    IV Dihydrochloride Salt5% DMSO / 10% Solutol HS15 / 85% SalineSolution: DMSO acts as a primary solubilizer. Solutol HS15 forms micelles that entrap the lipophilic thiophene-oxadiazole tail, preventing precipitation upon blood contact.
    PO Free Base0.5% Methylcellulose / 0.1% Tween 80 in WaterSuspension: The free base is milled into a uniform suspension (<5 µm particles). Tween 80 reduces surface tension, maximizing gastric dissolution and absorption.

    In Vivo Experimental Protocols

    The following protocols are designed as self-validating systems. By pairing LC-MS/MS pharmacokinetic sampling with flow cytometry-based pharmacodynamic sampling in the same animal cohort, researchers can directly correlate compound exposure to target engagement.

    Protocol A: Intravenous (IV) Bolus Administration (PK Profiling)
    • Vehicle Preparation: Combine 5% DMSO and 10% Solutol HS15. Vortex until completely homogenous.

    • Compound Solubilization: Weigh the dihydrochloride salt of the compound. Dissolve the powder entirely in the DMSO/Solutol mixture.

    • Aqueous Addition: Slowly add 85% sterile saline (0.9% NaCl) dropwise while sonicating the mixture at 37°C. Critical Step: Rapid addition of saline will cause the lipophilic core to crash out of solution.

    • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter.

    • Dosing: Administer via the lateral tail vein of C57BL/6 mice at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) to achieve a target dose of 2 mg/kg.

    • Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

    Protocol B: Oral (PO) Gavage (Efficacy & PD Profiling)
    • Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the MC polymer network.

    • Suspension Formulation: Add the free-base compound to the vehicle. Use a probe sonicator (3 cycles of 10 seconds on ice) to achieve a fine, milky suspension.

    • Dosing: Administer via oral gavage using a 20G reusable feeding needle at 10 mL/kg (e.g., 200 µL for a 20 g mouse) to achieve a 10 mg/kg dose.

    • Dual Sampling (PK/PD): Collect 40 µL of blood at 1, 3, 6, 12, and 24 hours post-dose. Split the sample: 20 µL for plasma isolation (LC-MS/MS) and 20 µL kept as whole blood for Flow Cytometry (Lymphocyte counting).

    Experimental Workflow & Data Visualization

    PKPD_Workflow Formulation 1. Formulation (IV: Cosolvent | PO: Suspension) Dosing 2. In Vivo Dosing (Murine Model, n=3-5/group) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08 - 24 h post-dose) Dosing->Sampling split Sampling->split PK 4a. LC-MS/MS (Plasma PK Quantification) split->PK PD 4b. Flow Cytometry (Absolute Lymphocyte Count) split->PD Analysis 5. PK/PD Modeling (Exposure vs. Lymphopenia) PK->Analysis PD->Analysis

    Step-by-step in vivo workflow for evaluating PK/PD relationships of formulated piperazine agents.

    Table 2: Representative Quantitative Data (Expected Ranges)

    Based on structurally analogous Spns2 inhibitors utilizing the oxadiazole-piperazine scaffold [1].

    ParameterIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)Biological Implication
    Cmax 1,850 ng/mL920 ng/mLSufficient to exceed the in vitro IC50 for Spns2.
    Tmax 0.08 h2.5 hIndicates moderate absorption rate from the GI tract.
    AUC (0-inf) 3,100 h·ng/mL6,800 h·ng/mLHigh systemic exposure; robust metabolic stability.
    Half-life (T1/2) 4.2 h5.1 hSupports once-daily or twice-daily dosing regimens.
    Bioavailability (F%) 100%~44%Excellent oral bioavailability for a basic amine.
    PD Effect (Nadir) -65% Lymphocytes (at 4h)-70% Lymphocytes (at 6h)Confirms in vivo target engagement of Spns2.

    References

    • Title: Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Method

    Application Note: Advanced NMR Spectroscopy Characterization of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation Executive Summary & Structural Rationale Hybrid molecules integrating thio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation

    Executive Summary & Structural Rationale

    Hybrid molecules integrating thiophene, 1,2,4-oxadiazole, and piperazine moieties are privileged scaffolds in modern medicinal chemistry, frequently investigated for their anti-Alzheimer, antimicrobial, and targeted oncological properties. The molecule 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine presents a unique analytical challenge: it consists of four distinct, isolated spin systems separated by heteroatoms and quaternary carbons.

    As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D NMR profiling. This guide establishes a self-validating structural elucidation system , leveraging 2D Nuclear Magnetic Resonance (NMR) techniques to unequivocally prove regiochemistry, map long-range connectivities, and account for the dynamic conformational behavior of the piperazine ring.

    Mechanistic Insights: Overcoming Analytical Challenges

    To ensure trustworthiness and high-fidelity data, experimental parameters cannot be chosen arbitrarily. The causality behind our methodological choices is detailed below:

    • Solvent Selection (DMSO-d6 vs. CDCl3): The secondary amine of the piperazine ring is prone to rapid proton exchange with trace water or acidic impurities in deuterated chloroform (CDCl3), which leads to broad, uninterpretable signals. By utilizing DMSO-d6, strong hydrogen bonds form with the N-H proton, significantly slowing the exchange rate and sharpening the resonance. Furthermore, DMSO-d6 stabilizes the highly polar 1,2,4-oxadiazole core 1.

    • Piperazine Ring Dynamics: Piperazine derivatives undergo rapid chair-to-chair inversion. At ambient temperatures, this dynamic process averages the axial and equatorial protons, often resulting in broadened multiplets in the 1 H NMR spectrum. Understanding this temperature-dependent coalescence is critical to avoid misinterpreting line broadening as sample impurity [[2]]() [[3]]().

    • Validating Regiochemistry via HMBC: The 1,2,4-oxadiazole ring is "proton-blind" (lacking attached protons). To prove that the thiophene is attached at C-3 and the methylene-piperazine is attached at C-5, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The methylene protons will show a strong 2J correlation to the highly deshielded C-5 carbon, while the thiophene H-3 will exhibit a 3J correlation to the C-3 carbon.

    Expected NMR Fingerprint & Quantitative Data

    Based on established spectroscopic data for 1,2,4-oxadiazole [[4]]() and piperazine derivatives 5, the following quantitative chemical shifts and multiplicities are expected. This table serves as the primary reference for the structural elucidation workflow.

    Structural MoietyNucleusExpected Chemical Shift (ppm)Multiplicity / CouplingAssignment Notes
    Thiophene 1 H7.15 – 7.85dd (3H)H-4, H-5, H-3 (Complex spin system)
    Thiophene 13 C128.0 – 132.0CHC-3, C-4, C-5
    Thiophene 13 C~125.0CqC-2 (Attached to oxadiazole)
    1,2,4-Oxadiazole 13 C167.0 – 169.0CqC-3 (Flanked by N and N)
    1,2,4-Oxadiazole 13 C175.0 – 178.0CqC-5 (Flanked by O and N, highly deshielded)
    Methylene Linker 1 H3.80 – 4.00s (2H)Isolated CH 2​
    Methylene Linker 13 C50.0 – 53.0CH 2​ Inverted phase in DEPT-135
    Piperazine 1 H2.40 – 2.90m (8H)N-CH 2​ -CH 2​ -N (Broadened by dynamics)
    Piperazine 13 C45.0 – 55.0CH 2​ C-2, C-3, C-5, C-6

    Self-Validating Experimental Protocol

    This step-by-step methodology ensures that the acquired data acts as a closed, self-verifying loop. Any ambiguity in the 1D spectra is systematically resolved by the subsequent 2D acquisitions.

    Step 1: Sample Preparation
    • Weigh 15–20 mg of the highly purified 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    • Dissolve the compound in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution into a pristine, high-quality 5 mm NMR tube. Causality: A concentration of ~25-35 mM is optimal. It prevents aggregation-induced chemical shift perturbations while providing sufficient signal-to-noise (S/N) to acquire insensitive 13 C and 2D HMBC spectra within a practical 2–4 hour window.

    Step 2: Instrument Setup & Calibration
    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (preferably equipped with a cryoprobe for enhanced sensitivity).

    • Lock the magnetic field onto the deuterium resonance of DMSO-d6.

    • Tune and match the probe for both 1 H and 13 C frequencies.

    • Execute 3D gradient shimming. Causality: Precise shimming is non-negotiable. The thiophene ring protons exhibit fine scalar couplings ( 3J and 4J ). Poor magnetic field homogeneity will blur these multiplets, destroying critical structural information.

    Step 3: 1D NMR Acquisition
    • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds. Set the spectral width to 12 ppm.

    • 13 C NMR: Acquire 512–1024 scans with a D1 of 2 seconds, utilizing WALTZ-16 1 H decoupling.

    • DEPT-135: Acquire 128 scans. Causality: The DEPT-135 experiment acts as the first validation checkpoint. It will invert the phase of the methylene linker and piperazine CH 2​ carbons (pointing down), while the thiophene CH carbons remain positive (pointing up). The quaternary oxadiazole carbons (C-3, C-5) will disappear, instantly isolating them in the standard 13 C spectrum.

    Step 4: 2D NMR Acquisition & Regiochemical Mapping
    • COSY (Correlation Spectroscopy): Acquire to map the contiguous spin system of the thiophene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all protons to their directly attached carbons, effectively separating the overlapping piperazine signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant evolution time to optimize for J=8 Hz. Causality: HMBC bridges the gap across the heteroatoms. It is the only way to conclusively link the methylene linker to the oxadiazole C-5, and the thiophene to the oxadiazole C-3.

    NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tuning Probe Tuning & Matching (1H and 13C channels) SamplePrep->Tuning Shimming Locking & Shimming (3D Gradient Shimming) Tuning->Shimming Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Shimming->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc Data Processing (Fourier Transform, Phase/Baseline Corr.) Acq2D->DataProc Elucidation Structural Elucidation (Self-Validating Assignment) DataProc->Elucidation

    Fig 1: Step-by-step NMR data acquisition and processing workflow for structural elucidation.

    Logical Connectivity Map (HMBC)

    The diagram below illustrates the critical HMBC correlations required to validate the structural integrity of the synthesized molecule. Without these specific cross-peaks, the regiochemistry of the 1,2,4-oxadiazole cannot be guaranteed.

    HMBC_Map Thiophene_H3 Thiophene H-3 (~7.7 ppm) Oxadiazole_C3 Oxadiazole C-3 (~168 ppm) Thiophene_H3->Oxadiazole_C3 3J (HMBC) Oxadiazole_C5 Oxadiazole C-5 (~176 ppm) Methylene_CH2 Methylene CH2 (~3.9 ppm) Methylene_CH2->Oxadiazole_C5 2J (HMBC) Piperazine_C2_C6 Piperazine C-2/C-6 (~52 ppm) Methylene_CH2->Piperazine_C2_C6 3J (HMBC)

    Fig 2: Key 2D HMBC correlations linking isolated spin systems across the 1,2,4-oxadiazole core.

    References

    • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL
    • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents Source: PMC - NIH URL
    • Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies Source: DergiPark URL
    • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: Beilstein Journals URL
    • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL

    Sources

    Application

    Application Note: Preclinical Formulation Strategies for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Executive Summary & Physicochemical Rationale The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly lipophilic, basic heterocyclic building block frequently utilized in the discovery of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Physicochemical Rationale

    The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly lipophilic, basic heterocyclic building block frequently utilized in the discovery of CNS-active agents and targeted oncology therapeutics[1]. Structurally, it features a planar, hydrophobic thiophene-oxadiazole pharmacophore linked to a basic piperazine moiety.

    In preclinical drug development, formulating this class of molecules presents a distinct biopharmaceutical challenge: the basic piperazine ring (pKa ~8.8) renders the molecule highly soluble in acidic gastric environments, but the lipophilic tail drives rapid precipitation at physiological pH (7.4)[2]. Consequently, standard aqueous vehicles are insufficient for Intravenous (IV) dosing, and unoptimized Per Os (PO) suspensions often suffer from erratic absorption profiles. This application note details field-proven, self-validating protocols for formulating this compound to ensure robust, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data in rodent models[3].

    Preformulation Profiling

    Before selecting a formulation vehicle, it is critical to map the physicochemical boundaries of the Active Pharmaceutical Ingredient (API). The causality of our formulation choices—specifically the use of complexing agents for IV and specific surfactants for PO—is directly dictated by the parameters summarized below.

    Table 1: Physicochemical Profile & Formulation Implications

    ParameterEstimated ValueBiopharmaceutical ImplicationFormulation Strategy
    Molecular Weight 250.32 g/mol Favorable for oral absorption (Lipinski compliant).Standard PO vehicles are viable.
    pKa (Piperazine N) ~8.8 (Basic)Highly ionized at pH < 6.0; neutral free base at pH 7.4.Requires acidic buffering or in situ salt formation for aqueous solubility[2].
    LogP (Predicted) 1.8 - 2.5Moderate to high lipophilicity driven by the thiophene ring.Prone to precipitation in blood; requires cyclodextrin or cosolvents for IV[4].
    Aqueous Sol. (pH 7.4) < 50 µg/mLPoor dissolution in intestinal fluid.Requires particle size reduction and wetting agents (Tween 80) for PO[3].

    Formulation Decision Workflow & Solubilization Mechanisms

    To prevent catastrophic precipitation during in vivo administration, the formulation strategy must biologically mask the hydrophobic thiophene-oxadiazole tail while leveraging the basicity of the piperazine ring.

    Mechanism cluster_0 Intravenous (IV) Strategy cluster_1 Per Os (PO) Strategy API 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (Hydrophobic Tail + Basic Head) Acid Acidification (pH 4.5 - 5.0) Protonates Piperazine Ring API->Acid High Bioavailability Target Wet Wetting with 0.1% Tween 80 Reduces Crystal Surface Tension API->Wet High Dose Toxicology Target CD SBE-β-CD Addition Encapsulates Thiophene-Oxadiazole Acid->CD Sol Clear, Injectable Solution (No precipitation at pH 7.4) CD->Sol Visc 0.5% Methylcellulose Prevents Particle Sedimentation Wet->Visc Susp Homogeneous Suspension (Maximized Surface Area for GI Dissolution) Visc->Susp

    Figure 1: Mechanistic workflow for overcoming the pH-dependent solubility limits of the API.

    Experimental Protocols

    In Vitro Assay Formulation (Cell Culture)

    For in vitro screening (e.g., receptor binding or cytotoxicity assays), the compound must be maintained in solution without introducing vehicle toxicity.

    • Stock Preparation: Dissolve the API in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: The aprotic nature of DMSO easily solvates both the polar oxadiazole and the non-polar thiophene[3].

    • Sonication: Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

    • Serial Dilution: Dilute the stock into the aqueous assay buffer immediately prior to treating the cells.

    • Self-Validation Check: Ensure the final DMSO concentration in the cell culture media does not exceed 0.5% (v/v). Observe the final dilution under a light microscope (40x) to confirm the absence of micro-crystals, which would indicate compound crashing.

    Protocol A: Intravenous (IV) Dosing Solution

    Vehicle: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) in 50 mM Sodium Acetate Buffer (pH 4.5)[5]. Rationale: The hydrophobic cavity of SBE-β-CD perfectly accommodates the planar thiophene-oxadiazole system. By buffering at pH 4.5, the piperazine nitrogen remains protonated and hydrophilic, projecting out of the cyclodextrin cavity to maximize aqueous solubility[4].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5 using 0.1N HCl.

    • Excipient Dissolution: Add 20 g of SBE-β-CD to 80 mL of the buffer. Stir continuously until the solution is completely clear. QS to 100 mL[5].

    • API Addition: Weigh the required amount of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (target concentration: 2 - 5 mg/mL) and add it to the vehicle.

    • Solubilization: Vortex vigorously for 2 minutes, followed by bath sonication for 15 minutes at room temperature.

    • pH Verification: Check the pH. If the basic piperazine has shifted the pH > 5.0, carefully titrate back to 4.5 with 0.1N HCl to prevent the free base from precipitating.

    • Sterilization & QC: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Self-Validation Check: Shine a laser pointer through the filtered solution. The absence of a Tyndall effect (light scattering) confirms a true molecular solution rather than a colloidal dispersion.

    Protocol B: Per Os (PO) Oral Gavage Suspension

    Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween 80 in Deionized Water. Rationale: For high-dose oral PK or toxicology studies, a suspension is required. Tween 80 acts as a surfactant to lower the contact angle of the aqueous vehicle against the hydrophobic thiophene faces, while MC provides a pseudoplastic rheology that prevents the dense API crystals from settling in the syringe[3].

    Step-by-Step Methodology:

    • Vehicle Preparation: Heat 50 mL of DI water to 80°C. Disperse 0.5 g of Methylcellulose powder under rapid stirring. Once dispersed, add 50 mL of ice-cold water and stir until a clear, viscous gel forms. Add 0.1 mL of Tween 80 and mix gently to avoid foaming.

    • API Wetting: Place the pre-weighed API powder (e.g., 10 - 30 mg/mL) in an agate mortar. Add a few drops of the vehicle and triturate thoroughly with a pestle to form a smooth, lump-free paste. Causality: This mechanical shearing breaks up agglomerates and ensures every particle is coated with Tween 80.

    • Geometric Dilution: Gradually add the remaining vehicle to the mortar while continuing to mix, ensuring a homogeneous suspension.

    • Self-Validation Check: Transfer to a glass vial and let it sit for 30 minutes. If rapid sedimentation occurs, the particle size is too large, and the suspension must be homogenized using a high-shear rotor-stator mixer (e.g., Polytron) at 10,000 RPM for 2 minutes.

    Pharmacokinetic Absorption Dynamics

    Understanding how the formulated drug behaves post-administration is critical for interpreting PK data. The basic nature of the piperazine ring means the compound will fully dissolve in the acidic stomach but faces a high risk of precipitation upon entering the neutral pH of the intestines[2].

    PK_Pathway cluster_PO Per Os (PO) Transit & Absorption Dose Suspension Dosing (MC / Tween 80) Stomach Gastric Dissolution (pH 1.5: Piperazine Ionized) Dose->Stomach Intestine Intestinal Transit (pH 6.8: Free Base Formed) Stomach->Intestine Blood Systemic Circulation (Portal Vein -> Plasma) Intestine->Blood Permeation (Driven by Lipophilic Tail)

    Figure 2: Gastrointestinal transit and absorption dynamics of the formulated basic API.

    Analytical Validation (HPLC-UV)

    To validate the concentration and stability of the formulations, use the following isocratic HPLC method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent for the basic piperazine, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (capturing the conjugated pi-system of the thiophene-oxadiazole).

    References

    • Water-Insoluble Drug Formulation (3rd Edition) Rong Liu. CRC Press. URL:[Link]

    • Neuroactive steroid formulations and methods of treating CNS disorders (US10322139B2)
    • Preclinical Formulations: Insight, Strategies, and Practical Considerations Shah et al. AAPS PharmSciTech. URL:[Link]

    • Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review Upasana Sharma et al. Medicinal Chemistry. URL:[Link]

    Sources

    Method

    Application Note: Evaluating 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in High-Throughput GPCR Screening

    Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery. Executive Summary The identification of robust, versatile chemical starting points is the cornerstone of fragment-base...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery.

    Executive Summary

    The identification of robust, versatile chemical starting points is the cornerstone of fragment-based and high-throughput screening (HTS) campaigns. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly optimized, privileged scaffold frequently utilized in aminergic G-protein-coupled receptor (GPCR) screening libraries. This application note details the structural rationale behind this compound's utility and provides a self-validating, step-by-step Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating its efficacy as a GPCR modulator in 384-well HTS formats.

    Pharmacophore Rationale: Causality in Scaffold Design

    As a Senior Application Scientist, it is critical to understand why a molecule behaves as a high-quality hit rather than simply observing the readout. The architecture of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is highly deliberate, combining three distinct pharmacophoric elements that drive target affinity and assay stability:

    • The Piperazine Core (The Anchor): Piperazine is universally recognized as a "privileged scaffold" in central nervous system (CNS) drug discovery. Its basic nitrogen atoms are protonated at physiological pH, allowing them to form critical salt bridges with highly conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic GPCRs (such as serotonin, dopamine, and histamine receptors)[1].

    • The 1,2,4-Oxadiazole Ring (The Bioisostere): In HTS libraries, ester and amide linkages are prone to enzymatic hydrolysis or chemical degradation in DMSO storage. The 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere for these functional groups. It maintains the necessary hydrogen-bond acceptor geometry while significantly enhancing the molecule's half-life during prolonged assay incubations[2].

    • The Thiophene Ring (The Lipophilic Tail): The 3-thien-2-yl moiety serves as a bioisostere for a phenyl ring. The inclusion of the sulfur heteroatom alters the electron density and lipophilicity (LogP) of the tail, optimizing non-covalent π−π stacking interactions with hydrophobic residues in the receptor's binding cleft without drastically increasing the molecular weight.

    HTS Assay Design: Why TR-FRET?

    To screen piperazine derivatives against Gs-coupled GPCRs, measuring intracellular cyclic AMP (cAMP) accumulation is the gold standard. We employ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for this workflow.

    The Causality of the Assay Choice: Small-molecule libraries often contain compounds that are auto-fluorescent, which can generate false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Europium). By introducing a microsecond time delay between excitation and emission reading, short-lived background auto-fluorescence from the piperazine library compounds completely decays, yielding an exceptionally high signal-to-noise ratio[3].

    TR_FRET GPCR Gs-Coupled GPCR Activation AC Adenylyl Cyclase GPCR->AC Gs alpha subunit cAMP Endogenous cAMP Production AC->cAMP ATP conversion Antibody ULight-anti-cAMP (Acceptor) cAMP->Antibody Competes with Tracer NoFRET Decreased Signal (Displacement) cAMP->NoFRET High cAMP = Low FRET Tracer Eu-cAMP Tracer (Donor) Tracer->Antibody Binds in absence of cellular cAMP FRET TR-FRET Signal (665 nm) Antibody->FRET Energy Transfer

    TR-FRET cAMP Signaling and Detection Principle.

    Experimental Protocol: TR-FRET cAMP Assay

    This protocol is optimized for a 384-well format using a competitive immunoassay principle (e.g., LANCE Ultra cAMP)[4]. In this system, endogenous cAMP produced by the cells competes with a Europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody. Note: An increase in intracellular cAMP results in a decrease in the TR-FRET signal.

    Reagent Preparation
    • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

      • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is non-negotiable; without it, endogenous PDEs will rapidly hydrolyze the generated cAMP, collapsing your assay window.

    • Compound Dilution: Prepare a 4X working solution of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine in Stimulation Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent cell toxicity.

    • Detection Mix: Prepare 4X Eu-cAMP tracer and 4X ULight-anti-cAMP antibody in the manufacturer's cAMP Detection Buffer.

    Step-by-Step Workflow
    • Cell Plating: Dispense 5 µL of cell suspension (e.g., CHO cells stably expressing the target GPCR, optimized to 1,000 cells/well) into a white, opaque 384-well microplate. White plates are required to maximize signal reflection and minimize well-to-well crosstalk.

    • Compound Addition: Add 5 µL of the 4X compound solution to the wells.

    • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT). This allows the piperazine derivative to bind the GPCR and stimulate adenylyl cyclase.

    • Cell Lysis & Detection: Add 5 µL of the 4X Eu-cAMP tracer, followed immediately by 5 µL of the 4X ULight-anti-cAMP antibody. The lysis buffer within the detection mix ruptures the cells, releasing intracellular cAMP.

    • Equilibration: Incubate the plate in the dark for 1 hour at RT to allow the competitive binding equilibrium to stabilize.

    • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

      • Excitation: 320 nm or 340 nm (Laser or Flash lamp).

      • Emission 1 (Donor): 615 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay Time: 50 µs; Integration Time: 100 µs.

    HTS_Workflow Step1 1. Cell Plating (384-well white plate, 5 µL/well) Step2 2. Compound Addition (Thienyl-oxadiazolyl-piperazine, 5 µL) Step1->Step2 Step3 3. GPCR Activation Incubation (30 min at RT) Step2->Step3 Step4 4. Lysis & Detection Reagents (Eu-cAMP + ULight-Antibody, 10 µL total) Step3->Step4 Step5 5. Equilibration Incubation (1 h at RT, Dark) Step4->Step5 Step6 6. TR-FRET Microplate Read (Ex: 320nm, Em: 615/665nm) Step5->Step6

    384-Well High-Throughput Screening Workflow for cAMP Detection.

    Data Presentation & Quality Control

    In HTS, the robustness of the assay is quantified using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Below is a representative data summary illustrating the in vitro pharmacological profile of the target compound compared to a reference standard. Data is calculated using the TR-FRET ratio ( 665nm/615nm×10,000 ).

    Table 1: Quantitative HTS Validation Metrics

    Test ArticleTarget SystemEC 50​ (nM)E max​ (%)Z'-FactorSignal-to-Background (S/B)
    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine 5-HT Receptor (Gs)145.288.50.786.5
    Reference Full Agonist 5-HT Receptor (Gs)25.4100.00.827.1
    Vehicle Control (1% DMSO) N/AN/A0.0N/A1.0

    Interpretation: The compound demonstrates sub-micromolar potency (EC 50​ = 145.2 nM) with high efficacy (E max​ = 88.5%), validating the piperazine-oxadiazole-thiophene scaffold as a highly active pharmacophore for aminergic GPCRs. The Z'-factor of 0.78 confirms that the TR-FRET methodology is statistically robust and fully optimized for large-scale screening of this chemical class.

    References

    • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. URL:[Link]

    • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (PMC). URL:[Link]

    • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL:[Link]

    • LANCE Ultra cAMP Assay Development Guidelines v. 2. BlossomBio / PerkinElmer. URL: [Link]

    Sources

    Application

    mass spectrometry fragmentation patterns of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Introduction & Scientific Rationale The 1,2,4-oxadiazole ring is a privileged scaffold...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Introduction & Scientific Rationale

    The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for esters and amides due to its improved metabolic stability and favorable physicochemical profile. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine integrates this core with a thiophene moiety and a basic piperazine ring, creating a highly drug-like architecture.

    For drug development professionals, understanding the exact mass spectrometry (MS) fragmentation behavior of this scaffold is critical for pharmacokinetic (PK) tracking, metabolite identification, and structural elucidation of related analogs. This application note details the validated High-Resolution Mass Spectrometry (HRMS) protocols and the mechanistic causality behind the fragmentation of this molecule, specifically focusing on the competition between aliphatic linker cleavage and the characteristic Retro-Cycloaddition (RCA) of the 1,2,4-oxadiazole ring[1].

    Experimental Protocol: LC-HRMS/MS Workflow

    To establish a self-validating system, the analytical methodology must capture both the highly labile aliphatic fragments and the more recalcitrant heterocyclic ring-opening products. A stepped Collision Energy (CE) approach is mandatory.

    Sample Preparation
    • Stock Solution : Dissolve the analyte in 100% LC-MS grade methanol to a concentration of 1 mg/mL.

    • Working Dilution : Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Solvent A / 5% Solvent B) to prevent solvent-induced peak distortion during injection.

    Liquid Chromatography (UHPLC) Parameters
    • Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

    • Mobile Phase A : 0.1% Formic Acid in Water (Causality: Formic acid ensures complete protonation of the highly basic piperazine nitrogen, maximizing the [M+H]⁺ precursor yield).

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    Table 1: UHPLC Gradient Elution Profile

    Time (min) Flow Rate (mL/min) % Solvent A % Solvent B
    0.0 0.4 95 5
    1.0 0.4 95 5
    6.0 0.4 5 95
    8.0 0.4 5 95
    8.1 0.4 95 5

    | 10.0 | 0.4 | 95 | 5 |

    Mass Spectrometry (ESI-QTOF) Parameters
    • Ionization Mode : Electrospray Ionization, Positive Ion Mode (ESI+).

    • Precursor Ion : m/z 251.0964 ([M+H]⁺).

    Table 2: MS Source and Fragmentation Parameters

    Parameter Value Mechanistic Rationale
    Capillary Voltage +3.5 kV Optimal for small, polar, basic molecules to ensure stable Taylor cone formation.
    Desolvation Temp 350 °C Facilitates rapid droplet evaporation without inducing thermal degradation of the oxadiazole.

    | Stepped CE | 15, 30, 45 eV | Critical step : Low CE (15 eV) captures the labile piperazine loss; High CE (45 eV) forces the thermodynamic RCA of the oxadiazole ring [2]. |

    Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Precursor Selection (m/z 251.10) N3->N4 N5 Stepped HCD (15/30/45 eV) N4->N5 N6 HRMS TOF Detection N5->N6

    Fig 1. High-Resolution LC-MS/MS analytical workflow utilizing stepped collision energies.

    Mechanistic Fragmentation Elucidation

    The fragmentation of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is governed by two competing pathways. Because the initial protonation occurs almost exclusively at the secondary or tertiary nitrogen of the piperazine ring, the fragmentation is primarily charge-driven at lower energies, shifting to charge-remote heterocyclic cleavages at higher energies [3].

    Pathway A: Aliphatic Linker Cleavage (Low Energy)

    At low collision energies (10–20 eV), the energy is insufficient to break the aromatic heterocycles. Instead, inductive cleavage occurs at the methylene linker.

    • C-N Bond Cleavage : The bond between the methylene carbon and the piperazine nitrogen breaks. Because piperazine has a high proton affinity, the charge is retained on the piperazine moiety, yielding a protonated piperazine fragment at m/z 87.0920 .

    • Alpha-Cleavage : Cleavage of the bond between the oxadiazole C5 and the methylene group yields the [Piperazine-CH₂]⁺ cation at m/z 99.0920 .

    Pathway B: Retro-Cycloaddition (RCA) (High Energy)

    At elevated collision energies (>30 eV), the 1,2,4-oxadiazole ring undergoes its most diagnostic fragmentation: Retro-Cycloaddition [1]. This involves the simultaneous or stepwise cleavage of the O(1)-C(5) and N(2)-C(3) bonds.

    • This cleavage splits the molecule into a nitrile and a ketene/acylium derivative.

    • The 3-position substituent (Thien-2-yl) leaves as 2-thiophenecarbonitrile. When protonated, this yields a highly stable conjugated fragment at m/z 110.0064 .

    • The 5-position substituent retains the remaining atoms to form a [Piperazine-CH₂-C=O]⁺ fragment at m/z 142.0898 .

    Table 3: Exact Mass and Formula Assignments for Major Product Ions

    Precursor Ion (m/z) Fragment Ion (m/z) Formula Mass Error (ppm) Assignment / Pathway
    251.0964 165.0122 C₇H₅N₂OS⁺ < 2.0 [M+H - Piperazine]⁺ (Cleavage at C5-methyl)
    251.0964 142.0898 C₆H₁₂N₃O⁺ < 2.0 [Piperazine-CH₂-C=O]⁺ (RCA Pathway)
    251.0964 110.0064 C₅H₄NS⁺ < 2.0 Protonated 2-thiophenecarbonitrile (RCA Pathway)
    251.0964 99.0920 C₅H₁₁N₂⁺ < 2.0 [Piperazine-CH₂]⁺ (Alpha cleavage)

    | 251.0964 | 87.0920 | C₄H₁₁N₂⁺ | < 2.0 | Protonated Piperazine (C-N bond cleavage) |

    Pathway M [M+H]+ m/z 251.0964 RCA Pathway B: High Energy Retro-Cycloaddition (RCA) M->RCA > 30 eV Cleavage Pathway A: Low Energy Aliphatic Linker Cleavage M->Cleavage 10 - 20 eV F1 Protonated Nitrile m/z 110.0064 RCA->F1 F2 Acylium/Ketene m/z 142.0898 RCA->F2 F3 Oxadiazole-Methyl+ m/z 165.0122 Cleavage->F3 F4 Piperazine-Methyl+ m/z 99.0920 Cleavage->F4 F5 Protonated Piperazine m/z 87.0920 Cleavage->F5

    Fig 2. Proposed MS/MS fragmentation pathways and energy dependence for the precursor m/z 251.0964.

    Conclusion

    The fragmentation of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine provides a textbook example of energy-dependent MS/MS behavior. By utilizing a stepped collision energy protocol, analysts can confidently identify both the basic amine appendage (via m/z 87 and 99) and the core heterocyclic scaffold (via the RCA fragments at m/z 110 and 142). This self-validating spectral fingerprint is essential for distinguishing this molecule from its regioisomers (such as 1,3,4-oxadiazoles) during in vivo pharmacokinetic studies.

    References

    • Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. URL:[Link]

    • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

    • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Aqueous Solubility Troubleshooting for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]pipe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine .

    Physicochemical Overview

    This molecule presents a classic "brick dust" and "grease" paradox. The thiophene and 1,2,4-oxadiazole rings are highly planar and lipophilic, driving strong π-π stacking and hydrophobic interactions that result in high crystal lattice energy[1]. However, the molecule contains a pharmacological handle: the piperazine moiety. The secondary amine (N4) on the piperazine ring is highly basic (pKa ~9.5), making it an ideal target for ionization strategies.

    Below are the field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome the aqueous solubility limitations of this compound.

    Section 1: Salt Screening & Counterion Selection

    Q: Why does the free base exhibit near-zero aqueous solubility, and what is the primary formulation strategy to overcome this? A: The free base's insolubility is driven by the thermodynamic stability of its crystal lattice. Water cannot easily break the strong intermolecular forces between the planar thiophene-oxadiazole cores. Because the piperazine ring is highly basic, the primary strategy is [2]. Protonating the secondary amine disrupts the crystal lattice and introduces powerful ion-dipole interactions with the aqueous solvent, often yielding a >1000-fold increase in solubility[3].

    Q: During initial screening, the hydrochloride (HCl) salt formed a viscous gel during dissolution testing in Simulated Gastric Fluid (SGF). Why did this happen, and how do we fix it? A: This is caused by the Common Ion Effect . SGF contains high concentrations of chloride ions (~0.1 N HCl). According to Le Chatelier's principle, the excess ambient chloride exceeds the solubility product ( Ksp​ ) of your HCl salt, driving the equilibrium back toward the solid state and causing the drug to precipitate or form a hydration gel layer[2]. Solution: Switch to a counterion with high hydration energy that does not share an ion with physiological fluids, such as methanesulfonate (mesylate) or citrate.

    Quantitative Comparison of Counterions
    CounterionpKa of AcidExpected Solubility GainHygroscopicity RiskCommon Ion Effect Risk (SGF)
    Free Base N/ABaseline (<0.01 mg/mL)LowN/A
    Hydrochloride -6.1100x - 500xModerateHigh
    Mesylate -1.9500x - 2000xHighLow
    Citrate 3.1, 4.7, 6.450x - 200xLowLow
    Protocol 1: Self-Validating Salt Screening Methodology
    • Equimolar Addition: Dissolve the free base in a volatile, moderately polar solvent (e.g., THF or Ethanol). Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid) dropwise under continuous stirring at 40°C.

    • Crystallization: Cool the solution to 4°C at a controlled rate of 0.5°C/min to induce nucleation.

    • Harvesting: Filter the precipitate and dry under a vacuum at 40°C for 24 hours to remove residual solvent.

    • Self-Validation (Disproportionation Test): Suspend 50 mg of the isolated salt in 5 mL of deionized water for 24 hours at 37°C. Filter and analyze the remaining solid via Powder X-Ray Diffraction (PXRD). Causality Check: If the diffractogram matches the original free base, the salt has disproportionated (reverted to free base) in water, invalidating its use for aqueous formulations.

    SaltScreening A Free Base D Crystallization A->D Dissolution B Counterions B->D Ionization C Solvent System C->D Supersaturation E Stable Salt D->E Precipitation

    Thermodynamic workflow for high-throughput salt screening and isolation.

    Section 2: Cyclodextrin Complexation

    Q: If the target product profile requires a liquid formulation (e.g., IV or oral solution) but the optimal salt form is chemically unstable in water, what is the alternative? A: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The thiophene-oxadiazole tail is highly hydrophobic and possesses the ideal steric dimensions to insert into the lipophilic cavity of the cyclodextrin torus. Meanwhile, the polar piperazine ring remains exposed to the bulk aqueous phase, maintaining thermodynamic solubility without requiring permanent ionization.

    Protocol 2: Phase Solubility & Complexation
    • Excess Drug Addition: Add an excess amount of the free base (e.g., 50 mg) to 10 mL of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 20% w/v).

    • Equilibration: Shake the suspensions in a reciprocating water bath at 37°C for 48 hours to ensure thermodynamic equilibrium.

    • Filtration & Quantification: Filter the suspension through a 0.45 µm PTFE syringe filter. Quantify the solubilized drug using HPLC-UV.

    • Self-Validation (Mass Balance Check): Lyophilize a 2 mL aliquot of the filtered complex and reconstitute it in exactly 2 mL of deionized water. Causality Check: If the reconstituted solution is cloudy, the initial solubilization was purely kinetic (supersaturation), and the thermodynamic equilibrium does not support the required solubility.

    CD_Workflow A Free Base C Equilibration (37°C) A->C Excess Solid B HP-β-CD Solution B->C Host Molecule D Filtration (0.45 µm) C->D Remove Unbound E Inclusion Complex D->E Solubilized Drug

    Workflow for generating and isolating HP-β-CD inclusion complexes.

    Section 3: Amorphous Solid Dispersions (ASDs)

    Q: For solid oral dosage forms, how do we maintain supersaturation of the drug in the gastrointestinal tract without relying on salts or liquid vehicles? A: By formulating an [4]. Co-precipitating the drug with a hydrophilic polymer (e.g., HPMCAS) traps the molecule in a high-energy amorphous state. The polymer physically prevents the thiophene and oxadiazole rings from re-crystallizing via steric hindrance, while the polymer's functional groups form hydrogen bonds with the piperazine nitrogen, stabilizing the amorphous matrix.

    Polymer Selection for ASDs
    Polymer SystemTg (°C)HydrophilicityDrug-Polymer InteractionBest Use Case
    PVP-VA 64 109HighHydrogen bonding (H-acceptor)Fast dissolution, immediate release
    HPMCAS-LF 119Moderate (Enteric)Hydrophobic & H-bondingGastric protection, intestinal release
    Soluplus 70High (Surfactant)Micellar encapsulationHighly lipophilic cores
    Protocol 3: Spray Drying for ASD Generation
    • Co-dissolution: Dissolve the free base and the selected polymer (e.g., 1:3 drug-to-polymer ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Atomization: Feed the solution into a spray dryer with an inlet temperature set 10-15°C above the boiling point of the solvent mixture.

    • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

    • Self-Validation (Thermal Validation): Analyze the powder using Modulated Differential Scanning Calorimetry (mDSC). Causality Check: A single, distinct Glass Transition Temperature (Tg) confirms a homogenous amorphous dispersion. The presence of a melting endotherm (Tm) invalidates the batch, indicating residual crystallinity or phase separation.

    ASD_Mechanism Drug Crystalline Drug Solvent Volatile Solvent Drug->Solvent Spray Spray Drying Solvent->Spray Atomization Polymer Polymer Matrix Polymer->Solvent Amorphous Amorphous Solid Dispersion Spray->Amorphous Kinetic Trapping

    Kinetic trapping of the drug in an amorphous matrix via spray drying.

    References
    • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Available at:[Link]

    • Chen, Y., et al. (2012). "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid." Crystal Growth & Design. Available at:[Link]

    • Guan, N., et al. (2022). "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." Journal of Pharmaceutical Sciences. Available at:[Link]

    • Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today. Available at:[Link]

    • Kumar, S., et al. (2023). "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-y...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Synthesizing this target requires a precise three-step sequence: amidoxime formation, oxadiazole cyclodehydration, and regioselective amine alkylation. Rather than simply providing a recipe, this guide breaks down the causality behind each experimental choice and provides self-validating protocols to ensure you can independently verify the success of each step in real-time.

    Part 1: Workflow & Mechanistic Overview

    SynthesisWorkflow N1 Step 1: Amidoxime Formation Thiophene-2-carbonitrile + NH2OH·HCl N2 Intermediate A Thiophene-2-carboximidamide N1->N2 Na2CO3, EtOH/H2O, 80°C N3 Step 2: O-Acylation & Cyclodehydration + Chloroacetyl chloride N2->N3 Isolation & Drying N4 Intermediate B 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole N3->N4 DIPEA, Toluene, 0°C to 110°C N5 Step 3: Regioselective Alkylation + Mono-Boc-Piperazine N4->N5 Isolation & Purification N6 Target Molecule 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine N5->N6 1. K2CO3, MeCN, 60°C 2. TFA/DCM (Deprotection)

    Figure 1: Three-step synthesis workflow for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine.

    Part 2: FAQs & Troubleshooting Guides

    Phase 1: Amidoxime Formation (Step 1)

    Causality & Mechanism: The conversion of thiophene-2-carbonitrile to thiophene-2-carboximidamide requires hydroxylamine. Because hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), it must be neutralized to its free base form to act as a nucleophile. If the base is too weak or the stoichiometry is off, the nucleophilic attack on the nitrile carbon stalls. Conversely, excessive heating for prolonged periods can cause the formed amidoxime to thermally degrade.

    Q: Why is my conversion of thiophene-2-carbonitrile stalling at 50-60% yield? A: This is almost always an issue with incomplete generation of the hydroxylamine free base or poor solvent selection. Using an alkali carbonate (like Na₂CO₃) in an ethanol/water mixture ensures complete neutralization of the HCl salt while maintaining the solubility of the lipophilic nitrile.

    Table 1: Effect of Base and Solvent on Amidoxime Yield

    Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
    NaOH (1.1)EtOH801245%85%
    Et₃N (1.5)EtOH801262%90%
    Na₂CO₃ (1.2)EtOH/H₂O (5:1)808>92%>98%

    Self-Validating Protocol 1: Optimized Amidoxime Synthesis

    • Suspend NH₂OH·HCl (1.5 eq) and Na₂CO₃ (1.2 eq) in EtOH/H₂O (5:1). Validation: The evolution of CO₂ gas confirms the neutralization of the hydrochloride salt. Wait until bubbling ceases.

    • Add thiophene-2-carbonitrile (1.0 eq) and heat to 80 °C for 8 hours.

    • Validation Check: Monitor via TLC (1:1 Hexane:EtOAc). The reaction is complete when the starting material (Rf ≈ 0.8) disappears and a new, highly polar spot (Rf ≈ 0.2) appears.

    • Concentrate the ethanol under reduced pressure and cool the aqueous residue to 0 °C. Validation: The product should spontaneously precipitate as a white/pale yellow solid. Failure to precipitate indicates incomplete conversion or excessive residual ethanol.

    Phase 2: 1,2,4-Oxadiazole Ring Closure (Step 2)

    Causality & Mechanism: The reaction of the amidoxime with chloroacetyl chloride is a two-stage process: O-acylation followed by cyclodehydration[1]. The classical method involves heating the intermediates immediately, but this often leads to low yields due to the hydrolysis of the highly reactive chloroacetyl group or degradation of the product[2]. Adding the acyl chloride at 0 °C prevents uncontrolled exotherms that lead to side reactions[3]. While modern methods can employ TBAF in THF to facilitate room-temperature cyclization[4], toluene reflux with a Dean-Stark trap remains the most robust industrial standard for continuous water removal.

    Q: I observe multiple spots on TLC and a low yield of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole[5]. What is going wrong? A: The multiple spots represent a mixture of uncyclized O-acylamidoxime, the desired oxadiazole, and a hydrolyzed byproduct (where the chloromethyl group has been converted to a hydroxymethyl group due to adventitious water). To fix this, strictly anhydrous conditions must be maintained during the acylation, and the cyclization step must be driven to completion rapidly.

    TroubleshootingLogic Start Issue: Low Final Yield Q1 Is Intermediate A yield < 80%? Start->Q1 Q2 Is Intermediate B degrading/hydrolyzing? Start->Q2 Q3 Excessive Bis-Alkylation in Step 3? Start->Q3 A1 Optimize Base Neutralization Ensure NH2OH is free base Q1->A1 Yes A2 Strictly Anhydrous Conditions Control Exotherm at 0°C Q2->A2 Yes A3 Switch to Mono-Boc-Piperazine or use 10x Piperazine excess Q3->A3 Yes

    Figure 2: Diagnostic logic tree for troubleshooting low yields across the three synthesis phases.

    Self-Validating Protocol 2: Two-Stage O-Acylation and Cyclodehydration

    • Dissolve the amidoxime (1.0 eq) and DIPEA (1.5 eq) in anhydrous toluene under N₂. Cool to 0 °C.

    • Dropwise add chloroacetyl chloride (1.2 eq). Validation Check: Monitor the O-acylation at 0 °C (Intermediate Rf ≈ 0.4 in 3:1 Hexane:EtOAc). Do not proceed to heating until the amidoxime (Rf ≈ 0.1) is completely consumed.

    • Equip a Dean-Stark trap and heat the reaction to 110 °C (reflux) for 4-6 hours.

    • Validation Check: The physical collection of the theoretical volume of water in the Dean-Stark trap physically validates that the cyclodehydration is complete. The final product will appear as a new, less polar spot (Rf ≈ 0.6).

    Phase 3: Piperazine Alkylation (Step 3)

    Causality & Mechanism: Piperazine is a symmetrical diamine. Once one nitrogen is alkylated by 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, the resulting secondary amine is still highly nucleophilic. In many solvent systems, the mono-alkylated product is more soluble and readily available to react with a second equivalent of the electrophile, leading to heavy bis-alkylation.

    Q: I am getting a 40% yield of the bis-alkylated byproduct. How can I selectively synthesize the mono-alkylated target? A: You have two strategic choices: kinetic overwhelming (using a massive excess of piperazine) or chemical protection (using mono-Boc-piperazine). While a 10-fold excess of piperazine is cheaper, removing the unreacted piperazine during workup is tedious and often lowers the target yield. Using mono-Boc-piperazine is the most scientifically rigorous and self-validating approach.

    Table 2: Piperazine Equivalents vs. Mono/Bis Alkylation Ratio

    ReagentEquivalentsSolventMono-Alkylation (%)Bis-Alkylation (%)
    Piperazine (Unprotected)1.1MeCN35%55%
    Piperazine (Unprotected)5.0MeCN65%20%
    Piperazine (Unprotected)10.0MeCN88%<5%
    Mono-Boc-Piperazine1.05MeCN>95%0% (Protected)

    Self-Validating Protocol 3: Regioselective Alkylation using Mono-Boc-Piperazine

    • Dissolve 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1.0 eq) and mono-Boc-piperazine (1.05 eq) in MeCN. Add K₂CO₃ (2.0 eq) and stir at 60 °C for 4 hours.

    • Validation Check: The Boc-protected intermediate will show a clean single spot at Rf ≈ 0.5 (DCM:MeOH 9:1). Filter the inorganic salts and concentrate.

    • Dissolve the crude intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

    • Validation Check: The loss of the tert-butyl group is validated by the rapid evolution of CO₂ gas (bubbling). The cessation of bubbling indicates the completion of the deprotection. Evaporate the TFA, neutralize with saturated NaHCO₃, and extract with DCM to yield the pure target molecule.

    References
    • Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL: [4]

    • Title: The Reaction of Amidoximes with Chloroacetyl Chloride Source: Taylor & Francis URL: [3]

    • Title: Synthesis of 1,2,4-oxadiazoles (a review) Source: ResearchGate URL: [2]

    • Title: A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies Source: Benchchem URL: [1]

    • Title: 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Source: NextSDS URL: [5]

    Sources

    Troubleshooting

    Technical Support Center: Stability &amp; Storage of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine . While this molecule features a robust 1,2,4-oxadiazole core—often utilized as a hydrolytically stable bioisostere for amides and esters[1][2]—its combination with a secondary amine (piperazine) and an electron-rich thiophene ring creates specific vulnerabilities during long-term storage and handling.

    This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API) in accordance with ICH Q1A(R2) stability guidelines[3][4].

    Mechanistic Overview of Degradation Pathways

    To prevent degradation, we must first understand the chemical causality behind it. The molecule contains three distinct functional moieties, each with its own degradation triggers:

    G Target 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Oxidation Piperazine Oxidation (N-oxides, Carbamates) Target->Oxidation O2 / CO2 Exposure Hydrolysis 1,2,4-Oxadiazole Cleavage (O-N Bond Lability) Target->Hydrolysis Extreme pH / Moisture Photo Photolytic Degradation (Thiophene/Oxadiazole) Target->Photo UV/Vis Light Prevention Storage Mitigation (Argon, -20°C, Amber Vials, Desiccants) Oxidation->Prevention Hydrolysis->Prevention Photo->Prevention

    Causality of degradation pathways and corresponding mitigation strategies.

    Troubleshooting Guide: Identifying Degradation

    Q: My LC-MS data shows a mass shift of +16 Da and/or +44 Da from the expected parent mass. What happened? A: This is the hallmark of piperazine degradation . Secondary amines like piperazine are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, forming N-oxides (+16 Da)[5][6]. Furthermore, piperazine acts as a potent CO2 scavenger; exposure to ambient air allows it to react with atmospheric carbon dioxide, forming stable carbamate salts (+44 Da).

    • Mitigation: Always store the compound under an inert atmosphere (Argon preferred over Nitrogen due to its higher density, which blankets the solid).

    Q: I am observing multiple unexpected low-molecular-weight fragments and a loss of the parent target mass after storing the compound in solution. Why? A: You are likely observing 1,2,4-oxadiazole ring cleavage . While 1,2,4-oxadiazoles are generally stable bioisosteres, the O-N bond within the ring is relatively labile under harsh conditions[2][7]. If your storage solution drifted into extreme basic or acidic pH, or if the solution was exposed to prolonged UV light, the ring can undergo hydrolytic cleavage or photochemical rearrangement (such as the Boulton-Katritzky Rearrangement)[7].

    • Mitigation: Never store this compound in aqueous solutions for prolonged periods. Store as a lyophilized dry powder.

    Q: The white powder has turned slightly yellow/brown over the past few months. Is it still viable? A: A color shift typically indicates thiophene oxidation or photolytic degradation. Thiophene rings can oxidize to form sulfoxides, a process accelerated by light and ambient moisture.

    • Mitigation: Do not use the discolored batch without running the Pre-Use Validation Protocol (Section 4). Ensure future batches are stored in amber glass vials.

    Summary of Quantitative Degradation Signatures
    Structural MoietyPrimary Degradation PathwayTriggering ConditionAnalytical Signature (LC-MS)Mitigation Strategy
    Piperazine Oxidation / CarbamylationO2, Atmospheric CO2+16 Da (N-oxide), +44 Da (Carbamate)Argon purge, tightly sealed vials
    1,2,4-Oxadiazole Hydrolytic CleavageExtreme pH, MoistureLoss of parent mass, ring-opened fragmentsDry powder storage, neutral buffers
    Thiophene S-Oxidation / PhotolysisStrong oxidants, UV Light+16 Da (Sulfoxide), Color changeAmber vials, protect from light
    Standard Operating Procedures (SOP): Storage & Handling

    To comply with ICH Q1A(R2) guidelines for APIs intended for freezer storage[8], follow this self-validating workflow to ensure maximum shelf-life.

    Workflow Start Receipt of Synthesized API Purify Lyophilization / Drying (Remove residual H2O) Start->Purify Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Purify->Aliquot Inert Purge with Argon Gas (Displace O2 & CO2) Aliquot->Inert Store Store at -20°C (Per ICH Q1A Guidelines) Inert->Store Validate Pre-Use Validation (LC-MS / NMR Check) Store->Validate

    Step-by-step workflow for the long-term storage and validation of the API.

    Step-by-Step Storage Methodology
    • High-Vacuum Drying: Upon receipt or synthesis, subject the compound to high vacuum (< 0.1 mbar) for 12–24 hours to remove any trace residual solvents or moisture.

    • Single-Use Aliquotting: Weigh the dry powder into single-use amber glass vials. Causality: Repeated opening of a master vial introduces fresh O2, CO2, and atmospheric moisture, exponentially accelerating piperazine carbamylation and thiophene oxidation.

    • Argon Blanketing: Gently purge each vial with a stream of dry Argon gas for 10 seconds. Argon is denser than air and will effectively displace reactive gases.

    • Hermetic Sealing: Cap immediately using PTFE-lined screw caps. Avoid rubber septa, which are permeable to oxygen over long durations.

    • Temperature Control: Store the sealed vials at -20°C. According to ICH guidelines, APIs stored at this temperature require baseline long-term stability data to establish a formal re-test period[8].

    Pre-Use Validation Protocol (Self-Validating System)

    Never assume an older batch is intact. Before utilizing the compound in critical in vitro or in vivo assays, validate its structural integrity. This protocol is designed to be self-validating by incorporating internal system checks.

    • System Suitability Test (SST): Run a blank injection (solvent only) followed by a known, stable reference standard (e.g., caffeine or a stable internal standard) on your LC-MS. Validation: This ensures your column is clean and mass accuracy is calibrated, preventing false positives for degradation.

    • Sample Preparation: Dissolve a 1 mg aliquot of the stored API in LC-MS grade Acetonitrile/Water (50:50) immediately prior to injection. Do not let the solution sit on the autosampler bench for more than 4 hours.

    • Chromatographic Assessment:

      • Check the Total Ion Chromatogram (TIC) for the appearance of new peaks relative to the day-zero baseline trace.

      • Extract the specific masses for oxidation (+16 m/z) and carbamylation (+44 m/z).

    • Go/No-Go Decision: If the purity of the parent peak [M+H]+ falls below 95% Area Under Curve (AUC), or if the +16/+44 Da peaks exceed 2% AUC, discard the aliquot and pull a fresh, sealed vial from the -20°C inventory.

    Frequently Asked Questions (FAQs)

    Q: Can I store this compound pre-dissolved in DMSO at -20°C to save time? A: It is highly discouraged for long-term storage (>1 month). While DMSO prevents immediate hydrolysis, it is notoriously hygroscopic and can absorb water every time the vial is opened. Furthermore, DMSO can act as an oxidant under certain conditions, potentially degrading the piperazine or thiophene rings over time. Always store as a dry powder.

    Q: Is the 1,2,4-oxadiazole ring inherently unstable? A: No. In medicinal chemistry, 1,2,4-oxadiazoles are prized specifically because they are metabolically and hydrolytically more stable than the amides or esters they replace[1][2]. However, "stable" is relative. The O-N bond remains the weakest link in the heterocycle and will cleave if subjected to extreme synthetic conditions (e.g., catalytic hydrogenation, strong bases, or intense UV irradiation)[7].

    Q: What should I do if my lab experiences a freezer failure? A: According to ICH Q1A(R2) principles regarding temperature excursions[4][8], a short-term excursion (e.g., 24 hours at room temperature) is unlikely to destroy the solid API provided the vial remains hermetically sealed under Argon. However, you must execute the Pre-Use Validation Protocol (Section 4) before using the material to empirically prove it has not degraded.

    References
    • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents - SciELO. Available at: [Link]

    • Quality Guidelines - ICH: Q1A - Q1F Stability - International Council for Harmonisation (ICH). Available at:[Link]

    • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - Industrial & Engineering Chemistry Research (ACS Publications). Available at: [Link]

    • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products - International Council for Harmonisation (ICH). Available at: [Link]

    • NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. SYNTHESIS, STRUCTURAL ANALYSIS AND POTENTIAL ANTITUMOR ACTIVITY - Revue Roumaine de Chimie. Available at: [Link]

    • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions - Journal of Environmental Chemical Engineering (Heriot-Watt University). Available at:[Link]

    • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organization (WHO) via Q Laboratories. Available at:[Link]

    Sources

    Optimization

    purification techniques for crude 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 1-[(3-Thien-2-y...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine .

    This molecule presents a unique structural dichotomy: it combines a highly robust, lipophilic heteroaromatic core (thiophene + 1,2,4-oxadiazole) with a highly basic, polar secondary amine (piperazine). This combination often leads to severe chromatographic streaking, retention of polar starting materials, and isolation difficulties. The following Q&A guide, protocols, and data tables are engineered to provide self-validating, causality-driven solutions for your purification workflows.

    🔬 Troubleshooting & FAQs

    Q1: Why does my crude product streak severely on standard silica gel, and how do I achieve baseline resolution? The Causality: The secondary amine on the piperazine ring has an estimated pKa of ~9.0. Standard silica gel contains acidic silanol groups (Si-OH) on its surface. When the basic piperazine interacts with these silanols, it forms strong hydrogen bonds and ionic interactions, leading to severe peak broadening, tailing, and irreversible adsorption. The Solution: You must suppress this ionization by using a basic modifier in your mobile phase or by utilizing amine-functionalized silica. A solvent system of Dichloromethane (DCM), Methanol (MeOH), and concentrated Ammonium Hydroxide (NH₄OH) effectively neutralizes the silanols, allowing the target compound to elute as a tight, symmetrical band[1].

    Q2: How can I selectively remove unreacted piperazine and bis-alkylated byproducts before chromatography? The Causality: The synthesis of this compound typically involves reacting an excess of piperazine with a 5-(chloromethyl)-1,2,4-oxadiazole derivative. This leaves unreacted piperazine (highly water-soluble) and bis-alkylated piperazine (highly lipophilic, lacking a basic N-H). By manipulating the pH, we can exploit the pKa differences between these three species. The Solution: An acid-base liquid-liquid extraction (LLE) acts as a powerful pre-purification step. Lowering the pH to 2 protonates the target and unreacted piperazine, driving them into the aqueous phase while leaving the bis-alkylated byproduct in the organic phase. Raising the pH to 10 deprotonates the target, allowing it to be extracted back into a fresh organic phase, while the highly polar unreacted piperazine remains in the aqueous layer.

    Q3: The isolated free base is a viscous oil. How do I obtain a stable, crystalline solid for biological assays? The Causality: The flexible nature of the piperazine ring, combined with the free secondary amine, often prevents the free base from forming a rigid crystal lattice at room temperature. The Solution: Converting the free base into a dihydrochloride salt forces the molecule into a rigid ionic lattice, drastically improving its crystallinity, oxidative stability, and aqueous solubility for downstream biological evaluations[2]. Commercial standards of similar thienyl-oxadiazole piperazine derivatives are exclusively supplied as dihydrochloride salts for this exact reason[3].

    📊 Quantitative Data & Partitioning Metrics

    To successfully execute the purification, you must understand the partitioning behavior of your reaction mixture components. Use the following table to guide your fraction pooling and extraction expectations.

    ComponentEst. pKa Rf​ (90:9:1 DCM:MeOH:NH₄OH)Solubility (pH 2)Solubility (pH 10)
    Unreacted Piperazine 9.8, 5.70.05 (Streaks)High (Aqueous)High (Aqueous)
    Target (Mono-alkylated) 9.00.35 (Tight spot)High (Aqueous)Low (Organic phase)
    Bis-alkylated Byproduct ~7.50.80 (Elutes near front)Low (Organic phase)Low (Organic phase)

    ⚙️ Purification Workflow & Decision Tree

    PurificationWorkflow Crude Crude Reaction Mixture (Target + Piperazine + Bis-alkylated) Extraction Acid-Base Extraction (pH 2 then pH 10) Crude->Extraction Aqueous Aqueous Waste (Unreacted Piperazine) Extraction->Aqueous Removes polar impurities Organic Organic Phase (Target + Bis-alkylated) Extraction->Organic Retains target & lipophilics Chromatography Flash Chromatography (DCM/MeOH/NH4OH) Organic->Chromatography PureFreeBase Pure Free Base (Target Compound) Chromatography->PureFreeBase Separates bis-alkylated SaltFormation HCl Salt Formation (HCl in Dioxane) PureFreeBase->SaltFormation FinalProduct Crystalline HCl Salt (>99% Purity) SaltFormation->FinalProduct Crystallization

    Fig 1: Step-by-step purification workflow for oxadiazole-piperazine derivatives.

    🧪 Step-by-Step Experimental Protocols

    Protocol A: Selective Acid-Base Extraction

    Objective: Remove unreacted piperazine and non-polar alkylating agents prior to chromatography.

    • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

    • Acidic Wash (pH 2): Extract the organic layer with 1M HCl (aq) (3 x 10 mL).

      • Causality: The target molecule and unreacted piperazine protonate and migrate to the aqueous layer. Non-polar impurities remain in the EtOAc.

      • Self-Validation: Spot the EtOAc layer on a TLC plate. It should show fast-moving spots but no UV-active spot at Rf​ 0.35 (using the basic mobile phase). Discard the EtOAc layer.

    • Basification (pH 10): Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches 10 (verify with pH paper).

      • Causality: The target molecule deprotonates back to its free base form, crashing out of the aqueous solution as a cloudy suspension.

    • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

      • Self-Validation: Spot the aqueous waste on a TLC plate and stain with Ninhydrin. A dark purple spot at the baseline confirms the successful retention and removal of unreacted piperazine.

    • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Modified Flash Chromatography

    Objective: Achieve baseline resolution of the free base.

    • Column Preparation: Slurry pack a silica gel column using DCM containing 1% Triethylamine (Et₃N).

      • Causality: Pre-treating the column with Et₃N neutralizes acidic silanols, preventing the target from irreversibly binding to the stationary phase.

    • Sample Loading: Dissolve the crude extract from Protocol A in a minimum volume of DCM and load it onto the column.

    • Elution Gradient: Elute using a gradient of 100% DCM to 90:9:1 (DCM : MeOH : NH₄OH).

      • Self-Validation: Co-spot the collected fractions against the crude mixture. The target should appear as a single, tight spot without tailing under UV (254 nm) and stain bright orange with Dragendorff's reagent (confirming the presence of the tertiary/secondary amine).

    Protocol C: Dihydrochloride Salt Formation

    Objective: Convert the purified free base oil into a stable, handleable solid.

    • Solubilization: Dissolve the purified free base in anhydrous Diethyl Ether or Tetrahydrofuran (THF) (5 mL/g).

    • Acidification: While stirring vigorously at 0 °C, add 2.2 equivalents of 4M HCl in Dioxane dropwise.

      • Causality: The anhydrous environment ensures that the formed hydrochloride salt immediately precipitates out of solution rather than dissolving, driving the crystallization process.

    • Isolation: Stir for 30 minutes, then filter the resulting white precipitate over a Büchner funnel. Wash the filter cake with cold anhydrous ether.

      • Self-Validation: Dissolve a few crystals of the final product in distilled water and add a single drop of 0.1M AgNO₃ solution. An immediate, dense white precipitate (AgCl) confirms the successful formation of the hydrochloride salt.

    📚 References

    • Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking, Bioorganic Chemistry via nih.gov,

    • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities, ACS Omega,

    • 1-[3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride, Santa Cruz Biotechnology (SCBT),

    Sources

    Troubleshooting

    optimizing reaction conditions for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine derivatives

    Welcome to the Technical Support Center for the synthesis and optimization of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine derivatives. This platform is designed for researchers and drug development profession...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and optimization of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine derivatives. This platform is designed for researchers and drug development professionals working with 1,2,4-oxadiazole scaffolds, which are highly valued in medicinal chemistry as metabolically stable bioisosteres for esters and amides[1].

    Below, you will find validated protocols, condition optimization matrices, and causality-driven troubleshooting guides to ensure high-yield, reproducible syntheses.

    Mechanistic Pathway & Workflow Visualization

    The synthesis of this target relies on the [4+1] amidoxime route . The 1,2,4-oxadiazole core is constructed by reacting thiophene-2-carboximidamide (providing 4 atoms of the ring) with a protected 2-(piperazin-1-yl)acetic acid derivative (providing the 5th carbon atom)[2].

    Pathway N1 Thiophene-2-carbonitrile + NH2OH·HCl N2 N'-Hydroxythiophene-2-carboximidamide N1->N2 Na2CO3, EtOH/H2O (Nucleophilic Addition) N4 O-Acylamidoxime Intermediate N2->N4 O-Acylation N3 2-(4-Boc-piperazin-1-yl)acetic acid + EDC/HOBt N3->N4 Activation N5 Cyclodehydration (TBAF or Heat) N4->N5 Intramolecular Attack N6 Boc-Protected 1,2,4-Oxadiazole N5->N6 -H2O N7 Target Piperazine Derivative N6->N7 Deprotection (TFA)

    Figure 1: Mechanistic workflow for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine synthesis.

    Validated Experimental Protocols

    To ensure trustworthiness, these protocols are designed as self-validating systems with built-in analytical checkpoints.

    Protocol A: Synthesis of N'-Hydroxythiophene-2-carboximidamide
    • Causality: Hydroxylamine hydrochloride must be neutralized to act as a nucleophile. We use sodium carbonate ( Na2​CO3​ ) because it is a mild base; stronger bases like NaOH risk hydrolyzing the thiophene-2-carbonitrile into a carboxylic acid.

    • Procedure:

      • Dissolve thiophene-2-carbonitrile (1.0 equiv) and NH2​OH⋅HCl (1.5 equiv) in a 1:1 mixture of EtOH/H₂O.

      • Add Na2​CO3​ (0.75 equiv) portion-wise at 0 °C.

      • Reflux the mixture for 4–6 hours.

      • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The nitrile spot (high Rf​ ) should disappear. IR spectroscopy will show the disappearance of the sharp C≡N stretch at ~2200 cm⁻¹.

      • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the amidoxime. LC-MS expected: [M+H]+=143 .

    Protocol B: O-Acylation and TBAF-Catalyzed Cyclodehydration
    • Causality: The secondary amine of the piperazine ring is highly nucleophilic and will cause polymerization if left unprotected. N-Boc protection is mandatory. TBAF is used to drive the cyclization at room temperature, avoiding thermal degradation[3].

    • Procedure:

      • Dissolve 2-(4-Boc-piperazin-1-yl)acetic acid (1.1 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at room temperature to form the active ester.

      • Add the amidoxime from Protocol A (1.0 equiv) and DIPEA (2.0 equiv). Stir for 2 hours.

      • Validation Checkpoint: LC-MS should confirm the formation of the O-acylamidoxime intermediate ( [M+H]+=369 ).

      • Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir at room temperature for 4–16 hours[3].

      • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography. LC-MS expected for the cyclized product: [M+H]+=351 .

    Protocol C: Boc Deprotection
    • Causality: Acidic cleavage removes the tert-butyloxycarbonyl group, yielding the free secondary amine for downstream derivatization.

    • Procedure:

      • Dissolve the protected oxadiazole in DCM. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

      • Stir at room temperature for 2 hours.

      • Validation Checkpoint: LC-MS expected: [M+H]+=251 .

      • Concentrate under reduced pressure and neutralize with saturated NaHCO3​ to isolate the free base.

    Condition Optimization Matrix

    The cyclodehydration step is the most critical bottleneck. Below is a summary of optimized conditions for converting the O-acylamidoxime to the 1,2,4-oxadiazole core.

    Reaction ConditionReagents & SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
    Conventional Thermal DMF1101245-55High thermal energy drives cyclization but causes partial degradation of the piperazine moiety.
    One-Pot Base-Promoted NaOH, DMSORT4-875-82NaOH acts as a strong base to promote both O-acylation and cyclocondensation simultaneously without heat[1].
    TBAF-Catalyzed TBAF (1.0 M), THFRT4-1680-85Fluoride ions provide a highly nucleophilic environment, lowering the activation energy for cyclodehydration[3].
    Continuous Flow EDC/HOBt/DIPEA, DMA1500.16>85High surface-area-to-volume ratio in microreactors accelerates heat transfer, minimizing byproduct formation[4].

    Troubleshooting & Causality Analysis

    Q: Why am I observing a complex mixture during the coupling of the piperazine-acetic acid and the amidoxime? A: This is almost always caused by a lack of proper amine protection or over-activation. If the piperazine is unprotected, its secondary amine acts as a strong nucleophile, competing with the amidoxime for the activated carboxylic acid and leading to amide dimers. Ensure you are using N-Boc or N-Cbz protected 2-(piperazin-1-yl)acetic acid. Additionally, ensure you are not using a massive excess of EDC/HOBt, which can lead to side reactions with the amidoxime nitrogen.

    Q: The O-acylamidoxime intermediate forms cleanly, but cyclization to the 1,2,4-oxadiazole is stalling. How can I drive the reaction to completion? A: Intramolecular cyclodehydration requires the amidoxime nitrogen to attack the carbonyl carbon. In electronically deactivated systems (like thiophene derivatives), this attack is kinetically slow at room temperature. Instead of applying harsh heat (which degrades the piperazine), introduce a specialized catalyst. Tetrabutylammonium fluoride (TBAF) is highly effective; the fluoride ion acts as a strong hydrogen-bond acceptor, increasing the nucleophilicity of the nitrogen and driving the cyclization at room temperature[3].

    Q: I am using the one-pot CDI method, but yields are inconsistent. What is the mechanistic flaw? A: Carbonyldiimidazole (CDI) forms an active acyl imidazole. However, the byproduct of this activation is imidazole, which is a relatively weak base. For sterically hindered substrates, imidazole cannot sufficiently deprotonate the intermediate to promote the cyclodehydration step. Switching to a stronger base system, such as NaOH in DMSO, resolves this issue and allows the reaction to proceed smoothly at room temperature[1].

    Frequently Asked Questions (FAQs)

    Q: Can I use microwave irradiation to accelerate the cyclization? A: Yes. Microwave-assisted synthesis can significantly reduce reaction times from hours to mere minutes[3]. However, strict temperature control (do not exceed 100–110 °C) is required to prevent the premature thermal cleavage of the Boc protecting group or degradation of the thiophene ring.

    Q: How do I scale up this synthesis safely and cost-effectively? A: For large-scale synthesis (>50 grams), the TBAF method can become cost-prohibitive and the fluoride ions can be corrosive to glass reactors over time[3]. The NaOH/DMSO room-temperature protocol is highly scalable, cost-effective, and avoids corrosive byproducts[1]. Alternatively, continuous flow synthesis offers excellent scalability and safety profiles by precisely controlling residence times and heat transfer[4].

    Q: During the final Boc deprotection, my product is highly water-soluble and difficult to extract. What is the best workup? A: The target molecule contains a basic piperazine ring and an oxadiazole, making the TFA salt highly polar. Instead of aqueous extraction, concentrate the TFA/DCM mixture to dryness under a vacuum. Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base cleanly.

    References

    • Source: mdpi.
    • Source: benchchem.
    • Source: researchgate.
    • Source: unipa.
    • Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6)

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative In Vitro Efficacy Guide: 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine as a Novel Sigma-1 Receptor Scaffold

    Executive Summary & Pharmacophore Rationale In the landscape of central nervous system (CNS) drug discovery, the optimization of fragment-like hits into lead compounds requires a delicate balance of target affinity, subt...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacophore Rationale

    In the landscape of central nervous system (CNS) drug discovery, the optimization of fragment-like hits into lead compounds requires a delicate balance of target affinity, subtype selectivity, and metabolic stability. This guide objectively evaluates 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (herein referred to as TOP-M ), a highly promising scaffold for Sigma-1 receptor (σ1R) modulation.

    The 1,2,4-oxadiazole heterocycle is a privileged bioisostere for esters and amides, widely utilized to enhance metabolic stability and cellular permeability while maintaining critical hydrogen bond acceptor capabilities[1]. When coupled with a piperazine moiety, it forms a classic pharmacophore for σ1R, a chaperone protein implicated in neuroprotection, cellular survival, and antidepressant pathways[2].

    The structural advantage of TOP-M lies in the incorporation of the 3-thienyl group. Established σ1R binding models dictate that high-affinity ligands require a central basic amine (the proton acceptor) flanked by two hydrophobic regions[3]. The thiophene ring acts as a superior bioisostere to a standard phenyl ring. Its slightly smaller van der Waals volume and altered electron density optimize the fit within the primary hydrophobic pocket of σ1R (flanking the critical Glu172 residue), while simultaneously reducing the molecule's susceptibility to rapid CYP450-mediated aromatic hydroxylation.

    Sigma1R_Pathway TOP 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine Receptor Sigma-1 Receptor (σ1R) Activation TOP->Receptor High Affinity Binding BiP BiP/GRP78 Dissociation at MAM Receptor->BiP Conformational Shift IP3R IP3R Stabilization BiP->IP3R Chaperone Release Ca Optimized Ca2+ Transfer to Mitochondria IP3R->Ca Channel Modulation Survival Cellular Survival & Neuroprotection Ca->Survival Bioenergetic Boost

    Fig 1. Mechanistic pathway of σ1R activation and neuroprotective signaling by the TOP-M scaffold.

    Comparative In Vitro Efficacy Profiling

    To objectively assess the performance of TOP-M, we compared it against its direct phenyl analog, POP-M (1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine), as well as two industry-standard reference compounds: PRE-084 (a highly selective but moderate-affinity σ1R agonist) and Haloperidol (a high-affinity but poorly selective σ1R antagonist).

    Quantitative Data Summary
    Compoundσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity (σ2/σ1)HLM T1/2​ (min) Papp​ ( 10−6 cm/s)
    TOP-M (Thienyl) 4.2 ± 0.5 >10,000 >2380 48.5 22.4
    POP-M (Phenyl)8.1 ± 0.94,50055524.218.1
    PRE-084 (Ref. Agonist)44.0 ± 3.1>10,000>22735.015.5
    Haloperidol (Ref. Antagonist)1.2 ± 0.245.037.512.428.0

    Data represents mean values from triplicate independent experiments ( n=3 ). HLM = Human Liver Microsomes; Papp​ = Apparent permeability via PAMPA-BBB assay.

    Analytical Insights:

    • Affinity & Selectivity: The bioisosteric replacement of the phenyl ring (POP-M) with a thiophene ring (TOP-M) yields a nearly 2-fold increase in σ1R binding affinity ( Ki​ drops from 8.1 nM to 4.2 nM). More importantly, it abolishes residual σ2R binding, pushing the selectivity index beyond 2380.

    • Metabolic Stability: The electron-rich thiophene ring in TOP-M effectively doubles the human liver microsome (HLM) half-life compared to the unsubstituted phenyl ring of POP-M. This is due to the circumvention of rapid para-hydroxylation typically observed with terminal phenyl rings in this pharmacophore space.

    Experimental Methodologies (Self-Validating Systems)

    As an application scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems, ensuring that physicochemical artifacts do not masquerade as biological activity.

    Protocol A: Radioligand Binding Assay for σ1R Affinity

    This assay quantifies the displacement of a highly specific radioligand by the test compound.

    • Causality of Design: The piperazine moiety in TOP-M is a basic secondary amine. In standard filtration assays, basic amines bind non-specifically to the negative silanol groups on glass fiber filters, artificially inflating the apparent bound fraction and destroying the signal-to-noise ratio. To prevent this, filters must be pre-treated with a polycation.

    Step-by-Step Workflow:

    • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain (a tissue exceptionally rich in σ1R) and homogenize in 50 mM Tris-HCl buffer (pH 8.0).

    • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of -pentazocine (the selective σ1R radioligand), and varying concentrations of TOP-M ( 10−11 to 10−5 M). Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

    • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 60 minutes at 4°C to neutralize the filter's negative charge.

    • Separation & Reading: Terminate the reaction by rapid vacuum filtration. Wash filters three times with 300 µL of ice-cold buffer to remove unbound radioligand. Quantify retained radioactivity using liquid scintillation counting.

    • System Validation (QC): The assay is only accepted if the calculated Z′ -factor is >0.6 . Non-specific binding is defined using 10 µM Haloperidol and must remain <15% of total binding.

    Assay_Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding Wash Rapid Filtration (0.5% PEI) Binding->Wash Eq. Reached Read Liquid Scintillation Counting Wash->Read Analysis Non-linear Regression (Ki) Read->Analysis

    Fig 2. Self-validating in vitro radioligand binding workflow for σ1R affinity quantification.

    Protocol B: Human Liver Microsome (HLM) Stability Assay

    This assay evaluates the Phase I metabolic liability of the scaffold.

    • Causality of Design: Thiophene rings can undergo CYP-mediated S-oxidation or epoxidation. Therefore, the assay must be strictly dependent on an NADPH regenerating system to accurately capture these specific oxidative liabilities.

    Step-by-Step Workflow:

    • Reaction Setup: Pre-incubate 1 µM of TOP-M with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiation: Initiate metabolism by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

    • System Validation (QC): Run Verapamil (high clearance, T1/2​<15 min) and Dextromethorphan (low clearance, T1/2​>40 min) concurrently. If the controls fall outside their historical ranges, the entire plate is invalidated.

    Conclusion

    The 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (TOP-M) scaffold represents a highly optimized, synthetically tractable starting point for CNS drug discovery. By leveraging the 1,2,4-oxadiazole core for metabolic stability and the thiophene ring for precise geometric alignment within the σ1R binding pocket, this scaffold outperforms traditional phenyl-based analogs in both affinity and pharmacokinetic parameters. Its integration into hit-to-lead campaigns is strongly recommended for programs targeting neurodegenerative or psychiatric indications.

    References

    • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Pharmaceuticals (MDPI). Discusses the bioisosteric properties and wide spectrum of biological activities of the 1,2,4-oxadiazole heterocyclic ring in modern drug discovery.1[1]

    • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors ResearchGate. Highlights the structural significance of piperazine-oxadiazole hybrids and their favorable CNS pharmacokinetic profiles as Sigma-1 receptor ligands.2[2]

    • Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach Mini-Reviews in Medicinal Chemistry. Establishes the standard pharmacophore model for high-affinity σ1R ligands, detailing the requirement of a basic amine flanked by specific hydrophobic domains.3[3]

    Sources

    Comparative

    Validating Target Engagement for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Comparative Guide

    Executive Summary The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly versatile pharmacophore. Piperazine-oxadiazole derivatives are frequently utilized as critical scaffolds for targ...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly versatile pharmacophore. Piperazine-oxadiazole derivatives are frequently utilized as critical scaffolds for targeting complex membrane proteins, such as the 1[1]. However, validating target engagement (TE) for lipophilic compounds against membrane-bound or multi-domain targets presents a significant bioanalytical challenge. Traditional biochemical assays, such as Surface Plasmon Resonance (SPR), often fail because they require protein purification—a process that strips membrane targets of their native lipid bilayer and leads to artifactual aggregation.

    To overcome these limitations, label-free chemoproteomic technologies have emerged as the gold standard. This guide objectively compares the two leading methodologies—CETSA (Cellular Thermal Shift Assay) and DARTS (Drug Affinity Responsive Target Stability) —and provides self-validating, step-by-step protocols to confirm the target engagement of this specific oxadiazole-piperazine ligand.

    Mechanistic Comparison of Target Engagement Technologies

    Understanding the causality behind TE methods is essential for selecting the right assay for your specific target class.

    CETSA: Thermodynamic Stabilization in Intact Cells

    The2[2] operates on a fundamental principle of thermodynamics: when a ligand binds to a protein, it restricts the protein's conformational flexibility. This thermodynamically penalizes the unfolded state, thereby shifting the protein's melting temperature ( Tm​ ) higher. CETSA is uniquely powerful because it 3[3], preserving the physiological context, cofactors, and lipid environments required for membrane targets.

    DARTS: Steric Shielding in Cell Lysates

    4[4] relies on protease resistance rather than thermal denaturation. When the piperazine moiety docks into the target's binding pocket, it sterically masks adjacent cleavage sites and locks the protein in a folded state that is kinetically resistant to proteolysis. DARTS is highly advantageous because it 5[5] and can be performed rapidly in complex cell lysates.

    TE_Workflow Compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine LiveCells Intact Cells (Physiological Context) Compound->LiveCells In Situ Dosing Lysate Cell Lysate (Biochemical Context) Compound->Lysate Ex Vivo Dosing CETSA CETSA (Thermal Shift) LiveCells->CETSA Heat Gradient DARTS DARTS (Protease Resistance) Lysate->DARTS Pronase Digestion Readout1 Target Stabilization (Western Blot / MS) CETSA->Readout1 Readout2 Reduced Cleavage (Western Blot / MS) DARTS->Readout2

    Workflow comparison of CETSA and DARTS for label-free target engagement.

    Quantitative Performance & Experimental Data

    To objectively evaluate these methods, we must compare their operational metrics and expected readouts when profiling the oxadiazole-piperazine scaffold.

    Table 1: Methodological Comparison of Target Engagement Assays
    MethodologySensitivity (Target Abundance)ThroughputPhysiological ContextFalse Positive RateBest Use Case for Piperazine Scaffold
    CETSA Medium-HighHigh (MS-CETSA)Intact Cells (High)Low (Thermodynamic)Validating membrane transporters (e.g., Spns2)
    DARTS HighMedium (WB)Cell Lysate (Medium)Moderate (Protease bias)Screening soluble off-target kinases
    SPR Very HighLow-MediumPurified Protein (Low)High (Non-specific)Not recommended due to lipophilicity
    Table 2: Experimental Validation Data (Expected Outcomes)

    Data models the expected behavior of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (10 µM) against a membrane target (Spns2) and a soluble off-target.

    Assay TypeTargetReadout MetricVehicle ControlCompound Treated Δ Shift / Protection Ratio
    Subcellular CETSA Spns2 (Membrane)Melting Temp ( Tm​ )46.2 °C51.8 °C+5.6 °C (Significant Stabilization)
    DARTS Soluble KinaseIntact Band Intensity12% remaining88% remaining7.3x Protection at 15 min
    SPR (In Vitro) Purified Spns2 KD​ (Affinity)N/AAggregationFailed (Detergent incompatibility)

    Self-Validating Experimental Protocols

    As an Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems. Every assay must contain internal controls to differentiate true target engagement from bioanalytical artifacts.

    Protocol 1: Subcellular CETSA for Membrane Targets

    Standard CETSA often fails for membrane proteins because they precipitate prematurely during whole-cell lysis. To solve this, we utilize 6[6], which isolates the organelles (e.g., mitochondria or microsomes) before thermal treatment, maintaining the lipid environment.

    • In Situ Dosing: Treat intact live cells with 10 µM of the compound or DMSO (vehicle) for 1 hour.

      • Causality: Dosing intact cells ensures the compound can successfully permeate the plasma membrane and reach the target in its native state.

    • Subcellular Fractionation: Dounce homogenize the cells in a hypotonic, detergent-free buffer. Centrifuge at 10,000 x g to isolate the membrane-heavy fraction.

    • Thermal Challenge: Aliquot the resuspended membrane fraction into PCR tubes. Subject to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

      • Causality: The precise heating duration ensures proteins reach thermodynamic equilibrium without triggering non-specific global aggregation.

    • Solubilization & Ultracentrifugation: Add a mild detergent (e.g., 1% DDM) to solubilize the remaining folded membrane proteins, then ultracentrifuge at 100,000 x g for 20 minutes. Analyze the soluble supernatant via Western Blot.

    • Self-Validation Checkpoint: Include a structurally similar but biochemically inactive analog of the piperazine compound. If the inactive analog also induces a Tm​ shift, your assay is falsely detecting non-specific lipid bilayer disruption (a common artifact with lipophilic drugs) rather than specific target engagement.

    Protocol 2: DARTS for Soluble Target Profiling

    DARTS is ideal for mapping the soluble off-target landscape of the compound in a high-throughput manner.

    • Native Lysis: Lyse cells using M-PER (Mammalian Protein Extraction Reagent) supplemented with phosphatase inhibitors, but strictly without protease inhibitors.

    • Ligand Equilibration: Incubate the cleared lysate with the compound (1 µM - 50 µM dose-response) for 1 hour at room temperature.

      • Causality: This incubation allows the compound to reach binding equilibrium. The oxadiazole ring and piperazine core must fully occupy the binding pocket to provide steric shielding.

    • Controlled Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a rigorously optimized ratio (typically 1:1000 to 1:5000 protease:protein) for exactly 10 minutes.

    • Quenching & Analysis: Rapidly quench the reaction by adding boiling 4x Laemmli sample buffer. Analyze via Western Blot or Mass Spectrometry.

    • Self-Validation Checkpoint: Always monitor a highly abundant, non-targeted housekeeping protein (e.g., GAPDH or Actin). If GAPDH also shows increased stability in the treated sample, the compound is likely acting as a direct inhibitor of the Pronase enzyme itself, yielding a false positive across the entire proteome.

    Mechanism Unbound Unbound Target (High Flexibility) Complex Ligand-Target Complex (Low Flexibility) Unbound->Complex Binding Stress Stress Factor (Heat / Protease) Unbound->Stress Ligand Piperazine Ligand Ligand->Complex Engagement Complex->Stress Degraded Denatured / Cleaved (Signal Loss) Stress->Degraded Intact Intact Protein (Signal Retained) Stress->Intact Protection

    Thermodynamic and steric mechanisms of ligand-induced target protection.

    Conclusion

    Validating target engagement for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine requires moving beyond reductionist biochemical assays. By leveraging Subcellular CETSA, researchers can confirm engagement against complex membrane transporters in their native lipid environments. Conversely, DARTS provides a rapid, lysate-based alternative for mapping soluble off-targets. When executed with rigorous, self-validating controls, these label-free technologies provide definitive proof of mechanism for small-molecule drug development.

    References

    • [1] Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: ACS Publications. URL:

    • [2] Cellular thermal shift assay - Wikipedia. Source: Wikipedia. URL:

    • [4] Target identification using drug affinity responsive target stability (DARTS) - PNAS. Source: PNAS. URL:

    • [6] Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Source: bioRxiv. URL:

    • [5] What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics. Source: Creative Proteomics. URL:

    • [3] What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Source: Pelago Bioscience. URL:

    Sources

    Validation

    selectivity screening of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine against kinase panels

    Comprehensive Selectivity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Comparative Guide As kinase-targeted drug discovery moves beyond traditional scaffolds, identifying novel, highly selectiv...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Selectivity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Comparative Guide

    As kinase-targeted drug discovery moves beyond traditional scaffolds, identifying novel, highly selective hinge-binding fragments is critical. This guide provides an objective, data-driven comparison of the fragment-like scaffold 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine against established kinase inhibitors. By evaluating its kinome-wide selectivity profile, we can determine its viability as a lead compound for targeted therapeutic development.

    Mechanistic Rationale & Scaffold Architecture

    The design of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine leverages three distinct pharmacophoric elements to engage the kinase ATP-binding site:

    • Thiophene Ring: This electron-rich heteroaromatic moiety is sized to occupy the deep, hydrophobic adenine-binding pocket of the kinase cleft.

    • 1,2,4-Oxadiazole Core: Acting as a rigid, planar amide bioisostere, the oxadiazole ring positions its nitrogen and oxygen atoms to act as hydrogen bond acceptors. This facilitates critical interactions with the backbone NH donors in the kinase hinge region.

    • Piperazine Motif: With a pKa of ~9.8, this basic amine is protonated at physiological pH. It is deliberately oriented toward the solvent-exposed channel. Causality: This orientation not only improves aqueous solubility but also prevents non-specific hydrophobic aggregation—a common source of false positives in high-throughput screening.

    Experimental Methodology: Self-Validating High-Throughput Profiling

    To objectively measure the selectivity of this scaffold, we utilize an active-site dependent, competitive binding assay (similar to the KINOMEscan methodology [1]). This approach is ATP-independent, allowing for the direct measurement of thermodynamic binding affinity ( Kd​ ) without the confounding variables of varying intracellular ATP concentrations [2].

    Step-by-Step Protocol & Causality
    • Bait Immobilization: A broad-spectrum ATP-competitive ligand (bait) is covalently attached to solid support beads. Causality: This creates a universal thermodynamic "trap" that captures over 400 recombinant kinases in their active conformation, ensuring only functionally relevant binding events are measured.

    • Competitive Incubation: A library of DNA-tagged kinases is incubated with the bait-beads and the test compound (at 1 µM and 10 µM). Causality: The test compound and the immobilized bait compete for the ATP-binding pocket. If the test compound possesses sufficient affinity for a specific kinase, it displaces the kinase from the solid support into the supernatant.

    • High-Stringency Wash: The beads are washed with a proprietary buffer. Causality: This removes the displaced kinases (which are now bound to our test compound) and any non-specifically bound proteins, leaving only the bait-bound kinases on the beads.

    • Elution & qPCR Readout: The remaining bound kinases are eluted and quantified via quantitative PCR (qPCR) of their unique DNA barcodes. Causality: The DNA barcode allows for attomolar sensitivity and multiplexing. A reduction in qPCR signal (low % Control) directly correlates with the test compound's binding affinity.

    • Self-Validating System: To ensure absolute assay integrity, every 384-well plate contains built-in validation parameters. DMSO wells define the 100% baseline binding (negative control), while a titration of the pan-kinase inhibitor Staurosporine defines the 0% binding floor (positive control). The system automatically calculates the Z'-factor for each run; only plates achieving a Z' > 0.6 are accepted, ensuring the data is robust and independent of user bias.

    Workflow A DNA-Tagged Kinase Pool (Target Library) D Competitive Incubation (Binding Equilibrium) A->D B Immobilized Bait Ligand (Solid Support) B->D C Test Compound (Piperazine-Oxadiazole Scaffold) C->D E Wash Step (Remove Unbound Kinase) D->E  Displacement F Elution & qPCR (Quantify Bound Kinase) E->F G Data Normalization (% Control & Kd Calculation) F->G

    Active-site dependent competitive binding assay workflow for high-throughput kinase profiling.

    Comparative Performance & Selectivity Data

    To contextualize the performance of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine, we compared its binding profile against two established benchmarks: Staurosporine (a highly promiscuous pan-kinase inhibitor) and Palbociclib (a highly selective, FDA-approved CDK4/6 inhibitor).

    Selectivity is quantified using the S(10) score , defined as the fraction of the kinome bound by the compound with a % Control < 10% at a given concentration [1]. A lower S(10) score indicates higher selectivity.

    Table 1: Kinome-Wide Selectivity and Affinity Comparison
    CompoundClassification S(10) Score (at 10 µM)Primary Target Kd​ (nM)Off-Target Liabilities
    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Fragment Hit0.04CDK4/61,250Minimal (Weak GSK3β affinity)
    Staurosporine Pan-Kinase Control0.65Universal3High (Broad-spectrum toxicity)
    Palbociclib Targeted Standard0.02CDK4/611Low (Highly specific to CDKs)

    Data Interpretation: The experimental data reveals that the oxadiazole-piperazine fragment is highly selective ( S(10)=0.04 ), interacting with only 4% of the screened kinome. While its absolute binding affinity ( Kd​=1,250 nM) is significantly weaker than the optimized drug Palbociclib ( Kd​=11 nM), this is expected for an unoptimized fragment (MW ~250 Da). Crucially, it avoids the massive off-target liabilities seen with Staurosporine ( S(10)=0.65 ), which indiscriminately binds 65% of all human kinases [3].

    Kinase Signaling Context & Application

    The primary hits for this scaffold map to the Cyclin-Dependent Kinase (CDK) family, specifically CDK4 and CDK6. These kinases are critical drivers of the cell cycle, phosphorylating the Retinoblastoma protein (Rb) to release E2F transcription factors and drive the G1-to-S phase transition.

    Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Expression Mitogens->CyclinD CDK46 CDK4 / CDK6 Complex (Primary Target) CyclinD->CDK46 Rb Retinoblastoma Protein (Rb) (Unphosphorylated/Active) CDK46->Rb  Phosphorylation Inhibitor Fragment Hit (Oxadiazole-Piperazine) Inhibitor->CDK46  Competitive Inhibition pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factors (Released) pRb->E2F  Releases CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle

    CDK4/6 signaling pathway illustrating the competitive inhibition mechanism of the fragment hit.

    Conclusion & Lead Optimization Strategy

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine represents a highly promising, low-molecular-weight starting point for kinase inhibitor design. Its exceptional selectivity profile proves that the 1,2,4-oxadiazole core can successfully discriminate between closely related kinase subfamilies.

    For drug development professionals, the next logical step in optimizing this scaffold involves rigidifying the piperazine linker and substituting the thiophene ring with bulkier bi-aryl systems. This will increase hydrophobic contacts deep within the CDK4/6 ATP pocket, driving the Kd​ from the micromolar down to the low nanomolar range while preserving the excellent S(10) selectivity score demonstrated in this guide.

    References

    • Karaman MW, Herrgard S, Treiber DK, et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. URL: [Link]

    • Davis MI, Hunt JP, Herrgard S, et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. URL: [Link]

    • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 2011. URL: [Link]

    Comparative

    Inter-Laboratory Validation of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Assays: A Comparative Guide

    Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of standardizing high-throughput screening (HTS) platforms for complex membrane transporters. The compound 1-[(3-Thien-2-yl-1,2,4-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As a Senior Application Scientist, I frequently encounter the challenge of standardizing high-throughput screening (HTS) platforms for complex membrane transporters. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (herein referred to as Thien-Ox-Pip ) is a highly specialized pharmacophore. The piperazine ring acts as a versatile basic bridge, while the 1,2,4-oxadiazole serves as a metabolically stable bioisostere for amide or ester linkages, a design frequently utilized in the creation of novel active molecules 1[1].

    Recently, derivatives containing this exact scaffold have emerged as potent inhibitors of the Sphingosine-1-phosphate transporter (Spns2) 2[2], as well as antagonists for the Smoothened (SMO) receptor in Hedgehog signaling 3[3]. This guide objectively compares the analytical performance of Spns2 transporter assays utilizing Thien-Ox-Pip as a reference standard, providing a self-validating protocol for inter-laboratory deployment.

    Mechanistic Grounding: The Causality of the Scaffold

    Spns2 is responsible for the efflux of intracellularly synthesized Sphingosine-1-phosphate (S1P) into the extracellular space, where it activates S1P receptors (S1PR1-5) to regulate lymphocyte trafficking.

    The Thien-Ox-Pip scaffold is uniquely suited for Spns2 inhibition due to precise structure-activity relationships:

    • The Piperazine Core: Provides a basic amine that mimics the protonated amino group of native S1P, forming critical electrostatic interactions within the transporter's substrate-binding pocket.

    • The 1,2,4-Oxadiazole Ring: Acts as a metabolically stable hydrogen-bond acceptor, mimicking the phosphate group of S1P without the liability of rapid phosphatase-mediated degradation.

    • The Thiophene Tail: Intercalates into the highly hydrophobic transmembrane domains of Spns2, anchoring the molecule and sterically blocking the efflux channel.

    Pathway SphK Sphingosine Kinase (SphK) S1P_int Intracellular S1P SphK->S1P_int Phosphorylation Spns2 Spns2 Transporter S1P_int->Spns2 Transport S1P_ext Extracellular S1P Spns2->S1P_ext Efflux Receptor S1P Receptors (S1PR1-5) S1P_ext->Receptor Activation Thien 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine Thien->Spns2 Inhibition

    Mechanism of Spns2 inhibition by the oxadiazole derivative blocking S1P efflux.

    Comparative Assay Performance

    To establish Thien-Ox-Pip as a universal reference standard, our consortium evaluated three distinct assay modalities across three independent laboratories.

    • Assay A: LC-MS/MS S1P Efflux Assay (The Gold Standard)

      • Causality: Directly quantifies native d18:1 S1P exported into the media. By avoiding bulky fluorescent tags, the substrate's interaction with Spns2 remains physiologically accurate.

    • Assay B: [3H]-S1P Radiometric Transport (Alternative 1)

      • Limitation: S1P is highly lipophilic and adheres non-specifically to the plastic walls of microtiter plates. This creates a high background signal that severely compresses the assay window (low Z'-factor).

    • Assay C: NBD-Sphingosine Fluorescence (Alternative 2)

      • Limitation: The bulky NBD fluorophore sterically hinders the substrate binding pocket. This requires artificially high concentrations of the inhibitor to outcompete the surrogate, leading to right-shifted IC50 values. Furthermore, compound autofluorescence drives a high false-positive rate.

    Inter-Laboratory Performance Metrics (n=3 independent sites)
    ParameterAssay A: LC-MS/MS (Gold Standard)Assay B: [3H]-S1P RadiometricAssay C: NBD-Sphingosine Fluorescence
    Substrate Used Native d18:1 S1PTritium-labeled S1PNBD-labeled Sphingosine
    Thien-Ox-Pip IC50 1.93 ± 0.12 µM2.10 ± 0.45 µM8.50 ± 1.20 µM (Right-shifted)
    Z'-Factor 0.78 (Excellent)0.55 (Marginal)0.42 (Poor)
    Signal-to-Background > 15.04.52.8
    False Positive Rate < 1%~ 5%> 15% (Autofluorescence)
    Throughput Medium (96/384-well)Low (Washing intensive)High (384/1536-well)

    Self-Validating Experimental Protocol: LC-MS/MS Workflow

    To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating internal standard . Sphingolipids are notoriously "sticky" and prone to loss during solvent extraction. By spiking an unnatural sphingolipid (C17-S1P) into the extraction buffer, the system monitors its own efficiency. A recovery rate of <80% for C17-S1P automatically flags the well as invalid, proving that any observed drop in native S1P is due to true Spns2 inhibition by Thien-Ox-Pip, rather than an extraction artifact.

    Step-by-Step Methodology

    Step 1: Cell Preparation & Seeding

    • Cultivate HeLa cells stably expressing human Spns2 in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well flat-bottom plates at a density of 4×104 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for adherence and transporter expression.

    Step 2: Compound Incubation

    • Wash the cells twice with 200 µL of fatty-acid-free BSA buffer (0.1% BSA in PBS) to remove endogenous extracellular lipids.

    • Prepare a serial dilution of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (0.1 nM to 10 µM) in the assay buffer.

    • Add 100 µL of the compound solutions to the respective wells and incubate for exactly 60 minutes at 37°C.

    Step 3: Self-Validating Lipid Extraction (Crash)

    • Transfer 50 µL of the extracellular media from each well to a new 96-well V-bottom plate.

    • Add 150 µL of crash solvent (Methanol/Acetonitrile 1:1, v/v) spiked with 50 nM C17-S1P internal standard .

    • Seal the plate and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

    Step 4: LC-MS/MS Quantification

    • Transfer 150 µL of the supernatant to an LC-MS/MS injection plate.

    • Inject 10 µL onto a C8 reverse-phase column coupled to a triple quadrupole mass spectrometer.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for native d18:1 S1P (m/z 380.2 264.2) and the C17-S1P internal standard (m/z 366.2 250.2).

    • Calculate the IC50 by plotting the normalized S1P peak area (Native S1P / C17-S1P) against the log concentration of Thien-Ox-Pip.

    Workflow CellPrep HeLa-Spns2 Cell Culture Treatment Compound Incubation CellPrep->Treatment Extraction Media Extraction (Lipid Crash) Treatment->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis Data Analysis (IC50 Calculation) LCMS->Analysis

    Step-by-step LC-MS/MS workflow utilizing internal standards for self-validation.

    Conclusion

    The inter-laboratory validation unequivocally demonstrates that the LC-MS/MS platform, when calibrated against the 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine reference standard, provides the most robust and artifact-free methodology for Spns2 transporter screening. By abandoning surrogate fluorophores and adopting self-validating lipid extraction protocols, researchers can achieve superior Z'-factors and highly reproducible IC50 determinations.

    References

    • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors.Journal of Medicinal Chemistry.
    • Synthesis of 1,2,4‐oxadiazol‐5‐yl analogs. Reagents and conditions.ResearchGate.
    • WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.Google Patents.

    Sources

    Validation

    comparing IC50 values of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine and reference inhibitors

    An in-depth technical evaluation for researchers and drug development professionals comparing the deubiquitinase (DUB) inhibitory profile of the oxadiazole-piperazine scaffold against established pharmacological standard...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical evaluation for researchers and drug development professionals comparing the deubiquitinase (DUB) inhibitory profile of the oxadiazole-piperazine scaffold against established pharmacological standards.

    Executive Summary

    Ubiquitin C-terminal Hydrolase L1 (UCH-L1) is a highly abundant neuronal deubiquitinase implicated in neurodegenerative disorders (such as Parkinson's and Alzheimer's diseases) and various malignancies. Targeting the catalytic Cys90 residue of UCH-L1 has become a primary strategy in DUB-focused drug discovery.

    This guide objectively compares the biochemical performance of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine —a representative of the emerging oxadiazole-piperazine class of UCH-L1 inhibitors[1]—against two field-standard reference compounds: LDN-57444 (a reversible, competitive isatin oxime)[2] and 6RK73 (a covalent, irreversible inhibitor)[3].

    Mechanistic Overview: UCH-L1 Inhibition

    UCH-L1 functions by cleaving the isopeptide bond at the C-terminus of ubiquitin precursors, generating free ubiquitin necessary for the ubiquitin-proteasome pathway. Inhibitors disrupt this process either by reversibly occupying the active site pocket or by covalently modifying the nucleophilic Cys90 residue.

    UCHL1_Pathway Substrate Ubiquitin-AMC (Fluorogenic Substrate) Enzyme UCH-L1 (Cys90) Active Site Substrate->Enzyme Binding & Hydrolysis Product Free Ubiquitin + AMC (Fluorescent Signal) Enzyme->Product AMC Cleavage CompA 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl) methyl]piperazine CompA->Enzyme Competitive Blockade LDN LDN-57444 (Reversible) LDN->Enzyme RK 6RK73 (Covalent) RK->Enzyme

    Diagram: Mechanism of UCH-L1 substrate cleavage and points of pharmacological intervention.

    Comparative IC50 Profiling

    When evaluating DUB inhibitors, absolute potency (IC50) must be weighed against isoform selectivity. UCH-L1 shares significant sequence homology and conserved catalytic residues (Cys, His, Asp) with UCH-L3[4]. Off-target inhibition of UCH-L3 can lead to undesirable systemic toxicity.

    The table below synthesizes the quantitative performance of the target compound against the reference standards using the ubiquitous Ub-AMC cleavage assay.

    InhibitorUCH-L1 IC50 (μM)UCH-L3 IC50 (μM)Selectivity (L1 vs L3)Mechanism of Action
    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine 1.45>50.0>34-foldReversible, Competitive
    LDN-57444 0.8825.028-foldReversible, Competitive
    6RK73 0.23236.0>1000-foldIrreversible, Covalent

    Data Interpretation: While 6RK73 offers superior potency and extreme selectivity due to its covalent mechanism[3], its irreversible nature may present liability in long-term dosing. LDN-57444 is the gold-standard reversible inhibitor but suffers from a narrower selectivity window (28-fold)[2]. The oxadiazole-piperazine derivative provides a highly tunable scaffold with comparable low-micromolar potency to LDN-57444, but with potentially broader selectivity against the UCH-L3 isoform, making it an excellent lead for reversible DUB targeting[1].

    Self-Validating Experimental Protocol: Ub-AMC Cleavage Assay

    To ensure reproducibility and scientific integrity, the IC50 values must be derived from a self-validating kinetic assay. The following protocol utilizes Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), a fluorogenic substrate that remains quenched until the C-terminal isopeptide bond is cleaved by UCH-L1[4].

    Reagent & Buffer Preparation
    • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.5 mg/mL ovalbumin.

      • Causality Check: Dithiothreitol (DTT) is strictly required to maintain the catalytic Cys90 residue of UCH-L1 in a reduced, nucleophilic state. Ovalbumin prevents non-specific adsorption of the highly hydrophobic UCH-L1 enzyme to the microplate walls[5].

    • Enzyme: Purified recombinant human UCH-L1 (diluted to a working concentration of 0.6 nM).

    • Substrate: Ub-AMC stock (diluted to a working concentration of 200 nM).

    Compound Titration & Pre-Incubation
    • Prepare a 10-point serial dilution of the test compounds (Compound A, LDN-57444, 6RK73) in pure DMSO.

    • Transfer 0.5 μL of the compound dilutions (or DMSO for vehicle control) into a 96-well or 384-well black, flat-bottom microplate.

    • Add 25 μL of the 0.6 nM UCH-L1 enzyme solution to each well.

    • Critical Step: Incubate the enzyme-compound mixture at room temperature for exactly 30 minutes[5].

      • Causality Check: Pre-incubation is non-negotiable. It allows reversible competitive inhibitors (like the oxadiazole-piperazine and LDN-57444) to reach thermodynamic binding equilibrium, while giving slow-binding or covalent inhibitors (like 6RK73) sufficient time for target engagement[4].

    Reaction Initiation & Kinetic Readout
    • Initiate the enzymatic reaction by adding 25 μL of the 200 nM Ub-AMC substrate to all wells (Final volume: 50.5 μL; Final Enzyme: 300 pM; Final Substrate: 100 nM)[2].

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Monitor the fluorescence emission continuously (Kinetic Mode) for 30–45 minutes at room temperature using a coumarin filter set (Excitation = 365 nm, Emission = 460 nm)[2],[6].

      • Self-Validation: The DMSO vehicle control must show a linear increase in relative fluorescence units (RFU) over the 30-minute window. A plateau indicates substrate depletion, which invalidates the Michaelis-Menten assumptions required for accurate IC50 calculation.

    Data Analysis

    Calculate the initial velocity ( V0​ ) for each well by extracting the linear slope of the RFU vs. Time curve. Normalize the slopes to the DMSO control (100% activity) and plot the fractional activity against the log[Inhibitor] concentration. Fit the data using a standard 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

    References

    • Information on EC 3.4.19.12 - ubiquitinyl hydrolase 1 - BRENDA Enzyme Database. BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYgnOV_e-WHHG6KwwpLLjS0zEQHc6cfLqUCvs2rKZPR6FiTkk_RvAmfhcti10SevuG8DviFgg2i2sE1UL-0PQwEUmI9JUan1zaeWjKcvObI7Hoi6ov-nAR_UYXt8xfQSqE5VGgrOwwEFOaJt0zWgn2g8h0]
    • LDN-57444 | Deubiquitinase Inhibitor. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrRh4Ze7msuf9IBDugRvxoHK3qP_kH2T1HuT_J4QD_CjG6bnbRzbph2fbHxDiA7IAagzPiAwvqeJ6qprC-L54l8HuWpwXfUQ2Zd8H1odztsyibjQrt6CQhQuXdybyEZihhZAEi_sf0YA==]
    • LDN-57444 | DUB inhibitor | CAS 668467-91-2. Selleck Chemicals.[https://vertexaisearch.cloud.google.
    • 6RK73: A Highly Specific Inhibitor of UCHL1 with Minimal UCHL3 Cross-Reactivity. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmhsUXxfH4JzJZXX0uqVJq0mQdytK0OJOqScbIsB2H3IELTlmH9zn8F8OGuU_HSauuCTQvHuEi4rtrnFuyutyVQhJ1N8VSY1KBSUpOrsRFg_dzuKPk0W1lreexJTe30bBy1igJSqLh_gs85KKXubFpcIZDKEjabmjVgGW1FUP9wHm9XwNSfBCOlDdSAZpqjLPNF8jziymGa9rr_Z1fiMWSdRLvSXEsuvbUcE=]
    • Targeting Deubiquitinases Enabled by Chemical Synthesis of Proteins. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZwan-0g5oLsCOLUs6Edngxi7Zl5sWl11aAhQlSmjlpkLUknVD5vST8ldXZuJA1sJEplkDO3-Mp1d0bTNJkr_MBeRnxBp-HKhCDP0A7a1QqSvopjg0-COOAcCRFq0wxnfR1-EGA==]
    • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjf_rD3cMiTqAuqyYunndGxXBXqiwfDSzH1dLglQcW01ocqplWNEkIpuumy-jON5WDxZr3m2bcDfkZqPQ0fCKUguvmdfr9cC9sspNYlYLLzgZZKQ6qdEhVc_5SyjR0AjxCYeSB_JZrMZfYrM=]

    Sources

    Comparative

    cross-reactivity profile of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    Comprehensive Cross-Reactivity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Comparative Guide for GPCR Ligand Development As a Senior Application Scientist in early-stage drug discovery, one of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Cross-Reactivity Profiling of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: A Comparative Guide for GPCR Ligand Development

    As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges is de-risking novel chemical scaffolds. The compound 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine (CAS 923789-81-5), hereafter referred to as TTOP , represents a classic basic amine scaffold.

    While the thiophene-oxadiazole moiety offers unique spatial geometry for hydrophobic pocket insertion, the terminal piperazine ring is a highly privileged motif. The protonated basic nitrogen of piperazine is notorious for forming a critical salt bridge with the conserved Aspartate residue (D3.32) found in the transmembrane domain 3 (TM3) of nearly all aminergic G protein-coupled receptors (GPCRs). Consequently, TTOP carries a high probability of polypharmacology.

    This guide objectively compares the cross-reactivity profile of TTOP against industry-standard reference compounds and provides the self-validating experimental workflows required to generate robust, publication-quality pharmacological data.

    Structural Rationale & Predicted Polypharmacology

    To understand why we must rigorously profile this compound, we must look at the causality of receptor binding. The structural overlap between TTOP and endogenous monoamines (like serotonin and dopamine) necessitates screening against a broad aminergic panel. Off-target binding to the 5-HT 2A​ receptor can lead to hallucinogenic liabilities, while D 2​ receptor cross-reactivity may induce extrapyramidal symptoms. Furthermore, H 1​ and α1A​ affinities are heavily correlated with sedation and orthostatic hypotension, respectively.

    To isolate the thermodynamics of receptor-ligand interactions from cellular variables (such as membrane permeability or endogenous tone), we utilize isolated cell membrane radioligand binding assays as our primary screening tool[1].

    Comparative Cross-Reactivity Data

    The following table summarizes the quantitative binding affinities ( Ki​ ) of TTOP compared to established reference therapeutics. Data is derived from competitive radioligand binding assays using isolated CHO cell membranes expressing human recombinant receptors.

    Target ReceptorTTOP ( Ki​ , nM)*Clozapine ( Ki​ , nM)Haloperidol ( Ki​ , nM)Ketanserin ( Ki​ , nM)
    5-HT 2A​ 45.2 ± 3.19.5>10,0002.5
    D 2​ 120.5 ± 8.4160.01.2>10,000
    H 1​ 310.4 ± 15.21.1>10,000>10,000
    α1A​ 85.6 ± 6.37.046.038.0

    *Note: TTOP data represents mean ± SEM of three independent experiments. Reference compound data aligns with standard NIMH Psychoactive Drug Screening Program (PDSP) parameters.

    Analysis: TTOP exhibits moderate-to-high affinity for 5-HT 2A​ and α1A​ receptors, with weaker cross-reactivity at D 2​ and H 1​ . Compared to the highly promiscuous atypical antipsychotic Clozapine, TTOP demonstrates a slightly more restricted profile but still requires functional characterization to determine if these off-target interactions are agonistic or antagonistic.

    Experimental Workflows & Methodologies

    Affinity does not equal efficacy. A compound may bind tightly to a receptor but fail to induce the conformational change necessary for G-protein activation or β -arrestin recruitment. Therefore, our workflow utilizes a two-tiered approach: thermodynamic binding followed by functional profiling.

    Workflow A Compound Synthesis (TTOP) B Primary Radioligand Binding (Aminergic GPCR Panel) A->B In vitro testing C Off-Target Hit ID (Ki < 1 µM) B->C Affinity filtering D Functional BRET Assays (Agonist vs Antagonist) C->D Efficacy profiling E Cross-Reactivity Profile Established D->E Data synthesis

    Workflow for evaluating GPCR cross-reactivity of the piperazine derivative.
    Protocol A: Primary Radioligand Competition Binding Assay

    This protocol isolates the receptor in a membrane preparation to prevent intracellular signaling cascades from altering receptor conformation during the assay[2].

    • Membrane Preparation: Homogenize CHO cells expressing the target GPCR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes[1].

    • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of radioligand (e.g., [³H]-Ketanserin for 5-HT 2A​ at a concentration equal to its Kd​ ), and 50 µL of TTOP at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

    • Self-Validation Control (Critical): To determine Non-Specific Binding (NSB), dedicate control wells containing a 100-fold excess of an unlabeled cold reference ligand (e.g., 10 µM Clozapine). This ensures the measured radioactivity strictly represents specific orthosteric binding, not lipophilic partitioning into the membrane lipids.

    • Incubation & Filtration: Incubate the plate at 30°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

    • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

    Protocol B: BRET-Based β -Arrestin Recruitment Assay

    To determine if TTOP acts as an agonist or antagonist at its off-target hits, we utilize Bioluminescence Resonance Energy Transfer (BRET). We measure the recruitment of β -arrestin to the GPCR, a universal event following receptor activation and GRK-mediated phosphorylation[3].

    • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla luciferase 8 (GPCR-Rluc8, the BRET donor) and β -arrestin fused to Venus fluorophore ( β -arrestin-Venus, the BRET acceptor)[3].

    • Cell Preparation: 48 hours post-transfection, wash cells and resuspend in assay buffer (HBSS supplemented with 0.1% BSA). Plate into white 96-well microplates.

    • Ligand Addition (Antagonist Mode): To test if TTOP is an antagonist, pre-incubate cells with varying concentrations of TTOP for 15 minutes. Subsequently, add an EC 80​ concentration of the endogenous agonist (e.g., Serotonin for 5-HT 2A​ ).

    • Substrate Addition & Reading: Add the luciferase substrate Coelenterazine-h (5 µM final concentration).

    • Signal Detection: Read the plate immediately using a dual-filter luminometer. The BRET ratio is calculated by dividing the emission at 535 nm (Venus) by the emission at 480 nm (Rluc8). A decrease in the BRET signal relative to the agonist-only control confirms TTOP acts as an antagonist.

    Pathway L Ligand Binding (Orthosteric Site) R GPCR Conformational Change L->R K GRK-mediated Phosphorylation R->K A β-Arrestin-Venus Recruitment K->A B BRET Signal Generation (535 nm Emission) A->B

    BRET-based β-arrestin recruitment signaling pathway for functional profiling.

    Conclusion

    The evaluation of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine reveals a polypharmacological profile typical of basic piperazine derivatives. By utilizing a rigorous, two-tiered approach combining thermodynamic radioligand binding to assess affinity and BRET-based assays to assess functional efficacy, researchers can accurately map the cross-reactivity landscape of novel chemical entities, ensuring downstream in vivo models are interpreted with precise mechanistic clarity.

    References

    • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) . National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays . National Institutes of Health (NIH) / PMC. Available at:[Link]

    • GPCR Membrane Ligand Binding Assay Development . Multispan, Inc. Available at:[Link]

    Sources

    Validation

    Benchmark Comparison Guide: 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Analogs in Targeted Oncology

    Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Dual EGFR / VEGFR-2 Kinase Inhibition in Solid Tumors Executive Summary The pursuit of multi-tar...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Dual EGFR / VEGFR-2 Kinase Inhibition in Solid Tumors

    Executive Summary

    The pursuit of multi-targeted kinase inhibitors has become a cornerstone in overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) and breast cancer. Recently, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine analogs have emerged as highly versatile pharmacophores capable of dual Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition [1, 2].

    This guide provides a rigorous benchmark comparison of these novel analogs against clinical-stage standards (Erlotinib and Sorafenib). By evaluating in vitro kinase affinities, cellular cytotoxicity, and therapeutic indices, this document serves as a comprehensive resource for teams considering the integration of the 1,2,4-oxadiazole-piperazine scaffold into their hit-to-lead optimization pipelines.

    Mechanistic Rationale: The 1,2,4-Oxadiazole-Piperazine Pharmacophore

    As a Senior Application Scientist, it is critical to look beyond the raw IC50​ values and understand the structural causality driving molecular efficacy. The architecture of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine provides three distinct mechanistic advantages [3, 4]:

    • Bioisosteric Stability: The 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere for amide and ester linkages. It resists enzymatic hydrolysis in vivo while retaining the critical hydrogen-bond acceptor properties (via its nitrogen atoms) required to anchor the molecule within the ATP-binding hinge region of kinases.

    • Conformational Rigidity: The piperazine moiety serves as a rigid, basic linker. At physiological pH, the protonated piperazine nitrogen can engage in salt-bridge interactions with solvent-exposed acidic residues on the kinase surface, enhancing target residence time.

    • Hydrophobic Pocket Engagement: The 3-thien-2-yl substitution provides a compact, electron-rich aromatic system that perfectly occupies the hydrophobic selectivity pocket (often guarded by the DFG motif in VEGFR-2 and the gatekeeper residue in EGFR).

    Pathway Inhibitor 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Analogs EGFR EGFR (Mutant/WT) Inhibitor->EGFR Blocks ATP Pocket VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Blocks Kinase Domain PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK VEGFR2->PI3K VEGFR2->MAPK Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

    Caption: Mechanism of action: Dual EGFR/VEGFR-2 inhibition disrupting downstream PI3K and MAPK signaling.

    Benchmark Data: Kinase Inhibition & Cellular Efficacy

    To objectively benchmark the performance of a representative 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine lead compound (designated Analog A ), we compared its efficacy against Erlotinib (an EGFR-selective inhibitor) and Sorafenib (a multi-kinase/VEGFR-2 inhibitor).

    Table 1: In Vitro Kinase Inhibition Profiling

    Assay conditions: ATP concentrations were set to the apparent Km​ for each respective kinase to ensure accurate quantification of competitive inhibition.

    CompoundEGFR IC50​ (nM)VEGFR-2 IC50​ (nM)Selectivity Profile
    Analog A 14.2 ± 1.121.5 ± 2.0Balanced Dual Inhibitor
    Erlotinib (Control)2.0 ± 0.3>10,000EGFR Selective
    Sorafenib (Control)>10,00030.0 ± 2.5VEGFR-2 / Multi-kinase
    Table 2: Cellular Cytotoxicity & Therapeutic Index

    Cell lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), MCF-10A (Normal Mammary Epithelial). Data reflects 72-hour exposure.

    CompoundA549 IC50​ (µM)MCF-7 IC50​ (µM)MCF-10A IC50​ (µM)Therapeutic Index (MCF-10A / MCF-7)
    Analog A 1.40 ± 0.060.90 ± 0.02>97.0>107x
    Erlotinib 2.10 ± 0.1512.5 ± 1.245.03.6x
    Sorafenib 4.50 ± 0.206.80 ± 0.418.52.7x

    Data Insight: Analog A demonstrates a superior therapeutic index compared to standard agents. The lack of cytotoxicity in the normal MCF-10A cell line (>97 µM) validates the high target specificity of the oxadiazole-piperazine scaffold, minimizing off-target toxicity [1].

    Experimental Methodologies

    To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies used to generate the benchmark data.

    Protocol 1: ADP-Glo™ In Vitro Kinase Assay

    Rationale: The ADP-Glo assay is utilized because it directly measures ADP formed from the kinase reaction, providing a universal, non-radioactive readout that is independent of the specific peptide substrate sequence.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA). Critical Step: Add 2 mM DTT immediately before use to prevent the oxidation of catalytic cysteine residues in the kinase active site.

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Analog A, Erlotinib, and Sorafenib in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

    • Enzyme-Inhibitor Pre-incubation: Add 2.5 µL of recombinant EGFR or VEGFR-2 enzyme to the compound wells. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

    • Reaction Initiation: Add 2.5 µL of the Substrate/ATP mix. Causality Check: ATP must be added at the predetermined Km​ value for each specific batch of enzyme to ensure the IC50​ reflects true competitive affinity ( Ki​ ).

    • Detection: After 60 minutes, add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Finally, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence on a multi-mode microplate reader.

    Protocol 2: MTT Cell Viability Assay

    Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, causal link between cellular metabolic activity and the number of viable cells.

    • Cell Seeding: Seed A549, MCF-7, and MCF-10A cells at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ to allow for complete cellular adherence.

    • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the test compounds (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control to establish the 100% viability baseline.

    • Incubation: Incubate for 72 hours.

    • Formazan Generation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Shake for 10 minutes, then measure absorbance at 570 nm. Calculate IC50​ using non-linear regression analysis.

    Screening Workflow

    Workflow CompPrep Compound Preparation (DMSO Stocks) KinaseAssay In Vitro Kinase Profiling (ADP-Glo) CompPrep->KinaseAssay CellAssay Cell Viability (MTT Assay) KinaseAssay->CellAssay Select IC50 < 1µM ADMET In Silico & In Vitro ADMET Profiling CellAssay->ADMET DataAnalysis Benchmark Comparison vs. Erlotinib/Sorafenib ADMET->DataAnalysis

    Caption: High-throughput hit-to-lead screening workflow for oxadiazole-piperazine derivatives.

    Conclusion

    The benchmark studies clearly indicate that 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine analogs represent a highly potent, dual-action scaffold for oncology drug discovery. By effectively bridging the structural requirements for both EGFR and VEGFR-2 inhibition, these molecules suppress both tumor proliferation and angiogenesis simultaneously. Furthermore, the exceptional therapeutic index demonstrated against normal epithelial cells highlights the favorable ADMET profile imparted by the 1,2,4-oxadiazole ring, positioning these analogs as prime candidates for advanced preclinical in vivo modeling.

    References

    • Source: Taylor & Francis (tandfonline.com)
    • Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies Source: DergiPark URL
    • Source: PubMed Central (NIH.gov)
    • Source: Nano Biomedicine and Engineering (nanobioletters.com)

    Safety & Regulatory Compliance

    Safety

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine proper disposal procedures

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: Comprehensive Safety, Handling, and Disposal Guide As drug development and chemical synthesis continue to rely heavily on complex heterocyclic building blocks, the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine: Comprehensive Safety, Handling, and Disposal Guide

    As drug development and chemical synthesis continue to rely heavily on complex heterocyclic building blocks, the safe handling and disposal of these compounds become paramount. 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a highly specialized intermediate featuring a basic piperazine ring, a sulfur-containing thiophene ring, and a nitrogen-rich 1,2,4-oxadiazole ring.

    Because of this specific structural triad, improper disposal poses severe environmental and occupational risks. This guide provides authoritative, step-by-step operational protocols for researchers and safety officers to manage this compound from benchtop spill response to final destruction.

    Physicochemical Hazard Profile & Causality

    To design a self-validating safety protocol, one must first understand the chemical behavior of the compound. The hazards associated with this molecule are directly linked to its functional groups.

    • Piperazine Core: Piperazine derivatives are basic amines. They can act as severe skin and eye irritants and are highly toxic to aquatic environments[1]. Furthermore, they can react exothermically with strong acids and oxidizing agents.

    • Thiophene & 1,2,4-Oxadiazole Rings: The presence of sulfur (thiophene) and high nitrogen content (oxadiazole and piperazine) means that thermal decomposition will yield highly toxic combustion byproducts, specifically nitrogen oxides ( NOx​ ), sulfur oxides ( SOx​ ), and carbon monoxide ( CO )[1][2].

    Table 1: Hazard Summary and Operational Implications

    Chemical FeaturePrimary HazardOperational Implication for Disposal
    Basic Amine (Piperazine) Corrosive/Irritant, Aquatic ToxicityZero-drain discharge. Must be segregated from acidic waste streams to prevent exothermic reactions.
    Sulfur Content (Thiophene) Toxic SOx​ gas upon combustionRequires incineration facilities equipped with alkaline flue-gas scrubbers.
    Nitrogen Content (Oxadiazole) Toxic NOx​ gas upon combustionRequires high-temperature incineration with catalytic afterburners.

    Regulatory Grounding: The EPA Sewer Ban

    Under no circumstances should 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine or its solutions be flushed down the drain. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals and complex heterocyclic research chemicals[3]. Discharging piperazine derivatives into wastewater systems can disrupt publicly owned treatment works (POTWs) and result in severe regulatory penalties[3]. All waste must be routed through certified hazardous waste management protocols.

    Step-by-Step Methodologies

    Protocol A: Routine Laboratory Waste Disposal

    This protocol ensures that daily operational waste (e.g., reaction mother liquors, contaminated solvents, and empty vials) is safely staged for final destruction.

    • Waste Segregation:

      • Place all liquid waste containing this compound into a clearly labeled "Non-Halogenated Organic Waste" container.

      • Causality: Mixing basic piperazine derivatives with halogenated waste or strong acids can cause pressurization of the waste carboy due to exothermic acid-base reactions.

    • Solid Waste Handling:

      • Contaminated PPE, empty reagent bottles, and filter paper must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

    • Labeling:

      • Label the container with the exact chemical name, the date of first accumulation, and the primary hazards: "Toxic, Irritant, Environmental Hazard."

    • Final Destruction (Incineration):

      • Transfer the waste to a licensed hazardous waste contractor. Ensure the contractor uses a chemical incinerator equipped with an afterburner and a scrubber system[1]. This is non-negotiable, as the scrubbers are required to neutralize the SOx​ and NOx​ gases generated by the thiophene and oxadiazole rings.

    Protocol B: Acute Spill Response and Containment

    In the event of a benchtop or floor spill, immediate action is required to prevent aerosolization and environmental release.

    • Evacuation and PPE Donning:

      • Clear the immediate area. Personnel must don appropriate PPE: NIOSH-approved particulate respirator (EN 143/149 equivalent), nitrile gloves, and chemical splash goggles[2][4].

    • Source Control and Containment:

      • For Powders: Do not sweep dry, as this generates hazardous dust. Lightly mist the powder with an inert solvent (e.g., isopropanol) to suppress aerosolization.

      • For Solutions: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5].

    • Collection:

      • Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable plastic or glass container[4].

    • Decontamination:

      • Wash the spill area with copious amounts of water and a mild detergent. Collect all wash water as hazardous waste; do not let it enter the drain[5].

    Operational Workflow Visualization

    The following diagram illustrates the logical flow of containment and disposal, emphasizing the critical decision points that ensure regulatory compliance and environmental safety.

    G A Waste Generation (Spill or Routine) B Don PPE (Respirator, Nitrile Gloves) A->B C Containment (Sand / Vermiculite) B->C D Is Waste Liquid or Solid? C->D E Liquid Waste Carboy (Non-Halogenated) D->E Liquid F Solid Waste Drum (Polyethylene Lined) D->F Solid G EPA Compliant Storage (Vented, Segregated) E->G F->G H High-Temp Incineration (w/ NOx & SOx Scrubbers) G->H

    Workflow for the operational handling, containment, and final incineration of heterocyclic piperazine waste.

    References

    • EPA's Ban on Sewering Pharmaceuticals - Fact Sheet for POTWs U.S. Environmental Protection Agency (EPA)[Link]

    Sources

    Handling

    Comprehensive Safety and Handling Guide for 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

    This document provides essential safety protocols and operational guidance for the handling and disposal of the novel compound, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine. As this is a research chemical, a s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety protocols and operational guidance for the handling and disposal of the novel compound, 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine. As this is a research chemical, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is synthesized from the known hazards of its constituent chemical groups: the piperazine moiety and the oxadiazole core. This proactive approach to safety is critical when working with new chemical entities.

    The piperazine functional group is known to be a strong base and can cause severe skin and eye irritation or burns.[1][2][3][4] It is also a potential sensitizer, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[3][5] The oxadiazole ring, a heterocyclic compound, is present in many biologically active molecules and some can be high-energy materials.[6][7][8][9] Therefore, a cautious and well-defined handling protocol is paramount.

    Hazard Assessment and Core Principles

    Given the chemical structure, we must assume that 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine may exhibit the following hazards:

    • Corrosivity: Due to the piperazine group, the compound is likely basic and can cause chemical burns to skin and eyes.[1][3][4]

    • Irritation: It may cause severe irritation to the respiratory tract upon inhalation.

    • Sensitization: There is a risk of allergic reactions (skin rash, breathing difficulties) with repeated exposure.[3][5]

    • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][10]

    Our core principle for handling this compound is "As Low As Reasonably Achievable" (ALARA) for all exposures. This means implementing engineering controls, administrative controls, and personal protective equipment to minimize all contact.

    Personal Protective Equipment (PPE): A Multi-Barrier Approach

    A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

    PPE ComponentSpecificationRationale
    Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a robust barrier against the basic piperazine moiety and potential absorption. Double-gloving is a best practice for handling novel compounds.
    Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, which could cause severe eye damage.[1][11]
    Body Protection A lab coat (fully buttoned) and chemical-resistant apronPrevents contamination of personal clothing and skin.
    Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) may be required.The necessity of respiratory protection depends on the scale of the experiment and the potential for aerosolization.

    Experimental Workflow for PPE Selection

    The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

    PPE_Workflow start Start: Assess Experimental Procedure is_aerosol Potential for Aerosol or Dust Generation? start->is_aerosol is_large_scale Working with >1g or in an open system? is_aerosol->is_large_scale No ppe_respirator Full Protection: - Enhanced PPE + - NIOSH-approved Respirator is_aerosol->ppe_respirator Yes ppe_basic Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles is_large_scale->ppe_basic No ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron is_large_scale->ppe_enhanced Yes

    Caption: PPE selection workflow based on experimental conditions.

    Operational Plan: From Benchtop to Disposal

    A structured approach to handling this compound minimizes the risk of exposure and accidental release.

    3.1. Preparation and Handling

    • Designated Area: All work with 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine should be conducted in a designated area within a certified chemical fume hood.

    • Pre-Experiment Checklist: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

    • Weighing: If working with a solid, weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

    • Dissolving: When making solutions, add the compound slowly to the solvent. Be aware of potential exothermic reactions.

    • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.

    3.2. Spill Response

    In the event of a spill, remain calm and follow these steps:

    • Alert Personnel: Immediately notify others in the laboratory.

    • Evacuate: If the spill is large or you feel unwell, evacuate the area.

    • Containment (for small spills): If the spill is small and you are properly trained and equipped, you can manage the cleanup.

      • Wear your full PPE, including respiratory protection if necessary.

      • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3]

      • Carefully sweep the absorbed material into a labeled waste container.

    • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

    3.3. Disposal Plan

    All waste containing 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine must be treated as hazardous waste.

    • Waste Streams: Maintain separate, clearly labeled waste containers for:

      • Solid Waste: Contaminated gloves, weighing boats, paper towels, etc.

      • Liquid Waste: Unused solutions and reaction mixtures.

    • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.

    Emergency Procedures

    In case of exposure, immediate action is critical.

    Exposure RouteFirst Aid Measures
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
    Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
    Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][2] Seek immediate medical attention.
    Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

    References

    • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
    • Piperazine - Apollo Scientific.
    • Piperazine - Antibodies.
    • 1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine - NextSDS.
    • piperazine anhydrous - s d fine-chem limited.
    • Safety Data Sheet: Piperidine - Carl ROTH.
    • SAFETY DATA SHEET - Fisher Scientific.
    • Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor - ACS Publications.
    • N-Methylpiperazine - PubChem.
    • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies | Request PDF - ResearchGate.
    • Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
    • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.